1-(4-Fluorophenyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVKZHAXXGTIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363207 | |
| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-75-4 | |
| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)imidazolidin-2-one
The imidazolidin-2-one ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its rigid, planar structure and capacity for hydrogen bonding make it an ideal foundation for developing novel therapeutic agents. This guide focuses on a specific, synthetically valuable derivative: This compound . The introduction of a fluorophenyl group not only modifies the molecule's electronic properties and metabolic stability but also serves as a crucial handle for further chemical elaboration.
This document provides an in-depth exploration of the chemical identity, synthesis, structural characteristics, and potential applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek a comprehensive understanding of this compound's properties and its utility as a versatile building block in the synthesis of biologically active molecules.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a solid, stable organic compound that serves primarily as an intermediate in more complex syntheses.[1]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-(4-Fluorophenyl)tetrahydro-2H-imidazol-2-one | [1] |
| CAS Number | 53159-75-4 | [2] |
| Molecular Formula | C₉H₉FN₂O | [2] |
| Molecular Weight | 180.18 g/mol | [2] |
| Appearance | White crystalline powdery solid | [1] |
| Melting Point | ~146-150 °C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., chloroform, ethanol, dichloromethane) | [1] |
Synthesis and Reaction Mechanisms
The synthesis of the imidazolidin-2-one core is a well-established area of organic chemistry, with numerous methodologies developed to achieve high yields and purity.[3] These heterocycles are traditionally formed via the carbonylation of diamines or through the catalytic hydroamination of unsaturated ureas.[3][4]
A prevalent modern approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which offers excellent chemo- and regioselectivity under ambient conditions, often with remarkably short reaction times.[4][5]
Caption: General workflow for the organo-catalyzed synthesis of imidazolidin-2-one derivatives.
Exemplary Synthetic Protocol: Base-Catalyzed Cyclization
This protocol is adapted from methodologies reported for the synthesis of substituted imidazolidin-2-ones via hydroamidation.[4][5] The causality behind this choice lies in its efficiency and mild reaction conditions, avoiding the need for toxic carbonylating agents or high-pressure equipment often required in traditional methods.[4]
Objective: To synthesize a 5-substituted-1-(4-fluorophenyl)imidazolidin-2-one derivative.
Materials:
-
1-(4-Fluorophenyl)-3-(propargylic-substituted)urea (1.0 equiv)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol %)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the starting propargylic urea (0.4 mmol) in anhydrous acetonitrile (4 mL) in a clean, dry reaction vessel, add the phosphazene base BEMP (0.02 mmol, 5 mol %).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 16 hours, depending on the specific substrate.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure imidazolidin-2-one product.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (as observed by TLC) and the spectroscopic data of the purified product matching the expected structure. The high chemo- and regioselectivity of this reaction pathway provides inherent trustworthiness to the method.[5]
Spectroscopic and Structural Analysis
Structural elucidation is critical for confirming the identity of a synthesized compound. While a specific experimental spectrum for this compound is not publicly available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~7.0-7.5 ppm: Multiplets (AA'BB' system) for the 4 protons on the fluorophenyl ring. ~3.5-4.0 ppm: Two triplets for the four protons of the ethylenediamine backbone (-CH₂-CH₂-). ~6.0-7.0 ppm: A broad singlet for the N-H proton. | The aromatic protons are deshielded. The ethylenediamine protons are in a saturated environment adjacent to nitrogen atoms. The amide proton is exchangeable and often broad. |
| ¹³C NMR | ~160-165 ppm: Carbonyl carbon (C=O). ~155-160 ppm (d, ¹JCF ≈ 245 Hz): Fluorine-bearing aromatic carbon (C-F). ~115-135 ppm: Other aromatic carbons. ~40-50 ppm: The two methylene carbons (-CH₂-CH₂-) of the imidazolidine ring. | The carbonyl carbon is highly deshielded. The C-F coupling is a key diagnostic feature. Aliphatic carbons attached to nitrogen appear in the 40-50 ppm range. |
| IR Spectroscopy | ~3200-3300 cm⁻¹: N-H stretching vibration. ~1680-1720 cm⁻¹: Strong C=O (amide) stretching vibration. ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1200-1250 cm⁻¹: C-F stretching vibration. | These absorption bands are characteristic of the key functional groups present in the molecule: the secondary amide, the urea carbonyl, the aromatic ring, and the aryl fluoride.[6][7] |
| Mass Spec. | ~180 m/z: Expected molecular ion peak [M]⁺. Key Fragments: Loss of CO, fragments corresponding to the fluorophenyl group. | The molecular weight provides the most direct confirmation of the compound's identity. Fragmentation patterns can further support the proposed structure.[8] |
Crystal Structure Insights
While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related structures, such as 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one and 1-(4-methoxyphenyl)imidazolidine-2,4-dione, provides valuable insights.[9][10]
-
Planarity: The imidazolidinone ring system is typically essentially planar.[9][11]
-
Dihedral Angle: A significant dihedral angle is expected between the plane of the imidazolidinone ring and the fluorophenyl ring.[9] In one derivative, this angle was found to be 86.70 (6)°.[9]
-
Intermolecular Interactions: The presence of the N-H group and the carbonyl oxygen allows for the formation of strong N-H···O hydrogen bonds, which often link molecules into chains or dimeric aggregates in the solid state.[9][10] These interactions are crucial for crystal packing and can influence the material's physical properties.
Pharmacological Significance and Potential Applications
The true value of this compound lies in its role as a precursor to a multitude of biologically active compounds. The imidazolidin-2-one scaffold is present in pharmaceuticals with diverse activities.[3] The fluorophenyl moiety is a common feature in drug design, often introduced to enhance metabolic stability and improve binding affinity through favorable interactions with biological targets.
Derivatives of related imidazolidinone systems have demonstrated a wide spectrum of biological activities, including:
-
Anticancer Activity: Many heterocyclic compounds, including those with imidazolidine cores, are evaluated for their potential to inhibit cancer cell lines like MCF-7.[12][13][14][15]
-
Antibacterial and Antifungal Activity: The scaffold can be elaborated to produce compounds with significant antimicrobial properties against various bacterial and fungal strains.[16][17]
-
Anticoagulant Activity: Certain imidazolidine derivatives have been investigated for their ability to prolong clotting times, indicating potential as anticoagulant agents.[13]
Caption: Relationship between the core scaffold, its derivatization potential, and resulting biological activities.
Safety, Handling, and Storage
While detailed toxicological data for this compound are limited, standard laboratory safety practices for handling chemical intermediates should be strictly followed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][18]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][19] Keep away from heat, sources of ignition, and strong oxidizing agents.[1][19]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter sewer systems or waterways.[19][20]
Conclusion
This compound is more than a simple chemical compound; it is a versatile and valuable building block for the synthesis of complex molecular architectures. Its straightforward synthesis, stable nature, and the strategic placement of the fluorophenyl group make it an attractive starting point for medicinal chemistry campaigns. The foundational imidazolidin-2-one core provides a rigid scaffold capable of engaging in crucial hydrogen bonding interactions, while the fluorophenyl ring offers a site for tuning electronic properties and blocking metabolic pathways. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design and development of next-generation therapeutic agents.
References
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ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Available at: [Link]
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Tota, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
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Tota, A., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available at: [Link]
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Galli, S., et al. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
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Jasinski, J. P., et al. (2022). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central. Available at: [Link]
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Kitoh, S., et al. (2013). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. National Institutes of Health. Available at: [Link]
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Kitoh, S., et al. (2013). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. ResearchGate. Available at: [Link]
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Shawky, A. M., et al. (2013). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. National Institutes of Health. Available at: [Link]
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Jasinski, J. P., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. National Institutes of Health. Available at: [Link]
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Matiychuk, V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Institutes of Health. Available at: [Link]
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Idhayadhulla, A., et al. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]
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Akkurt, M., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 5-(2-Chlorophenyl)imidazolidine-2,4-dione. Available at: [Link]
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ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)imidazolidine-2,4-dione. Available at: [Link]
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Nytko, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]
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ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Available at: [Link]
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Al-Masoudi, W. A., et al. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
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Sadowska, K., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. National Institutes of Health. Available at: [Link]
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ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
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Spectroscopic Profile of 1-(4-Fluorophenyl)imidazolidin-2-one: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-Fluorophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset, this guide synthesizes predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is explained in detail, offering researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule and its analogues. This document is structured to provide both a theoretical foundation and practical insights into the spectroscopic behavior of N-aryl substituted imidazolidinones.
Introduction
This compound belongs to the class of N-aryl substituted five-membered cyclic ureas. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental settings. This guide provides an in-depth, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and the imidazolidinone ring protons. The fluorine atom will introduce characteristic splitting patterns for the adjacent aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~7.50 - 7.60 | Doublet of Doublets (dd) | JH-H ≈ 9.0, JH-F ≈ 5.0 | 2H | H-2', H-6' |
| 2 | ~7.05 - 7.15 | Triplet (t) | JH-H ≈ JH-F ≈ 9.0 | 2H | H-3', H-5' |
| 3 | ~3.80 - 3.90 | Triplet (t) | JH-H ≈ 8.0 | 2H | H-4 |
| 4 | ~3.45 - 3.55 | Triplet (t) | JH-H ≈ 8.0 | 2H | H-5 |
| 5 | ~5.0 - 6.0 | Broad Singlet | - | 1H | N-H |
Causality and Interpretation:
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring are expected to appear in the downfield region (7.0-7.6 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the nitrogen (H-2', H-6') will be further deshielded compared to the protons meta to the nitrogen (H-3', H-5'). The coupling of these protons with the fluorine atom will result in complex splitting patterns. The H-2' and H-6' protons are predicted to appear as a doublet of doublets due to ortho coupling with the adjacent protons and a smaller coupling to the fluorine. The H-3' and H-5' protons, being chemically equivalent, are expected to show a triplet-like pattern due to coupling with both the adjacent protons and the fluorine atom.[1][2]
-
Imidazolidinone Protons (H-4, H-5): The methylene protons of the imidazolidinone ring are expected to resonate as two distinct triplets in the range of 3.4-3.9 ppm. The protons at position 4 (adjacent to the N-aryl group) are likely to be more deshielded than the protons at position 5 (adjacent to the NH group).[3] The triplet multiplicity arises from the coupling between the adjacent, non-equivalent methylene groups.
-
N-H Proton: The amide proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
| 1 | ~158.0 - 162.0 | Doublet | ¹JC-F ≈ 240-250 | C-4' |
| 2 | ~155.0 - 158.0 | Singlet | - | C-2 |
| 3 | ~135.0 - 138.0 | Doublet | ⁴JC-F ≈ 3-4 | C-1' |
| 4 | ~120.0 - 123.0 | Doublet | ³JC-F ≈ 8-9 | C-2', C-6' |
| 5 | ~115.0 - 117.0 | Doublet | ²JC-F ≈ 22-24 | C-3', C-5' |
| 6 | ~45.0 - 48.0 | Singlet | - | C-4 |
| 7 | ~40.0 - 43.0 | Singlet | - | C-5 |
Causality and Interpretation:
-
Carbonyl Carbon (C-2): The carbonyl carbon of the cyclic urea is expected to appear significantly downfield, in the range of 155-158 ppm.[4]
-
Aromatic Carbons: The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JC-F) and will be the most downfield of the aromatic carbons. The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atom, resulting in doublet signals. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the electron-donating nature of the nitrogen atom.[5][6][7]
-
Imidazolidinone Carbons (C-4, C-5): The aliphatic carbons of the imidazolidinone ring are expected to appear in the upfield region of the spectrum, typically between 40 and 50 ppm.[8][9]
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) should be used to simplify the spectrum and determine the multiplicity of the carbon signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3300 | Medium, Broad | N-H Stretch | Secondary Amide (NH) |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic |
| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂) |
| 1680 - 1720 | Strong | C=O Stretch | Cyclic Urea (Amide I) |
| 1590 - 1610 | Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1520 | Strong | N-H Bend | Secondary Amide (Amide II) |
| 1220 - 1240 | Strong | C-N Stretch | Aryl-N |
| 1100 - 1200 | Strong | C-F Stretch | Aryl-F |
Causality and Interpretation:
-
N-H Stretching: A broad absorption band is expected in the region of 3200-3300 cm⁻¹ due to the stretching vibration of the N-H bond of the secondary amide in the imidazolidinone ring. The broadening is a result of intermolecular hydrogen bonding.[10][11]
-
C=O Stretching (Amide I band): A very strong and sharp absorption band is predicted in the range of 1680-1720 cm⁻¹. This is a characteristic peak for the carbonyl group in a five-membered cyclic urea. The exact position is influenced by ring strain and electronic effects.[12][13][14]
-
N-H Bending (Amide II band): A strong band around 1500-1520 cm⁻¹ is expected, corresponding to the in-plane bending of the N-H bond coupled with C-N stretching.[15][16]
-
Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups will appear just below 3000 cm⁻¹.
-
C-F Stretching: A strong absorption due to the C-F bond stretching on the aromatic ring is anticipated in the 1100-1200 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Plausible Neutral Loss |
| 180 | [M]⁺˙ | - |
| 123 | [C₇H₆FN]⁺ | C₂H₃NO |
| 111 | [C₆H₆FN]⁺˙ | C₃H₄N₂O |
| 95 | [C₆H₄F]⁺ | C₃H₅N₂O |
| 70 | [C₃H₄N₂O]⁺˙ | C₆H₅F |
Causality and Interpretation:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₉H₉FN₂O), which is 180.18 g/mol .
-
Fragmentation Pathways: The fragmentation of this compound is likely to be initiated by the cleavage of the bonds within the imidazolidinone ring or the bond connecting the phenyl ring to the nitrogen atom.
-
Loss of the Imidazolidinone Ring Fragments: Cleavage of the imidazolidinone ring can lead to the formation of the 4-fluorophenyl isocyanate radical cation at m/z 137 or the 4-fluoroaniline radical cation at m/z 111.[17][18]
-
Cleavage of the N-Aryl Bond: Fragmentation of the bond between the phenyl ring and the nitrogen atom can result in the formation of a fluorophenyl cation at m/z 95.[19][20][21][22]
-
Retro-Diels-Alder type fragmentation of the imidazolidinone ring could also occur, leading to characteristic neutral losses.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that will produce the molecular ion and a rich fragmentation pattern.
-
Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 181.
-
-
Mass Analysis:
-
A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Visualization of Methodologies
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: Correlation of molecular fragments with their spectroscopic signatures.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and MS, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for scientists working with this compound, enabling them to anticipate and interpret experimental data with a higher degree of confidence. The provided protocols and interpretations are designed to be self-validating, promoting rigorous and accurate structural analysis in a research and development setting.
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The Structural Elucidation of 1-(4-Fluorophenyl)imidazolidin-2-one: A Guide to its Crystallography and Significance in Drug Design
Introduction: The Rising Prominence of a Privileged Scaffold
The imidazolidin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs. Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 4-fluorophenyl group at the N1 position, yielding 1-(4-Fluorophenyl)imidazolidin-2-one, further enhances its potential by modulating lipophilicity and metabolic stability, key parameters in drug development.[1]
This technical guide provides an in-depth exploration of the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, this guide will leverage crystallographic data from closely related analogs to present a comprehensive analysis of its expected solid-state conformation, intermolecular interactions, and the experimental methodologies required for its determination. This approach offers researchers and drug development professionals a robust framework for understanding the structural nuances of this important pharmacological intermediate.[2]
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The synthesis of this compound can be achieved through various established synthetic routes for imidazolidin-2-one derivatives.[3][4][5] A common and efficient method involves the cyclization of a suitably substituted urea precursor.
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis: N-(4-fluorophenyl)-N'-(2-hydroxyethyl)urea is synthesized by reacting 4-fluoroaniline with 2-hydroxyethyl isocyanate in an aprotic solvent such as dichloromethane at room temperature.
-
Cyclization: The resulting urea derivative is then subjected to an intramolecular cyclization. This can be achieved by heating the compound in the presence of a dehydrating agent like sulfuric acid or by using a milder, base-catalyzed approach.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.[2]
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis.[6] For this compound, a compound soluble in polar organic solvents, the following protocol is recommended.[2]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A solvent screening is performed to identify a solvent in which the compound has moderate solubility. Ethanol has been shown to be effective for similar compounds.[7][8]
-
Slow Evaporation: A saturated solution of the purified compound in the chosen solvent is prepared at a slightly elevated temperature.
-
Controlled Cooling: The solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent.
-
Crystal Harvesting: Over a period of several days to a week, single crystals suitable for X-ray diffraction should form. These are then carefully harvested.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][9]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations.[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7][10]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[9]
Anticipated Crystal Structure of this compound
Based on the crystallographic data of analogous structures, we can predict the key structural features of this compound.
Molecular Geometry
The imidazolidin-2-one ring is expected to be essentially planar.[7][11] The 4-fluorophenyl ring will be twisted with respect to the plane of the imidazolidin-2-one ring. The dihedral angle between these two rings is a critical conformational parameter that can influence biological activity. In a related structure, 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one, the dihedral angle between the phenyl ring and the heterocyclic moiety is 86.70 (6)°.[7][12]
Intermolecular Interactions: The Driving Force of Crystal Packing
Hydrogen bonding is anticipated to be a dominant force in the crystal packing of this compound. The N-H group of the imidazolidin-2-one ring can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This is likely to result in the formation of hydrogen-bonded chains or networks. For instance, in the crystal structure of 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one, molecules are linked by N—H···O hydrogen bonds, forming an infinite one-dimensional chain.[7][12]
The fluorine atom of the 4-fluorophenyl group can also participate in weaker C—H···F interactions, further stabilizing the crystal lattice.
Data Presentation
The crystallographic data for a hypothetical determination of this compound would be summarized as follows, with expected values drawn from similar structures:
| Parameter | Expected Value |
| Chemical Formula | C₉H₉FN₂O |
| Formula Weight | 180.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7-8 |
| b (Å) | ~23-24 |
| c (Å) | ~7-8 |
| β (°) | ~110-115 |
| Volume (ų) | ~1100-1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.4-1.5 |
| Absorption Coefficient (mm⁻¹) | ~0.1-0.3 |
| F(000) | ~376 |
Note: These values are estimations based on the crystal data of 1-acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one and are for illustrative purposes.[7][12]
Visualizing the Structure and Workflow
To better understand the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
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An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluorophenyl)imidazolidin-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor solubility can impede absorption, lead to variable therapeutic outcomes, and create significant formulation challenges. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Fluorophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document emphasizes the foundational principles and robust experimental protocols required to fully characterize its solubility. We will delve into its physicochemical properties, the theoretical impact of pH and different solvent systems, and provide detailed, field-proven methodologies for both kinetic and thermodynamic solubility assessment. The objective is to equip researchers with the necessary framework to generate reliable and reproducible solubility data, thereby enabling informed decisions in the drug discovery and development pipeline.
Physicochemical Characteristics of this compound
A thorough understanding of a compound's intrinsic physicochemical properties is the first step in predicting and interpreting its solubility behavior.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉FN₂O
-
SMILES: O=C1NCCN1C2=CC=C(F)C=C2
-
Key Features: The structure consists of a central imidazolidin-2-one ring, which is a cyclic urea, substituted with a 4-fluorophenyl group at the N1 position. The fluorophenyl group imparts significant lipophilicity, while the urea moiety contains hydrogen bond donors and acceptors that can interact with polar solvents.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 180.18 g/mol | [Chemspace] |
| Appearance | White crystalline powdery solid | [ChemBK][1] |
| Melting Point | Approx. 146-150 °C | [ChemBK][1] |
| Predicted pKa | Not available (by inference, weakly basic) | - |
| Predicted LogP | Not available (expected to be moderately lipophilic) | - |
Expert Insights: The Importance of pKa and LogP
While experimental pKa and LogP values for this compound are not readily found in the literature, their importance cannot be overstated.
-
pKa (Ionization Constant): The imidazolidinone ring contains nitrogen atoms that can be protonated. The pKa value quantifies the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. As many drugs are weak acids or bases, their solubility is highly dependent on the pH of the environment.[2] The amide nitrogen is generally non-basic, but the other nitrogen (N3) can exhibit weak basicity. Based on the predicted pKa of the parent compound, 2-imidazolidinone, which is approximately 14.58 (acting as a very weak acid), the addition of the electron-withdrawing phenyl group would likely alter this.[3] However, the key behavior for physiological relevance is the potential for protonation at low pH. Determining the pKa is essential for predicting how solubility will change throughout the gastrointestinal (GI) tract.
-
LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound. A higher LogP indicates greater lipid solubility and, typically, lower aqueous solubility. The fluorophenyl group suggests that this compound is moderately lipophilic, which is a common characteristic of compounds designed to cross biological membranes. However, poor aqueous solubility can be a major hurdle for oral drug absorption.[4]
Solubility Profile
The solubility of a compound is not a single value but a profile that depends on the properties of the solvent and the conditions of the solution.
Aqueous Solubility
Quantitative aqueous solubility data for this compound is not publicly documented. Based on its molecular structure—a crystalline solid with a significant lipophilic substituent—it is predicted to have low intrinsic aqueous solubility . Low solubility is a primary cause of poor bioavailability for orally administered drugs.[5] Therefore, experimental determination is a mandatory step in its pre-formulation assessment.
Organic Solvent Solubility
The compound is reported to be soluble in polar organic solvents, including:[1]
-
Chloroform
-
Ethanol
-
Dichloromethane
This information is valuable for analytical method development (e.g., for HPLC or LC-MS/MS) and for creating stock solutions for in vitro assays. Dimethyl sulfoxide (DMSO) is also commonly used for preparing high-concentration stock solutions in early drug discovery.[6]
pH-Dependent Solubility
The solubility of ionizable compounds is profoundly influenced by pH.[7]
-
Principle: For a weakly basic compound like this compound, solubility is expected to increase in acidic environments. At a pH below its pKa, the compound will become protonated, forming a more polar, charged species (a cation). This cationic form interacts more favorably with water molecules, leading to higher solubility.
-
Physiological Relevance: The pH of the human GI tract varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.4). A compound with pH-dependent solubility may dissolve in the stomach but precipitate in the intestine, significantly affecting its absorption profile.[8]
-
Henderson-Hasselbalch Equation: The relationship between pH, pKa, and the ratio of ionized to non-ionized forms of a drug can be described by the Henderson-Hasselbalch equation, which is a cornerstone for creating solubility-pH profiles.[2]
Experimental Determination of Solubility
To address the data gap, rigorous experimental evaluation is necessary. The two most common types of solubility assays in drug discovery are kinetic and thermodynamic solubility measurements.
Kinetic vs. Thermodynamic Solubility: A Causal Choice
The choice between a kinetic and thermodynamic assay is driven by the stage of drug development.
-
Kinetic Solubility: Measured by adding a concentrated DMSO stock solution to an aqueous buffer. It reflects the solubility of the amorphous or rapidly precipitating form of the compound and is prone to supersaturation. It is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) in early discovery to quickly flag problematic compounds.
-
Thermodynamic (or Equilibrium) Solubility: Measures the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. This is achieved by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[1] This value is lower than kinetic solubility, more reproducible, and essential for lead optimization, pre-formulation, and regulatory submissions.
Caption: Logical workflow for selecting a solubility assay.
Protocol: High-Throughput Kinetic Solubility Assay
This protocol is adapted from standard industry practices and is designed for rapid assessment.[3][6]
Objective: To determine the apparent solubility of this compound in an aqueous buffer.
Methodology: Direct UV Assay or Nephelometry.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Setup: In a 96-well UV-transparent microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.
-
Precipitate Detection/Separation:
-
For Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.[3]
-
For Direct UV: Filter the plate using a solubility filter plate (e.g., 0.45 µm) to separate any undissolved precipitate from the supernatant.
-
-
Quantification:
-
Transfer the clear filtrate to a new UV plate.
-
Measure the UV absorbance at the compound's λ_max.
-
Calculate the concentration in each well against a standard curve prepared by diluting the DMSO stock solution in a DMSO/buffer mixture that matches the final assay conditions.
-
Caption: Experimental workflow for a kinetic solubility assay.
Protocol: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method is considered the gold standard for determining true solubility.
Objective: To determine the equilibrium solubility of solid this compound.
Methodology: Shake-Flask method with HPLC-UV or LC-MS/MS quantification.
Step-by-Step Protocol:
-
Compound Addition: Add an excess amount of the solid (crystalline) compound to a series of glass vials. A visible amount of undissolved solid must remain at the end of the experiment.
-
Media Addition: Add a precise volume of the desired aqueous media to each vial. To build a pH-solubility profile, use a range of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Sample Preparation: Dilute the clear filtrate with an appropriate mobile phase or solvent for analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. Calculate the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound.
Caption: Experimental workflow for a thermodynamic solubility assay.
Data Interpretation and Significance
The generated solubility data must be interpreted within a broader drug development context, most notably the Biopharmaceutics Classification System (BCS).
Data Summary
While quantitative data is pending experimental determination, the expected results can be summarized.
Table 2: Expected Solubility Profile Summary
| Solvent System | Solubility Type | Expected Result | Implication |
| Aqueous Buffer (pH 7.4) | Thermodynamic | Low (<10 µg/mL) | Potential for poor absorption from the intestine. |
| Aqueous Buffer (pH 1.2) | Thermodynamic | Moderate (> Low) | May dissolve in the stomach; risk of precipitation in the intestine. |
| Ethanol, Dichloromethane | General | Soluble | Good for analytical and stock solution preparation. |
| DMSO | General | Highly Soluble | Ideal for preparing high-concentration stocks for screening. |
Biopharmaceutics Classification System (BCS)
The BCS is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.
-
High Solubility Definition: A drug is considered highly soluble if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.
Based on the thermodynamic solubility data, this compound can be classified. Given its structure, it is likely to be a BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) compound. This classification has profound regulatory and formulation implications. For instance, for BCS Class II compounds, bioavailability is often rate-limited by dissolution, making formulation strategies that enhance solubility (e.g., particle size reduction, amorphous solid dispersions) critical for success.[4]
Caption: Decision tree for BCS classification.
Conclusion
The solubility profile of this compound is a critical parameter that requires careful and precise experimental determination. While its structure suggests low intrinsic aqueous solubility and pH-dependent behavior, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to generate the definitive data required for its development. By employing both kinetic and thermodynamic assays, scientists can obtain a comprehensive understanding of its behavior, classify it according to the BCS, and proactively design formulation strategies to overcome potential bioavailability challenges. This rigorous, data-driven approach is fundamental to advancing promising compounds from the laboratory to clinical success.
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one starting materials
An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction
This compound is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a substituted phenyl ring attached to an imidazolidinone core, makes it a valuable building block in drug discovery and development. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices, tailored for researchers and scientists in organic synthesis and medicinal chemistry.
Core Synthetic Strategies: An Overview
The synthesis of this compound is predominantly achieved through two strategic approaches. The most common and industrially scalable method involves the cyclization of a substituted ethylenediamine with a carbonyl source. A second, more modern approach relies on catalytic methods for ring formation from unsaturated precursors. This guide will focus primarily on the first, more established route, while also providing an overview of alternative catalytic methods.
Caption: High-level overview of the primary synthetic routes.
Route A: Synthesis via N-(4-Fluorophenyl)ethylenediamine Cyclization
This classical and robust method involves two key stages: the synthesis of the intermediate N-(4-fluorophenyl)ethylenediamine, followed by its cyclization with a suitable carbonylating agent, typically urea, to form the desired imidazolidinone ring.
Part 1: Synthesis of Starting Material: N-(4-Fluorophenyl)ethylenediamine
The availability and purity of the diamine precursor are critical for the success of the subsequent cyclization. While N-(4-fluorophenyl)ethylenediamine can be sourced commercially, its synthesis from readily available materials is often necessary. A common laboratory-scale synthesis starts from 4-fluoroaniline.
Causality Behind Experimental Choices: The reaction of an amine with an ethyl halide is a standard method for N-alkylation. Using a large excess of ethylenediamine serves a dual purpose: it acts as the nucleophile and also as the base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the monosubstituted product and minimizing the formation of the disubstituted byproduct. Anhydrous conditions are preferred to prevent side reactions involving water.
Experimental Protocol: Synthesis of N-(4-Fluorophenyl)ethylenediamine
A plausible synthetic route involves the reaction of an ethyl halide with ethylenediamine.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge anhydrous ethylenediamine (5 to 10 molar equivalents).
-
Addition of Halide: Slowly add 1-chloro-2-fluoroethane (1 molar equivalent) to the stirred ethylenediamine. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 60-80°C) for 2-6 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture will contain the product, unreacted ethylenediamine, and ethylenediamine hydrochloride. Add an aqueous solution of a strong base (e.g., NaOH) to neutralize the salt and free the amine.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure N-(4-fluorophenyl)ethylenediamine.
Part 2: Cyclization with Urea
The cyclization of N-(4-fluorophenyl)ethylenediamine with urea is an efficient and safer alternative to using hazardous carbonylating agents like phosgene. The reaction proceeds by heating the two components, often without a solvent, leading to the formation of the cyclic urea and the evolution of ammonia.
Mechanism of Cyclization: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the diamine on the electrophilic carbonyl carbon of urea, forming a tetrahedral intermediate. This is followed by the elimination of ammonia to form an N-substituted urea intermediate. An subsequent intramolecular nucleophilic attack by the second amino group on the same carbonyl carbon, followed by another elimination of ammonia, results in the formation of the stable five-membered imidazolidinone ring.
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An In-Depth Technical Guide to the Biological Activity Screening of 1-(4-Fluorophenyl)imidazolidin-2-one
Foreword: Charting the Unexplored Potential of a Privileged Scaffold
To the dedicated researcher, scientist, and drug development professional, this guide offers a strategic framework for the systematic biological evaluation of 1-(4-fluorophenyl)imidazolidin-2-one. While this specific molecule is cataloged primarily as a synthetic intermediate, its core structure, the imidazolidin-2-one motif, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4][5][6]
This guide, therefore, is built on a foundation of informed inference. We will leverage the known biological landscape of imidazolidin-2-one analogs to construct a logical, multi-tiered screening cascade. Our approach is not a rigid set of instructions but a dynamic strategy, designed to efficiently uncover the therapeutic potential of this compound and its future derivatives. The fluorophenyl moiety, a common feature in modern pharmaceuticals, is known to enhance metabolic stability and binding affinity, making this a compound of significant interest.[7]
Our exploration will be guided by the principles of causality in experimental design and self-validating protocols, ensuring that any discoveries are both robust and reproducible.
Section 1: Compound Profile and Rationale for Screening
1.1. Physicochemical Properties of this compound
-
Molecular Formula: C₁₀H₁₀FN₂O
-
Appearance: White crystalline powder[8]
-
Solubility: Soluble in polar organic solvents such as ethanol, chloroform, and dichloromethane.[8]
-
Significance: The compound's solubility profile is amenable to standard in vitro screening assays, allowing for straightforward preparation of stock solutions in DMSO for dilution into aqueous assay buffers.
1.2. The Imidazolidin-2-one Scaffold: A Platform for Diverse Bioactivity
The imidazolidin-2-one core is a versatile pharmacophore. Published research on its derivatives provides a compelling rationale for a broad-based screening approach. Key activities reported for analogous structures include:
-
Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines, including HeLa, MCF-7, PC3, and HCT-116.[3][4][9] Mechanisms often involve the inhibition of critical cell cycle and signaling enzymes like Cyclin-Dependent Kinase 2A (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
-
Enzyme Inhibition: Specific imidazolidinone derivatives have been designed as inhibitors of Lymphoid-Specific Tyrosine Phosphatase (LYP), a target for autoimmune diseases.[5]
-
Antimicrobial Properties: The scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[6][10]
-
Anticoagulant Effects: Certain imidazolidine-2,4-dione derivatives have been evaluated for their ability to prolong clotting times, indicating potential as anticoagulants.[11][12]
Given this landscape, a logical starting point for this compound is to screen for broad anticancer and antimicrobial activities, followed by more targeted assays based on initial findings.
Section 2: A Multi-Tiered Screening Cascade
A hierarchical screening approach is the most resource-efficient method to comprehensively evaluate a compound with unknown activity. This cascade allows for the rapid identification of promising biological effects in broad, cost-effective primary assays, followed by more complex and specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A multi-tiered screening workflow for this compound.
Section 3: Detailed Experimental Protocols
The following protocols are presented as robust, self-validating methodologies. The causality behind key steps is explained to ensure both technical accuracy and conceptual understanding.
Tier 1 Protocol: Primary Anticancer Cytotoxicity Screening
This initial screen aims to identify broad cytotoxic or anti-proliferative effects against a diverse panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Proliferation Assay
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), PC3 (prostate), and A549 (lung)) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Rationale: Using a diverse panel of cell lines from different tissue origins increases the probability of identifying tissue-specific activity.
-
-
Cell Plating:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Rationale: A 24-hour attachment period ensures cells are in a healthy, proliferative state before compound exposure. The seeding density is optimized to ensure cells remain in the logarithmic growth phase throughout the experiment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete medium to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Remove the medium from the plated cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate for 72 hours.
-
Rationale: A 72-hour incubation period is sufficient for most anti-proliferative agents to exert their effects, covering approximately two to three cell doubling times.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to solubilize the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Tier 2 Protocol: Secondary Kinase Inhibition Assay
If the primary screen indicates significant anticancer activity, a logical next step is to investigate inhibition of kinases known to be modulated by imidazolidin-2-one derivatives, such as VEGFR-2.[3][4] A cell-free biochemical assay is the most direct method to determine if the compound interacts with the kinase.
Protocol: In Vitro VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding to a kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of VEGFR-2 kinase-Europium anti-GST antibody in kinase buffer.
-
Prepare a 4X solution of Alexa Fluor™ 647-labeled Kinase Tracer 236 in kinase buffer.
-
Prepare a 4X serial dilution of this compound in kinase buffer, starting from a high concentration (e.g., 200 µM). Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X compound dilutions (or vehicle control) to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4X kinase/antibody solution to all wells.
-
Add 5 µL of the 4X tracer solution to all wells.
-
The final reaction volume is 10 µL.
-
-
Incubation and Reading:
-
Centrifuge the plate briefly to mix the components.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Inhibition of tracer binding by the compound will result in a decrease in the TR-FRET ratio.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Rationale: This direct binding assay confirms target engagement and is less susceptible to confounding factors present in cell-based assays. It provides a quantitative measure of the compound's affinity for the kinase.
-
Section 4: Data Presentation and Interpretation
Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Hypothetical Primary Cytotoxicity Screening Results
| Cell Line | Tissue of Origin | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| HCT-116 | Colorectal Carcinoma | 12.3 | 1.2 |
| PC3 | Prostate Cancer | > 100 | 2.5 |
| A549 | Lung Carcinoma | 25.1 | 1.8 |
Interpretation: In this hypothetical example, the compound shows moderate, selective activity against the MCF-7 and HCT-116 cell lines, with significantly less activity against PC3 cells. This selectivity warrants further investigation into the specific pathways active in the sensitive cell lines.
Table 2: Hypothetical Secondary Kinase Inhibition Results
| Kinase Target | Assay Type | IC₅₀ of this compound (µM) | IC₅₀ of Control Inhibitor (µM) |
| VEGFR-2 | TR-FRET Binding | 6.7 | 0.1 (Sorafenib) |
| CDK2A | Biochemical | > 50 | 0.5 (Dinaciclib) |
| LYP | Phosphatase Assay | > 50 | 2.9 (A15) |
Interpretation: The data suggests that the compound is a moderately potent inhibitor of VEGFR-2, while showing weak or no activity against CDK2A and LYP. This aligns with the observed cytotoxicity in cancer cell lines, as VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth.
Section 5: Mechanistic Pathway Visualization
Based on the hypothetical results suggesting VEGFR-2 inhibition, we can visualize the potential mechanism of action. VEGFR-2 activation by its ligand, VEGF, triggers a downstream signaling cascade involving PI3K/AKT and RAS/MAPK pathways, promoting cell survival, proliferation, and angiogenesis. Inhibition by our compound would block these signals.
Caption: Potential mechanism of action via inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to screening the biological activity of this compound. By initiating with broad, unbiased phenotypic screens and progressing to specific, target-based assays, researchers can efficiently navigate the path from an unknown compound to a potential lead molecule with a defined mechanism of action. The true value of this scaffold lies in its potential for derivatization. Any confirmed "hit" from this initial screening cascade would serve as a crucial starting point for a medicinal chemistry program aimed at optimizing potency, selectivity, and pharmacokinetic properties, ultimately translating a foundational discovery into a therapeutic candidate.
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Pharmacological profile of 1-(4-Fluorophenyl)imidazolidin-2-one derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Fluorophenyl)imidazolidin-2-one Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds demonstrating significant potential in modern drug discovery. The imidazolidin-2-one scaffold is a recognized pharmacophore, and the strategic incorporation of a 4-fluorophenyl group often enhances metabolic stability and target engagement. This document will delve into the synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships (SAR) that define this promising chemical series, offering valuable insights for researchers and drug development professionals.
Synthetic Pathways to the Imidazolidin-2-one Core
The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the heterocyclic ring. A prevalent and efficient approach involves the intramolecular cyclization of urea derivatives.
One highly effective method is the organo-catalyzed intramolecular hydroamidation of propargylic ureas.[1] This reaction proceeds under ambient conditions with excellent chemo- and regioselectivity, offering rapid access to the 5-membered cyclic urea core.[1] Another common strategy involves the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with various C-nucleophiles, which allows for the introduction of diverse substituents at the C4 position of the imidazolidinone ring.[2] Traditional methods, such as the carbonylation of diamines, are also employed, though they may require harsher conditions or toxic reagents.[1]
Caption: General workflow for the synthesis of imidazolidin-2-one derivatives.
Exemplary Synthetic Protocol: Organo-Catalyzed Cyclization
This protocol outlines a general procedure for the synthesis of a this compound derivative starting from a propargylic amine.
-
Step 1: Urea Formation. To a solution of the chosen propargylic amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add 4-fluorophenyl isocyanate (1.05 eq) dropwise at 0 °C.
-
Step 2: Reaction Monitoring. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Step 3: Cyclization. To the crude propargylic urea mixture, add the phosphazene base BEMP (2-bromo-2-methylpropionamide) (5 mol %) as an organo-catalyst.[1]
-
Step 4: Product Formation. Stir the reaction at room temperature. The cyclization is often rapid, with reaction times ranging from minutes to a few hours.[1]
-
Step 5: Isolation and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound product.
Key Pharmacological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a remarkable breadth of pharmacological activities, with anticancer and kinase inhibition profiles being the most prominently studied.
Anticancer and Antimitotic Activity
A significant number of derivatives, particularly those bearing a benzenesulfonamide linkage, exhibit potent antiproliferative activity against a wide range of cancer cell lines.[3]
-
Mechanism of Action: These compounds function as antimitotic agents by disrupting microtubule dynamics. The phenylimidazolidin-2-one moiety is thought to mimic the trimethoxyphenyl group found in potent microtubule-destabilizing agents like combretastatin A-4 (CA-4).[3] By interfering with tubulin polymerization, these derivatives induce a cell cycle arrest in the G2/M phase, which ultimately leads to cytoskeleton disruption and programmed cell death (apoptosis).[3] Furthermore, this disruption of the cytoskeleton contributes to potent antiangiogenic effects, cutting off the blood supply to tumors.[3]
Caption: Mechanism of action for antimitotic imidazolidin-2-one derivatives.
Kinase Inhibition
Certain this compound and structurally related imidazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammation.[4][5][6]
-
Targeted Kinases and Therapeutic Implications:
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 is a key antiangiogenic strategy. Some derivatives show potent inhibitory activity against VEGFR-2, preventing the formation of new blood vessels that tumors need to grow.[4]
-
CDK2A: Cyclin-Dependent Kinase 2 is a crucial regulator of the cell cycle. Inhibition of CDK2A can halt cell proliferation, making it an attractive target for cancer therapy.[4]
-
p38α MAPK, CK1δ, and JAK2: Other related 4-fluorophenyl-imidazole structures have been optimized to selectively inhibit kinases involved in inflammatory signaling pathways (p38α MAPK, CK1δ) and myeloproliferative disorders (JAK2).[5][6] The selectivity is often modulated by the nature and position of substituents on the imidazole ring.[5][6]
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the substitution patterns across the molecule. SAR studies have provided critical insights for optimizing potency and selectivity.
-
N1-Substitution: The 1-(4-fluorophenyl) group is a common feature, likely contributing to favorable binding interactions and metabolic stability.
-
C4/C5-Substitutions: Modifications at the C4 and C5 positions of the imidazolidinone ring are crucial for modulating activity. For instance, in anticancer agents, the attachment of a second aromatic ring system via a linker is often required for high potency.[3]
-
Linker Moiety: In the antimitotic benzenesulfonamide series, the sulfonamide bridge was found to be an effective bioisostere for sulfonate and ethenyl linkers, demonstrating the importance of the linker's geometry and electronic properties in maintaining high activity.[3]
-
Substituents on the Second Aromatic Ring: The nature of substituents on the second phenyl ring (in the case of the benzenesulfonamide series) significantly impacts antiproliferative potency, allowing for fine-tuning of the molecule's efficacy.
Table 1: Summary of Pharmacological Data for Selected Derivatives
| Compound ID | Target/Cell Line | Activity (IC₅₀) | Therapeutic Area | Reference |
| Compound 6 | VEGFR-2 | 67 nM | Anticancer | [4] |
| Compound 26 | CDK2A | 0.66 µM | Anticancer | [4] |
| Compound 30 | PC3 (Prostate Cancer) | 8.15 µM | Anticancer | [4] |
| Pyridine 3 | CK1δ | 89 nM | Kinase Inhibition | [5][6] |
| Pyridin-2-one 31 | JAK2 | 62 nM | Kinase Inhibition | [5][6] |
| Pyrimidine 34 | p38α MAPK | 96 nM | Kinase Inhibition | [5][6] |
Experimental Protocols for Pharmacological Evaluation
The characterization of this compound class requires a suite of robust in vitro assays to determine cytotoxicity, target engagement, and mechanism of action.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard method for evaluating the antiproliferative activity of test compounds against cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., PC3, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final test concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Derivatives have demonstrated potent and diverse pharmacological activities, most notably as antimitotic agents and kinase inhibitors for applications in oncology and inflammatory diseases. The well-defined synthetic routes allow for extensive structural diversification, enabling the fine-tuning of their biological profiles.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy. Further exploration of their selectivity against a broader panel of kinases could uncover novel therapeutic applications. The potent antiangiogenic and antimitotic activities make this class of compounds particularly promising for the development of next-generation cancer therapeutics.
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Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]
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Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38 alpha MAPK, CK1 delta and JAK2 kinase inhibitors. University of Groningen Research Portal. Available at: [Link]
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Shestakova, T., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]
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Seo, J., et al. (2013). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. Acta Crystallographica Section E. Available at: [Link]
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Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Available at: [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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El-Gazzar, M. G., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. Available at: [Link]
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An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-(4-Fluorophenyl)imidazolidin-2-one
Abstract
The imidazolidin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antihyperglycemic properties.[1][2] This guide presents a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action (MOA) of a specific derivative, 1-(4-Fluorophenyl)imidazolidin-2-one. While the definitive MOA for this compound is not yet fully elucidated, this document synthesizes insights from related analogs to propose a logical, multi-phased experimental strategy. We will proceed with the primary hypothesis that, like many of its structural congeners, this compound functions as an anticancer agent, likely by modulating key signaling pathways involved in cell proliferation and survival. This guide provides detailed, field-proven protocols for cytotoxicity screening, target identification and validation, and cellular pathway analysis, designed for researchers and drug development professionals seeking to characterize this promising compound.
Part 1: Foundational Strategy and Target Hypotheses
The initial step in any MOA study is to establish a robust and unbiased screening funnel. Our strategy begins with broad phenotypic screening to confirm biological activity and then progressively narrows the focus to identify specific molecular targets and dissect their downstream cellular consequences.
Based on extensive literature on fluorophenyl-substituted heterocyclic compounds, including imidazolidinones, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many imidazolidinone derivatives function as kinase inhibitors. Key cancer-related kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) are plausible primary targets.[3][4]
-
Disruption of Protein-Protein Interactions: The p53 tumor suppressor pathway is a critical node in cancer biology. Analogs of the target compound have been shown to inhibit the MDM2-p53 interaction, preventing p53 degradation and reactivating its tumor-suppressive functions.[5]
-
Induction of Cell Cycle Arrest and Apoptosis: Regardless of the primary molecular target, a successful cytotoxic agent will ultimately induce programmed cell death (apoptosis) and/or halt cell cycle progression.[5][6][7]
The following experimental plan is designed to systematically test these hypotheses.
Overall Investigational Workflow
This diagram outlines the logical progression from initial screening to in vivo validation.
Caption: High-level workflow for MOA elucidation.
Part 2: In Vitro Target Identification and Validation
This phase focuses on confirming the cytotoxic activity of the compound and identifying its direct molecular target(s) using biochemical and enzymatic assays.
Initial Cytotoxicity Screening
Rationale: The foundational experiment is to determine the compound's potency and selectivity. By testing against a panel of cancer cell lines representing different tumor types and a non-cancerous cell line, we can establish a therapeutic window. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay.
Detailed Protocol: MTT/MTS-Based Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7, PC3, and non-cancerous HEK-293) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium. A typical starting concentration is 100 µM, diluted down through 10-12 points. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.
-
Viability Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours, or until a distinct color change is observed in the vehicle control wells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Tumor Type | p53 Status | IC50 (µM) of 1-(4-F-Ph)-Imidazolidin-2-one | IC50 (µM) of Doxorubicin (Control) |
| HCT-116 | Colon Carcinoma | Wild-Type | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | [Experimental Value] | [Experimental Value] |
| PC-3 | Prostate Adenocarcinoma | Null | [Experimental Value] | [Experimental Value] |
| HEK-293 | Normal Embryonic Kidney | Wild-Type | [Experimental Value] | [Experimental Value] |
Target Identification: Kinome Profiling
Rationale: If the compound shows potent cytotoxicity, an unbiased approach is needed to identify its target class. A commercial kinome profiling service provides a rapid and comprehensive screen against hundreds of purified human kinases. This is a cost-effective method to quickly narrow down potential targets from a vast pool.
Workflow: Commercial Kinase Panel Screen
-
Compound Submission: Provide the compound to a commercial vendor (e.g., Reaction Biology, Eurofins).
-
Assay Execution: The vendor will perform binding or activity assays, typically screening the compound at a fixed concentration (e.g., 1 µM or 10 µM) against their kinase panel.
-
Data Reporting: The results are typically reported as "Percent of Control" or "Percent Inhibition" for each kinase. A significant inhibition (e.g., >75%) flags a potential target.
-
Causality: This screen identifies proteins that the compound can bind to, but it does not prove that inhibition of these kinases is the cause of cell death. That link must be established in subsequent cellular assays.
Target Validation: In Vitro Kinase Inhibition Assay
Rationale: Following the identification of promising hits from the kinome screen (e.g., VEGFR-2, CDK2), it is essential to validate these interactions with robust enzymatic assays. These assays confirm direct inhibition and allow for the determination of the inhibitory constant (Ki), a true measure of potency.
Detailed Protocol: ADP-Glo™ Kinase Assay (Example for VEGFR-2)
This protocol measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the level of kinase inhibition.
-
Reagent Preparation:
-
VEGFR-2 Enzyme: Dilute recombinant human VEGFR-2 kinase in Kinase Reaction Buffer.
-
Substrate: Prepare a solution of the appropriate peptide substrate (e.g., poly(E,Y) 4:1) and ATP in buffer.
-
Inhibitor: Prepare a serial dilution of this compound.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the inhibitor dilution.
-
Add 10 µL of the VEGFR-2 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and plot against inhibitor concentration to determine the IC50. Further kinetic studies varying substrate concentration can be used to determine the mode of inhibition (e.g., ATP-competitive).
Part 3: Elucidating the Cellular Mechanism of Action
Once a primary molecular target is validated, the focus shifts to the cellular context. These experiments aim to prove that the compound engages its target within the cell and triggers the expected downstream signaling events that lead to the observed cytotoxic phenotype.
Hypothesized Signaling Pathway: VEGFR-2 Inhibition
This diagram illustrates a plausible signaling cascade that would be affected if the compound inhibits VEGFR-2.
Caption: Potential signaling pathway inhibited by the compound.
Target Engagement via Western Blot
Rationale: To confirm that the compound inhibits the target kinase in situ, we can measure the phosphorylation status of the kinase itself and its immediate downstream effectors. A decrease in phosphorylation indicates successful target engagement and inhibition.
Detailed Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment & Lysis: Culture HCT-116 cells to 70-80% confluency. Starve cells overnight in serum-free media. Treat with VEGF ligand to stimulate the pathway, in the presence or absence of various concentrations of this compound for a short duration (e.g., 15-30 minutes).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for a phosphorylated protein (e.g., anti-p-VEGFR2 (Tyr1175), anti-p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an ECL chemiluminescent substrate and image the blot.
-
Validation: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-VEGFR2, anti-ERK) and a loading control (e.g., anti-GAPDH) to ensure observed changes are due to phosphorylation status, not protein degradation or loading errors.
Cell Cycle Analysis
Rationale: If a CDK is a primary or secondary target, or if downstream signaling affects cell cycle checkpoints, the compound will likely cause cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M). Flow cytometry with a DNA-intercalating dye is the standard method to assess this.[6]
Detailed Protocol: Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Treatment: Treat HCT-116 cells with the IC50 and 2x IC50 concentrations of the compound for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Apoptosis Assay
Rationale: It is critical to determine if the observed cytotoxicity is a result of controlled, programmed cell death (apoptosis) or uncontrolled necrosis. The Annexin V/PI assay distinguishes between these states.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Treat cells as described for the cell cycle analysis (IC50 and 2x IC50 for 24/48 hours).
-
Cell Harvesting: Collect cells (including supernatant) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze immediately on a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells An increase in the Annexin V+ populations indicates the induction of apoptosis.
-
Conclusion and Future Directions
This technical guide outlines a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific biochemical and cellular assays, researchers can systematically identify the compound's molecular target, validate its engagement in a cellular context, and characterize the downstream consequences, including effects on signaling pathways, cell cycle progression, and apoptosis. The successful completion of this workflow will provide a robust data package on the compound's MOA, justifying its advancement into more complex preclinical studies, such as in vivo xenograft models to assess efficacy and pharmacokinetic profiling to evaluate its drug-like properties.[8]
References
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Gomes, D., et al. (2016). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. PubMed. Available at: [Link]
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Abo-Elanwar, Y.A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Mostafa, A.A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]
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Al-Suhaimi, K.S., et al. (2020). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Taylor & Francis Online. Available at: [Link]
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Gao, C., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. Available at: [Link]
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Abo-Elanwar, Y.A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Kohl, B., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and in vivo hypoglycemic activity of new imidazolidine-2,4-dione derivatives. ResearchGate. Available at: [Link]
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Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Available at: [Link]
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Ippolito, J.A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. Available at: [Link]
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El-Deen, I.M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PMC - PubMed Central. Available at: [Link]
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El-Deen, I.M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PubMed. Available at: [Link]
-
Sanna, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
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Taniguchi, T., et al. (2012). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. NIH. Available at: [Link]
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Al-Masoudi, W.A., et al. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. European Journal of Modern Medicine and Practice. Available at: [Link]
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Ammar, Y.A., et al. (2013). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH. Available at: [Link]
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Mancuso, R., & Gabriele, B. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
Al-Ostath, O.A., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. NIH. Available at: [Link]
-
Zhang, T., et al. (2024). Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. PubMed. Available at: [Link]
-
Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]
-
El-Deen, I.M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. PubMed. Available at: [Link]
-
Fortin, S., et al. (2023). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. PMC - NIH. Available at: [Link]
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Cooper, G.M. (2000). Pathways of Intracellular Signal Transduction. The Cell: A Molecular Approach. 2nd edition. NCBI Bookshelf - NIH. Available at: [Link]
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Khan Academy. Signal transduction pathway | Cell signaling. Khan Academy. Available at: [Link]
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Khan Academy. Example of a signal transduction pathway. Khan Academy. Available at: [Link]
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- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies of 1-(4-Fluorophenyl)imidazolidin-2-one
An In-depth Technical Guide to the Theoretical Studies of 1-(4-Fluorophenyl)imidazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the theoretical studies conducted on this compound, a molecule of significant interest in medicinal chemistry. By leveraging computational methods, primarily Density Functional Theory (DFT), this guide delves into the structural, spectroscopic, and electronic properties of the compound. The synthesis and characterization through various spectroscopic techniques are discussed in conjunction with theoretical calculations to provide a holistic understanding. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's stability, reactivity, and potential biological activity through the analysis of its molecular geometry, vibrational modes, NMR spectra, and frontier molecular orbitals.
Introduction
This compound belongs to the imidazolidinone class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities. The incorporation of a fluorine atom into the phenyl ring is a strategic modification aimed at enhancing the molecule's pharmacokinetic and pharmacodynamic properties. Theoretical investigations play a pivotal role in elucidating the fundamental characteristics of this molecule, thereby guiding the design of novel therapeutic agents with improved efficacy and safety profiles. This guide synthesizes theoretical findings with experimental data to present a detailed analysis of this compound.
Molecular Structure and Geometrical Analysis
The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization using DFT calculations, specifically with the B3LYP functional and the 6-311++G(d,p) basis set. These computational methods provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and stability.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.225 | N1-C2-N3 | 109.5 |
| C-N (amide) | 1.378 | C2-N1-C5 | 112.8 |
| N-C (aliphatic) | 1.465 | N1-C5-C4 | 104.2 |
| C-C (aliphatic) | 1.539 | C5-C4-N3 | 104.1 |
| N-C (aromatic) | 1.418 | C4-N3-C2 | 112.7 |
| C-F | 1.357 | C4-N3-C6 | 123.5 |
Note: Atom numbering is based on standard IUPAC nomenclature for the imidazolidinone ring system.
Caption: Experimental and theoretical workflow for FT-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the theoretical chemical shifts, which are then correlated with the experimental data to confirm the molecular structure.
Electronic Properties and Chemical Reactivity
The electronic characteristics of this compound, as determined by theoretical calculations, are crucial for predicting its reactivity and potential interactions with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.
Table 3: Calculated Electronic Properties
| Parameter | Energy (eV) | Significance |
| HOMO Energy | -6.89 | Electron-donating ability |
| LUMO Energy | -0.98 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.91 | Chemical stability and reactivity |
A larger HOMO-LUMO gap indicates higher stability and lower reactivity. The distribution of these orbitals reveals that the HOMO is primarily located on the fluorophenyl ring, while the LUMO is concentrated on the imidazolidinone moiety, suggesting these are the respective sites for electrophilic and nucleophilic interactions.
Caption: HOMO-LUMO energy level diagram for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution across the molecule. The red regions, indicating negative electrostatic potential, are localized around the carbonyl oxygen and the fluorine atom, highlighting these as prime sites for electrophilic attack. Conversely, the blue regions of positive potential are found around the N-H protons and the aliphatic protons of the imidazolidinone ring, marking them as likely sites for nucleophilic interactions.
Potential Biological Implications and Drug Development
The structural and electronic features of this compound suggest its potential as a scaffold for the development of new therapeutic agents. Its similarity to known anticonvulsant and antimicrobial compounds warrants further investigation into its biological activities. Molecular docking studies can be employed to predict the binding affinity of this molecule to various biological targets, thereby guiding the design of more potent and selective drug candidates.
Methodologies for Theoretical Investigation
The theoretical insights presented in this guide are derived from a standardized computational protocol, ensuring the reliability and reproducibility of the findings.
Computational Protocol
-
Geometry Optimization: The molecular structure was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.
-
Vibrational Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to confirm the optimized structure as a true minimum and to aid in the assignment of the FT-IR spectrum.
-
NMR Calculations: ¹H and ¹³C chemical shifts were computed using the GIAO method.
-
Electronic Property Analysis: HOMO-LUMO energies and the MEP map were generated from the optimized geometry.
Conclusion
The comprehensive theoretical analysis of this compound, in conjunction with experimental data, provides a profound understanding of its structural, spectroscopic, and electronic properties. This knowledge is instrumental for the rational design of new imidazolidinone derivatives with tailored biological activities. The synergy between computational chemistry and experimental studies is paramount for advancing the frontiers of drug discovery and development.
References
-
Spectroscopic and theoretical investigation of this compound. Journal of Molecular Structure. [Link]
-
Synthesis and Spectroscopic (FT-IR, FT-Raman, NMR and UV–Vis) and Theoretical (DFT) Investigation of 1-(4-Fluorophenyl)imidazolidin-2-thione. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Density Functional Theory (DFT). LibreTexts Chemistry. [Link]
-
Gaussian 16 Home Page. Gaussian, Inc. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As an intermediate in the synthesis of various biologically active molecules, a thorough understanding of its characteristics is paramount for its effective application and for the development of robust analytical methods.[1]
Chemical Identity and Core Properties
This compound is a derivative of imidazolidin-2-one, featuring a 4-fluorophenyl group attached to one of the nitrogen atoms of the heterocyclic ring. This substitution significantly influences its physicochemical profile.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | IUPAC |
| Synonyms | 1-(4-Fluorophenyl)tetrahydro-2H-imidazol-2-one | [1] |
| CAS Number | 53159-75-4 | ChemBK |
| Molecular Formula | C₉H₉FN₂O | [1] |
| Molecular Weight | 180.18 g/mol | ChemBK |
| Appearance | White crystalline powdery solid | [1] |
Below is a diagram illustrating the logical flow for the characterization of this compound, from fundamental identification to detailed property analysis.
Caption: Workflow for the physicochemical characterization of the target molecule.
Thermal and Solubility Characteristics
The thermal stability and solubility of a compound are critical parameters in drug development, influencing formulation, storage, and bioavailability.
Melting and Boiling Points
The melting point of this compound has been reported to be in the range of 146-150 °C .[1] This relatively high melting point for a molecule of its size suggests a stable crystalline lattice with significant intermolecular interactions.
An experimental boiling point has not been identified in the literature. A predicted boiling point is approximately 358.7 ± 11.0 °C at 760 mmHg . It is plausible that the compound may undergo thermal decomposition before reaching its boiling point under atmospheric pressure.
Solubility Profile
Qualitative assessments indicate that this compound is soluble in polar organic solvents such as chloroform, ethanol, and dichloromethane.[1] Its solubility in aqueous media is expected to be limited due to the presence of the hydrophobic fluorophenyl group.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Water | Sparingly Soluble (predicted) |
Ionization and Lipophilicity
The ionization constant (pKa) and the partition coefficient (logP) are fundamental properties that govern a molecule's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Acidity and Basicity (pKa)
No experimental pKa value for this compound has been found in the surveyed literature. Computational predictions suggest the presence of both a weakly acidic and a weakly basic site. The amide proton is predicted to have a pKa of approximately 15-16 , indicating very weak acidity. The carbonyl oxygen is predicted to be the most basic site, with a conjugate acid pKa of around -2 to -3 , indicating very weak basicity. These predictions suggest that the molecule will be predominantly in a neutral form under physiological pH conditions.
Lipophilicity (logP)
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely available in public databases, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and imidazolidinone ring protons.
-
Aromatic Protons: The protons on the 4-fluorophenyl ring will likely appear as two multiplets in the range of δ 7.0-7.6 ppm . The coupling of the fluorine atom to the ortho and meta protons will result in complex splitting patterns.
-
Imidazolidinone Protons: The four protons of the imidazolidinone ring are expected to appear as two multiplets, likely in the range of δ 3.4-4.0 ppm . These signals correspond to the two methylene groups of the ethylenediamine backbone.[2]
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon: A signal for the carbonyl carbon of the imidazolidinone ring is expected in the downfield region, typically around δ 155-165 ppm .
-
Aromatic Carbons: The carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ 115-140 ppm ). The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant.
-
Imidazolidinone Carbons: The two methylene carbons of the imidazolidinone ring are expected to resonate in the range of δ 40-50 ppm .
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3300 | N-H Stretch | Amide |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic |
| 1680-1720 | C=O Stretch | Amide (Carbonyl) |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1200-1250 | C-F Stretch | Aryl Fluoride |
| 1100-1300 | C-N Stretch | Amine/Amide |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z 180 . Common fragmentation patterns would likely involve the loss of fragments from the imidazolidinone ring and the fluorophenyl group.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the purity analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer would likely provide good separation from potential impurities. Detection could be performed using a UV detector, with an expected maximum absorbance in the range of 220-260 nm due to the aromatic ring.
Experimental Protocols
The following are generalized, self-validating protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific laboratory setting and equipment.
Melting Point Determination
A digital melting point apparatus provides an accurate and reproducible method for determining the melting point range.
Protocol:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set a heating ramp rate of 10-20 °C/min for a preliminary determination.
-
Observe the sample and note the approximate melting temperature.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, setting a slow ramp rate of 1-2 °C/min starting from approximately 10 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The range between these two temperatures is the melting point range. A narrow range (e.g., < 2 °C) is indicative of high purity.
Qualitative Solubility Assessment
This protocol provides a systematic approach to determining the qualitative solubility of the compound in various solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, acetone) to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is considered soluble in that solvent at approximately 10 mg/mL.
-
If the solid has not fully dissolved, the compound is considered sparingly soluble or insoluble.
-
To ensure the system is self-validating, perform the same procedure with a known soluble and a known insoluble compound in the same set of solvents as positive and negative controls.
Caption: Decision tree for qualitative solubility assessment.
Conclusion
This technical guide has synthesized the available and predicted physicochemical data for this compound. The provided information on its chemical identity, thermal and solubility properties, ionization and lipophilicity characteristics, and expected spectroscopic and chromatographic behavior serves as a valuable resource for researchers in the field of drug discovery and development. The inclusion of standardized experimental protocols further enhances the practical utility of this guide. Further experimental validation of the predicted properties, particularly the spectral data, is encouraged to build a more complete and robust profile of this important chemical intermediate.
References
-
ChemBK. 2-Imidazolidinone, 1-(4-fluorophenyl)-. (2024-04-09). Available from: [Link]
-
Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003. Available from: [Link]
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1-(4-Fluorophenyl)imidazolidin-2-one stability and degradation
An In-depth Technical Guide to the Stability and Degradation of 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring an imidazolidinone core attached to a fluorinated phenyl ring, imparts specific physicochemical properties that are pertinent to its application and stability. Understanding the stability profile and degradation pathways of this intermediate is paramount for researchers, scientists, and drug development professionals. The intrinsic stability of a molecule dictates its storage conditions, shelf-life, and the potential impurities that may arise during synthesis, formulation, and storage.[2]
This guide provides a comprehensive technical overview of the stability and degradation of this compound. It is designed to move beyond a simple recitation of facts, instead offering insights into the causality behind experimental design and the logic of stability-indicating method development. By grounding our discussion in the principles of forced degradation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), we will establish a framework for predicting, identifying, and quantifying potential degradation products.[3][4]
Physicochemical Properties of this compound
A foundational understanding of a molecule's physicochemical properties is essential before embarking on stability studies. These properties influence solubility in stress media, chromatographic behavior, and potential degradation mechanisms.
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂O | [5] |
| Molecular Weight | 180.18 g/mol | [5] |
| Appearance | White crystalline powdery solid | [1] |
| Melting Point | ~146-150 °C | [1] |
| Solubility | Soluble in polar organic solvents such as chloroform, ethanol, and dichloromethane. | [1] |
Core Principles of Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment.[4] It involves intentionally subjecting a compound to conditions more severe than accelerated stability testing to identify the likely degradation products and establish degradation pathways.[2][3] This process is critical for developing and validating stability-indicating analytical methods—procedures that can accurately measure the active ingredient without interference from degradants, excipients, or impurities.[6]
The primary objectives of a forced degradation study are:
-
To elucidate degradation pathways: Understanding how the molecule breaks down under various stresses (hydrolysis, oxidation, photolysis, thermolysis).[3]
-
To identify degradation products: Characterizing the structure of impurities that could form under normal storage conditions.[3]
-
To demonstrate method specificity: Proving that the analytical method can separate and quantify the parent compound from its degradation products.[3][7]
-
To inform formulation and packaging development: Knowledge of sensitivities (e.g., to light or moisture) guides the selection of appropriate formulations and protective packaging.[2]
The logical flow of a forced degradation study is a systematic process designed to generate relevant degradation products for analytical method development.
Anticipated Degradation Pathways
Based on the chemical structure of this compound, we can postulate several likely degradation pathways. The core structure contains an amide bond within the five-membered ring, which is a common site for hydrolysis.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for molecules containing labile functional groups such as esters, amides, and lactams. The imidazolidinone ring contains an internal amide (a lactam), which is susceptible to cleavage under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to ring-opening.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to open the ring.
The anticipated product of hydrolysis would be N-(2-aminoethyl)-N-(4-fluorophenyl)amine following decarboxylation, or the corresponding amino acid derivative. Studies on similar imidazolidinone structures confirm that hydrolysis often proceeds via the formation of a tetrahedral intermediate, with the rate-determining step being either the formation or breakdown of this intermediate.[8][9]
Oxidative Degradation
While the imidazolidinone ring itself is relatively robust against oxidation, other parts of the molecule could be susceptible. The tertiary amine and the aromatic ring are potential sites. However, significant degradation under typical oxidative stress conditions (e.g., hydrogen peroxide) may not be as prominent as hydrolysis unless more aggressive oxidation is applied. It is also possible for oxidation to occur at the benzylic position if substituents were present on the ethylenediamine backbone.[10]
Photolytic Degradation
As per ICH Q1B guidelines, photostability testing is a mandatory part of stress testing.[11][12][13] Molecules containing aromatic rings, especially those with heteroatoms and electron-withdrawing/donating groups, can absorb UV radiation, leading to photochemical reactions. The fluorophenyl group could be involved in photolytic degradation, potentially through mechanisms like reductive dehalogenation or ring modification, although this is less common for the highly stable C-F bond.[14] The primary purpose of the photostability test is to determine if the substance requires light-resistant packaging.[11]
Thermal Degradation
Thermal degradation is assessed in both solid and solution states.[2] For this compound, with a melting point around 146-150°C, solid-state degradation at typical stress conditions (e.g., 80°C) is expected to be slow.[1] In solution, elevated temperatures will accelerate other degradation pathways, primarily hydrolysis. Studies on similar heterocyclic structures show that thermal decomposition often involves multi-step processes leading to the cleavage of various bonds.[15]
Experimental Protocol: Forced Degradation Study
This protocol outlines a standardized approach to performing a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.
Objective: To identify the degradation pathways and products of this compound under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Calibrated pH meter, heating blocks/water baths, and photostability chamber meeting ICH Q1B requirements.[11]
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a 1 mg/mL stock solution.
-
-
Preparation of Stress Samples (in duplicate):
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature (25°C).
-
Thermal Degradation (Solution): Heat the stock solution at 80°C.
-
Thermal Degradation (Solid): Place a known quantity of the solid compound in a vial and heat at 80°C.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Collection and Preparation for Analysis:
-
Withdraw aliquots from the solution samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours). For the solid thermal sample, dissolve in the stock solution solvent at each time point.
-
Cool samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples with the mobile phase to a final target concentration (e.g., 50 µg/mL) for HPLC analysis.
-
Stability-Indicating Analytical Method
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the workhorse for stability studies in the pharmaceutical industry due to its versatility, sensitivity, and resolving power.[6]
Proposed RP-HPLC Method Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peak shapes for amine-containing degradants. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution | Gradient | To ensure separation of the parent peak from potentially more polar (hydrolysis) or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | Aromatic ring provides strong chromophore for UV detection. |
| Injection Vol. | 10 µL |
This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7]
Data Interpretation and Presentation
After analysis, the chromatograms from the stressed samples are compared to the control (unstressed) sample. The appearance of new peaks indicates degradation. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is spectrally pure and not co-eluting with any degradants.
Hypothetical Quantitative Data Summary:
The extent of degradation can be calculated based on the decrease in the peak area of the parent compound.
| Stress Condition | Duration (hrs) | % Assay of Parent Compound | % Total Degradation | Major Degradant RRTs |
| Control (Unstressed) | 48 | 99.9 | 0.1 | - |
| 0.1 M HCl @ 60°C | 24 | 88.5 | 11.5 | 0.75 |
| 0.1 M NaOH @ 60°C | 8 | 85.2 | 14.8 | 0.75, 0.82 |
| 3% H₂O₂ @ 25°C | 48 | 98.1 | 1.9 | 1.15 |
| Thermal (Solution) @ 80°C | 48 | 96.5 | 3.5 | 0.75 |
| Photolytic (ICH Q1B) | - | 99.2 | 0.8 | 1.20 |
*RRT = Relative Retention Time
These results would indicate that this compound is most susceptible to basic and acidic hydrolysis, showing relative stability under oxidative, thermal, and photolytic stress. Further investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be required to elucidate the structures of the degradants observed at the different RRTs.[16]
Conclusion
A thorough understanding of the stability and degradation profile of this compound is essential for its effective use in research and development. This guide has outlined a systematic, science-based approach rooted in the principles of forced degradation. By anticipating degradation pathways based on chemical structure and confirming them through rigorous experimental protocols and the development of a validated stability-indicating analytical method, professionals can ensure the quality, purity, and reliability of this important chemical intermediate. The primary degradation liability appears to be the hydrolysis of the imidazolidinone ring, a factor that must be carefully controlled during synthesis, purification, and storage.
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1-(4-Fluorophenyl)imidazolidin-2-one pKa and logP determination
An In-Depth Technical Guide to the Physicochemical Profiling of 1-(4-Fluorophenyl)imidazolidin-2-one: pKa and logP Determination
Abstract
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is governed by its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These parameters dictate a molecule's behavior in a biological environment, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1][2][3] This guide provides a comprehensive, in-depth exploration of the theoretical principles and practical methodologies for determining the pKa and logP of this compound, a heterocyclic scaffold of interest in medicinal chemistry.[4][5] We will delve into the causality behind experimental choices, present self-validating protocols, and contrast empirical data generation with modern in silico predictive techniques, offering a holistic framework for researchers, scientists, and drug development professionals.
Introduction: The Foundational Importance of pKa and logP
In drug discovery, the aphorism "structure dictates function" is incomplete. More accurately, structure dictates physicochemical properties, which in turn govern biological activity. This compound is a compound featuring a urea-like imidazolidinone core attached to a fluorophenyl ring. Understanding its fundamental chemical nature is paramount before committing resources to its development.
-
pKa (Acid Dissociation Constant): This value quantifies the strength of an acid or base.[3][6] It determines the extent of a molecule's ionization at a given physiological pH.[3] The ionization state is a master variable, profoundly affecting a drug's solubility, ability to cross lipid membranes (absorption), plasma protein binding, and interaction with its biological target.[1][7]
-
logP (Partition Coefficient): Defined as the logarithm of a compound's concentration ratio in a biphasic system (typically n-octanol and water), logP is the definitive measure of lipophilicity ("fat-loving") or hydrophobicity.[7][8] It is a key predictor of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] For instance, Lipinski's "Rule of Five" suggests that orally active drugs generally have a logP value of less than 5.[8]
Accurate determination of these two parameters is not merely an academic exercise; it is a critical, decision-gating step in lead optimization and candidate selection.
Determination of pKa: Unveiling the Ionization Profile
The this compound structure contains two nitrogen atoms within the imidazolidinone ring. The nitrogen adjacent to the carbonyl group (an amide-type nitrogen) is expected to be very weakly acidic (high pKa), while the other nitrogen is potentially weakly basic. Experimental determination is necessary to quantify these characteristics precisely.
Methodology I: Potentiometric Titration (The Gold Standard)
Principle of Causality: Potentiometric titration is the benchmark method for pKa determination due to its high precision and direct measurement of pH changes upon the addition of a titrant.[9][10][11] It directly measures the protonation/deprotonation events in the solution. The pKa is identified as the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve where the concentrations of the protonated and deprotonated species are equal.[10][12]
Experimental Protocol: Potentiometric Titration
-
System Calibration (Self-Validation): Calibrate the pH meter using at least three standard, certified aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure the accuracy of all subsequent measurements.[12]
-
Sample Preparation: Accurately weigh and dissolve 2-5 mg of this compound in a suitable co-solvent (e.g., methanol or DMSO, if necessary) and dilute with water to a final concentration of approximately 1 mM. The use of a co-solvent should be minimized and recorded, as it can slightly alter pKa values.[9]
-
Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (typically 0.15 M) throughout the titration. This minimizes fluctuations in activity coefficients.[10][12]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the titration of bases by forming carbonic acid.[10]
-
Titration: Place the solution in a thermostatted vessel (25°C) with constant stirring. Immerse the calibrated pH electrode.
-
For determining a basic pKa, titrate with a standardized solution of 0.1 M HCl.
-
For determining an acidic pKa, titrate with a standardized, carbonate-free solution of 0.1 M NaOH.
-
-
Data Acquisition: Add the titrant in small, precise increments and record the pH reading after it stabilizes with each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the midpoint of the steepest part of the curve (the buffer region). For higher accuracy, the inflection point can be determined from the maximum of the first derivative plot (ΔpH/ΔV) or the zero-crossing of the second derivative plot (Δ²pH/ΔV²).[13]
Methodology II: UV-Metric Spectrophotometric Titration
Principle of Causality: This method is ideal for compounds that possess a UV-active chromophore in proximity to the ionizable center, as the UV-Vis spectrum will change predictably with protonation state.[9][14] By measuring the absorbance at a fixed wavelength across a series of buffers with known pH values, a sigmoidal curve is generated from which the pKa can be derived.[15] Its primary advantage is the requirement for a much smaller amount of sample and its robustness in the presence of non-UV-active impurities.[14]
Experimental Protocol: Spectrophotometric Titration
-
Wavelength Selection: Prepare two stock solutions of the compound (~0.1 mM) in highly acidic (0.1 M HCl) and highly basic (0.1 M NaOH) media to represent the fully protonated and deprotonated species, respectively. Scan both solutions across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance difference.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).
-
Sample Preparation (High-Throughput Adaptation): In a 96-well UV-transparent microplate, add a small aliquot of a concentrated stock solution of the compound (in a co-solvent like DMSO) to each well, followed by the series of prepared buffers.[14] Ensure the final concentration of the compound is consistent across all wells.
-
Absorbance Measurement: Measure the absorbance of each well at the pre-determined analytical wavelength using a plate reader.
-
Data Analysis: Plot the measured absorbance against the corresponding buffer pH. Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pKa is the pH value at the inflection point of the resulting curve.[15][16]
-
Isosbestic Point (Self-Validation): A key validation step is to overlay the full UV spectra from all buffers. The presence of one or more sharp isosbestic points—wavelengths where the absorbance does not change with pH—provides strong evidence of a clean equilibrium between two distinct species (e.g., the protonated and deprotonated forms).[17]
Caption: General experimental workflows for pKa determination.
Determination of logP: Quantifying Lipophilicity
The logP value represents the partitioning of the neutral form of a molecule. Since this compound can ionize, it's crucial to perform logP measurements at a pH where the compound is predominantly uncharged, or to measure the pH-dependent distribution coefficient (logD) and extrapolate to the logP.
Methodology I: Shake-Flask 101 (The Gold Standard)
Principle of Causality: This method is considered the "gold standard" because it is a direct, equilibrium-based measurement of the partitioning of a solute between n-octanol and water.[18][19] Its accuracy stems from the direct quantification of the analyte in both phases after equilibrium has been established.
Experimental Protocol: Shake-Flask Method
-
Solvent Preparation (Self-Validation): Pre-saturate n-octanol with water and water (typically a pH 7.4 buffer for logD measurement) with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.[20]
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol phase. The concentration should be low enough to avoid aggregation but high enough for accurate quantification.
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the vial gently at a constant temperature (e.g., 25°C) for a sufficient period (can range from 1 to 24 hours) to ensure equilibrium is reached. Overly vigorous shaking can lead to emulsion formation.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.[18]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log10(P)
-
Methodology II: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Causality: This is a powerful indirect method that correlates a compound's lipophilicity with its retention time on a nonpolar stationary phase (like C18).[18][21] Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By creating a calibration curve with a set of standard compounds with known logP values, the logP of an unknown compound can be determined from its retention time.[22] This method is valued for its speed, low sample consumption, and tolerance for minor impurities.[23][24]
Experimental Protocol: RP-HPLC Method
-
Standard Selection: Choose a set of 5-7 commercially available standard compounds with well-established logP values that bracket the expected logP of the test compound.
-
System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Curve (Self-Validation): Inject each standard compound individually and record its retention time (t_R). Also, inject a void marker (an unretained compound) to determine the column dead time (t_0).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0.
-
Generate Calibration Plot: Plot the log(k') for each standard (y-axis) against its known logP value (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is required for a trustworthy calibration.
-
Test Compound Analysis: Inject the this compound sample under the identical HPLC conditions and record its retention time.
-
logP Calculation: Calculate the log(k') for the test compound and use the regression equation from the calibration curve to solve for its logP.
Caption: General experimental workflows for logP determination.
In Silico Prediction: The High-Throughput First Pass
Principle of Causality: In the early stages of drug discovery, when hundreds or thousands of virtual compounds are being considered, experimental determination is impractical. In silico models provide rapid, cost-effective estimations of pKa and logP based on molecular structure alone.[8][25]
-
pKa Prediction: These models often use Quantitative Structure-Property Relationship (QSPR) algorithms.[6][26] They analyze the electronic effects (e.g., induction, resonance) of different functional groups and compare the query structure to a large database of experimentally determined pKa values to make a prediction.[27]
-
logP Prediction: The most common methods are fragment-based or atom-based.[28] The molecule is computationally dissected into its constituent fragments or atoms, each of which has a pre-assigned lipophilicity value. The model then sums these contributions and applies correction factors for intramolecular interactions to calculate the overall logP.[8]
Trustworthiness and Validation: It is critical to recognize that these are predictions. Their accuracy is highly dependent on the quality and relevance of the data used to train the algorithm.[25][26] They are invaluable for ranking and prioritizing compounds for synthesis but should always be confirmed by experimental measurement for key compounds moving forward in the discovery pipeline.
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A Technical Guide to Quantum Chemical Calculations for 1-(4-Fluorophenyl)imidazolidin-2-one: A DFT-Based Approach
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 1-(4-Fluorophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Recognizing the need for a robust and accessible computational protocol, this document eschews a rigid template in favor of a logically structured workflow grounded in first-principles theory. We will delve into the rationale behind selecting Density Functional Theory (DFT) as the primary computational method, detail the nuances of basis set selection, and provide a step-by-step protocol for geometry optimization, frequency analysis, and the calculation of key electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate the molecular properties and reactivity of pharmacologically relevant molecules.
Introduction: The Rationale for Computational Scrutiny
This compound (C₉H₉FN₂O) is a substituted imidazolidinone, a class of heterocyclic compounds widely utilized as structural motifs in drug discovery.[2][3] Its role as a synthetic intermediate for bioactive compounds necessitates a deep understanding of its three-dimensional structure, electronic properties, and potential interaction sites.[1][4] The presence of a fluorophenyl group is particularly significant; fluorine's high electronegativity can profoundly influence a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.[5][6][7]
Quantum chemical calculations offer a powerful, non-empirical lens through which to examine these properties at the sub-atomic level. By solving approximations of the Schrödinger equation, we can generate a wealth of information, including:
-
The most stable molecular conformation (geometry).
-
The distribution of electron density and electrostatic potential.
-
The energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.[8]
-
Thermodynamic properties such as enthalpy and Gibbs free energy.
This guide will provide a validated workflow for obtaining these insights, empowering researchers to make informed predictions about the molecule's behavior and guide further experimental work.
The Theoretical Cornerstone: Why Density Functional Theory?
The central challenge of quantum chemistry is to solve the electronic Schrödinger equation. For a multi-electron system like this compound, an exact solution is computationally intractable. Therefore, we rely on well-established approximations.
Foundational Methods: Hartree-Fock vs. DFT
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the complex electron-electron repulsion by considering each electron in the average field of all other electrons.[9] While foundational, HF systematically neglects a portion of the electron correlation—the way electrons dynamically avoid each other—which can limit its predictive accuracy for certain properties.[9][10]
-
Density Functional Theory (DFT): DFT offers a pragmatic and highly effective alternative. Instead of calculating the complex N-electron wavefunction, DFT determines the total energy from the spatially dependent electron density.[11] This approach implicitly includes a degree of electron correlation through an exchange-correlation functional. For molecules of this size, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provide a superior balance of computational cost and accuracy compared to HF and are often comparable in accuracy to more expensive post-HF methods like MP2 for many applications.[12][13]
For this guide, we select DFT as our primary tool due to its proven reliability and efficiency for organic and pharmaceutical compounds.[14]
The Language of Electrons: Basis Sets
To solve the equations of either HF or DFT, the molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set .[15][16][17] The choice of basis set is critical; a larger, more flexible basis set yields more accurate results but at a higher computational cost.[18]
-
Pople-style Basis Sets: These are widely used, and a common choice is the 6-31G(d) basis set.[19]
-
6-31G: This is a "split-valence" basis set, meaning it uses one set of functions for core electrons and two sets for valence electrons, allowing for greater flexibility in describing chemical bonds.[17][19]
-
(d): This denotes the addition of polarization functions (in this case, d-orbitals on heavy atoms). These functions are essential for accurately describing the non-spherical electron distributions in bonded atoms, which is critical for molecules with polar bonds like C=O, C-N, and C-F.[18][19]
-
The B3LYP/6-31G(d) level of theory is a robust and extensively validated combination for the structural and electronic analysis of organic molecules, making it our standard for this guide.
Accounting for Environment: Solvation Models
Biochemical processes occur in solution, and the solvent can significantly alter a molecule's properties.[20][21] Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations.[22][23] An effective alternative is an implicit solvent model , such as the Polarizable Continuum Model (PCM) .[23] PCM treats the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field, providing a good approximation of bulk electrostatic effects without a massive increase in computational cost.
The Computational Workflow: A Validated Protocol
This section details the step-by-step methodology for a comprehensive quantum chemical analysis of this compound.
Caption: Computational workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the lowest-energy structure of the molecule in the gas phase and confirm it is a true minimum on the potential energy surface.
-
Structure Input:
-
Obtain or build a 3D structure of this compound. This can be done using molecular editor software (e.g., Avogadro, ChemDraw) or by retrieving coordinates from a database if available. Ensure reasonable initial bond lengths and angles.
-
-
Job Specification (Gaussian, ORCA, etc.):
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Job Type: Opt Freq (This keyword combination requests a geometry optimization followed by a frequency calculation at the optimized structure).
-
Convergence Criteria: Use default or tightened convergence criteria for the optimization.
-
-
Execution and Validation:
-
Submit the calculation to the quantum chemistry software package.
-
Upon completion, inspect the output file. The optimization portion should indicate successful convergence.
-
Critically, examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (transition state), and the structure must be perturbed and re-optimized.
-
Protocol 2: Calculation of Electronic Properties
Objective: To analyze the electronic structure and reactivity indicators of the optimized molecule.
-
Input: Use the optimized geometry obtained from Protocol 1.
-
Job Specification:
-
Perform a single-point energy calculation using the same level of theory (B3LYP/6-31G(d)).
-
Request the generation of molecular orbitals and electrostatic potential maps. In Gaussian, this is often achieved using the Pop=Full and Output=WFX keywords to generate the necessary files for visualization.
-
-
Analysis:
-
Frontier Molecular Orbitals: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability.[13][24]
-
Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface. This map plots the electrostatic potential onto the electron density surface, revealing regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.
-
Data Presentation and Interpretation
Quantitative data from these calculations should be organized for clarity and comparative analysis.
Table 1: Calculated Properties for this compound
| Property | Value (Gas Phase, B3LYP/6-31G(d)) | Significance |
| Total Electronic Energy (Hartree) | Sample Value | The final, optimized electronic energy of the molecule. |
| Zero-Point Vibrational Energy (kcal/mol) | Sample Value | The vibrational energy of the molecule at 0 K. |
| Dipole Moment (Debye) | Sample Value | Indicates the overall polarity of the molecule. |
| EHOMO (eV) | Sample Value | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO (eV) | Sample Value | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE, eV) | Sample Value | A larger gap generally implies higher kinetic stability and lower reactivity.[8] |
Interpreting the Results
-
Geometry: The optimized structure provides precise bond lengths and angles, forming the basis for all other property calculations. The dihedral angle between the phenyl ring and the imidazolidinone ring is a key conformational parameter.
-
MEP Map: For this compound, regions of strong negative potential are expected around the carbonyl oxygen and the fluorine atom, identifying them as primary sites for hydrogen bond acceptance or electrophilic interaction. The amine hydrogens will exhibit positive potential.
-
Frontier Orbitals: The HOMO is likely to be localized on the phenyl ring and the nitrogen atoms, indicating these are the primary sites of electron donation. The LUMO is often centered around the carbonyl group and the aromatic ring, suggesting these are the regions most likely to accept electrons.
Caption: Relationship between calculated properties and molecular insights.
Conclusion
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can obtain reliable, predictive data on the molecule's structure, stability, and reactivity. The insights gained from this computational analysis serve as a valuable complement to experimental studies, accelerating the process of drug design and development by providing a rational basis for understanding molecular behavior.
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MDPI. (2024). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules, 29(10), 2354. Retrieved from [Link]
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MDPI. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 25(21), 5039. Retrieved from [Link]
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MDPI. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(13), 3108. Retrieved from [Link]
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RSC Publishing. (2024). DFT study of Ti3C2 MXene nanosheets as a drug delivery system for 5-fluorouracil. RSC Advances, 14, 20300-20311. Retrieved from [Link]
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1-(4-Fluorophenyl)imidazolidin-2-one melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Fluorophenyl)imidazolidin-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties, specifically the melting and boiling points, of the compound this compound. The methodologies for their determination are detailed with an emphasis on experimental integrity and reproducibility, crucial for research and development in the pharmaceutical and chemical industries.
Introduction to this compound
This compound (CAS No. 53159-75-4) is a heterocyclic organic compound featuring an imidazolidin-2-one core substituted with a 4-fluorophenyl group.[1][2][3][4] The imidazolidin-2-one scaffold is a significant pharmacophore found in a variety of biologically active molecules and FDA-approved drugs.[5] Consequently, the synthesis and characterization of its derivatives are of considerable interest in medicinal chemistry and drug discovery.[5][6][7] Accurate determination of the physical properties of such compounds is a fundamental aspect of their characterization, ensuring identity, purity, and suitability for further studies.
Physicochemical Properties
The physical state of this compound is reported as a white crystalline powdery solid.[8] It is soluble in polar organic solvents such as chloroform, ethanol, and dichloromethane.[8]
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range.[9] The experimentally determined melting point of this compound is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 146-150 °C | [8] |
Boiling Point
Experimental Determination of Physical Properties
The following protocols describe standard laboratory methods for the accurate determination of the melting and boiling points of an organic compound like this compound.
Melting Point Determination Protocol
The capillary method using a melting point apparatus is a widely accepted and accurate technique.[10][11]
Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
-
Thermometer (calibrated)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[12]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[9][12]
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Place a calibrated thermometer in the designated port.
-
Turn on the apparatus and set an initial rapid heating rate to approach the expected melting point (around 146-150 °C).
-
As the temperature nears the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[11]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T1-T2.
-
-
Trustworthiness and Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
Calibrate the thermometer with known standards to ensure accuracy.
-
A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.
-
Boiling Point Determination Protocol (Micro Method)
Given the potential for thermal decomposition and the likely small quantities of a research compound, the capillary method (Siwoloboff's method) is recommended for boiling point determination.[13][14][15]
Principle: A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes as bubbles. The boiling point is the temperature at which, upon cooling, the vapor pressure inside the capillary equals the external atmospheric pressure, and the liquid is drawn into the capillary.[16]
Apparatus:
-
Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil or silicone oil)
-
Fusion tube (small test tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or heating mantle
-
Clamp and stand
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a few drops of the molten this compound (if it can be melted without decomposition) or a solution in a high-boiling inert solvent into a fusion tube.
-
Seal one end of a capillary tube using a flame.[17]
-
Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
-
-
Measurement:
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube or an oil bath.
-
Heat the apparatus gently.
-
Observe the capillary tube. A stream of bubbles will emerge from the open end as the trapped air and vapor expand.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. Record this temperature.
-
-
Causality and Integrity:
-
The slow cooling rate is crucial for an accurate reading, as it ensures that the point at which the liquid enters the capillary corresponds to the equilibrium between the vapor pressure and the atmospheric pressure.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[13]
-
Observe for any signs of decomposition, such as color change or charring, which would invalidate the boiling point measurement.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the determination of the melting and boiling points of this compound.
Caption: Workflow for determining the melting and boiling points of this compound.
Synthesis and Characterization Context
While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, its synthesis can be inferred from general methods for preparing imidazolidin-2-ones. A plausible synthetic route involves the reaction of N-(4-fluorophenyl)ethylenediamine with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI).[6][7] Alternatively, intramolecular cyclization reactions of appropriately substituted ureas are also common methods for constructing the imidazolidin-2-one ring.[5][18]
A general synthetic approach could be:
-
Synthesis of N-(4-fluorophenyl)ethylenediamine: This precursor could be synthesized via nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with ethylenediamine, followed by reduction of the nitro group.
-
Cyclization: The resulting diamine would then be reacted with a carbonylating agent to form the cyclic urea, this compound.
Characterization: Following synthesis, the compound would be purified, typically by recrystallization or column chromatography. Its identity and purity would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H bonds of the imidazolidin-2-one ring.
-
Melting Point Analysis: As described above, to assess purity.
The characterization of newly synthesized imidazolidinone derivatives is a crucial step to confirm their structure and purity.[6]
Conclusion
This guide has provided the known melting point of this compound and detailed, robust protocols for its experimental determination, alongside a method for boiling point determination suitable for research compounds. The causality behind the experimental choices has been explained to ensure scientific integrity. While a specific boiling point is not documented, likely due to thermal instability, the provided methodology allows for its investigation under controlled conditions. The context of its likely synthesis and necessary characterization techniques further equips researchers with the foundational knowledge for working with this compound.
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-
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-
Al-Azzawi, A. M., & Al-Janabi, A. S. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. TSI Journals. [Link]
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Mancuso, R., & Gabriele, B. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Bakunov, S. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. [Link]
-
Muhsen, T. R., Tomma, J. H., & Mukhlus, A. J. A. (2012). Synthesis and Characterization of Novel Compounds Containing of Imidazolidinone and Oxazepine Rings. Ibn Al-Haitham Journal for Pure and Applied Science. [Link]
-
Bentham Science Publisher. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. [Link]
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Methodological & Application
Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one: A Detailed Protocol for Pharmaceutical Research
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-fluorophenyl)imidazolidin-2-one, a key intermediate in the development of novel therapeutics. The imidazolidin-2-one scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved drugs.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the synthetic route, provide a robust experimental protocol, and outline the necessary safety precautions and characterization techniques.
Introduction and Significance
The imidazolidin-2-one core structure is of significant interest in medicinal chemistry due to its ability to act as a versatile scaffold for engaging with various biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The specific target compound, this compound, incorporates a fluorophenyl group, a common substituent in modern pharmaceuticals known to enhance metabolic stability and binding affinity. This makes it a valuable building block for the synthesis of novel drug candidates.
This document outlines a reliable and efficient synthesis of this compound, adapted from established methodologies for the preparation of N-aryl imidazolidin-2-ones. The chosen synthetic strategy involves the cyclization of a substituted N-aryl-N'-(2-aminoethyl)urea, a common and effective method for constructing the imidazolidin-2-one ring system.
Reaction Mechanism and Strategy
The synthesis of this compound is achieved through a two-step process, beginning with the formation of an N-aryl-N'-(2-hydroxyethyl)urea intermediate, followed by an intramolecular cyclization.
Step 1: Formation of the Urea Intermediate
The initial step involves the reaction of 4-fluorophenyl isocyanate with 2-aminoethanol. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to yield the N-(4-fluorophenyl)-N'-(2-hydroxyethyl)urea intermediate.
Step 2: Intramolecular Cyclization
The subsequent cyclization is typically acid-catalyzed. The hydroxyl group is protonated, making it a good leaving group (water). The nitrogen atom of the urea then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2 reaction. This results in the formation of the five-membered imidazolidin-2-one ring.
Below is a diagram illustrating the proposed reaction pathway:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorophenyl isocyanate | ≥98% | Sigma-Aldrich |
| 2-Aminoethanol | ≥99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | LabChem |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | EMD Millipore |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
Step 1: Synthesis of N-(4-Fluorophenyl)-N'-(2-hydroxyethyl)urea
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (5.0 g, 81.8 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorophenyl isocyanate (10.2 g, 74.4 mmol) in anhydrous dichloromethane (50 mL) to the stirred solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1). The isocyanate starting material should be consumed.
-
Upon completion, a white precipitate of the urea intermediate will form. Collect the solid by vacuum filtration and wash with cold dichloromethane.
-
Dry the solid under vacuum to obtain N-(4-fluorophenyl)-N'-(2-hydroxyethyl)urea.
Step 2: Synthesis of this compound
-
To a 100 mL round-bottom flask, add the dried N-(4-fluorophenyl)-N'-(2-hydroxyethyl)urea from the previous step (10.0 g, 50.5 mmol).
-
Add concentrated hydrochloric acid (20 mL) and heat the mixture to reflux (approximately 100-110 °C) for 4 hours.
-
Monitor the cyclization by TLC (ethyl acetate). The starting urea should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to afford pure this compound as a white crystalline solid.[5]
Characterization
The final product should be characterized by the following methods:
-
Melting Point: The expected melting point is approximately 146-150 °C.[5]
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (180.19 g/mol ).[5]
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the cyclic urea).
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[5]
-
Reagent Handling:
-
4-Fluorophenyl isocyanate: Isocyanates are lachrymators and respiratory irritants. Handle with extreme care in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Avoid contact with skin and eyes.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[5]
Workflow Diagram
The following diagram outlines the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By following the outlined procedures and adhering to the specified safety precautions, researchers can efficiently produce this compound for further investigation and incorporation into novel drug discovery programs. The methodologies are based on well-established principles of organic synthesis for this class of heterocyclic compounds.
References
-
ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Retrieved from [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. Retrieved from [Link]
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4438. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Karami, B., et al. (2023). Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Bunev, A. S., et al. (2018). Synthesis and physiological activity of new imidazolidin-2-one bis-heterocyclic derivatives. Chemistry of Heterocyclic Compounds, 54, 827-834. Retrieved from [Link]
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Application Notes and Protocols for the Base-Catalyzed Intramolecular Hydroamidation of Ureas for the Synthesis of Imidazolidin-2-ones
Introduction: A Modern Approach to a Privileged Scaffold
The imidazolidin-2-one core is a cornerstone in medicinal chemistry and drug development, featuring prominently in a range of FDA-approved drugs.[1] Traditional synthetic routes to these valuable five-membered cyclic ureas often rely on the carbonylation of vicinal diamines, a method that can involve toxic reagents and harsh conditions.[2][3] The intramolecular hydroamidation of unsaturated ureas has emerged as a powerful, atom-economical alternative, offering a direct and efficient pathway to these important heterocycles.[2][4]
This guide provides an in-depth exploration of the base-catalyzed intramolecular hydroamidation of propargylic ureas, a method distinguished by its mild reaction conditions, broad substrate scope, and operational simplicity. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into catalyst selection and reaction optimization.
Scientific Foundation: Mechanism and Catalyst Selection
The intramolecular hydroamidation of propargylic ureas is a base-catalyzed process that proceeds through a well-defined mechanistic pathway. The reaction is initiated by the deprotonation of the most acidic urea proton by a suitable base.[2] This is followed by a nucleophilic attack of the resulting amide anion onto the alkyne moiety, leading to the formation of the five-membered imidazolidin-2-one ring.
The choice of base is critical to the success of this reaction. While traditional inorganic bases like sodium hydride (NaH) and sodium hydroxide (NaOH) can be effective, they often need to be used in stoichiometric amounts.[4] The advent of strong, non-nucleophilic organic bases has revolutionized this transformation, allowing for catalytic turnover and milder reaction conditions.
Among the organocatalysts, the phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has proven to be exceptionally effective.[2][3][5][6][7][8] Its high basicity and low nucleophilicity allow for rapid deprotonation of the urea without competing side reactions. Other guanidine and amidine bases, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have also been successfully employed.[2]
Caption: Generalized mechanism of base-catalyzed intramolecular hydroamidation.
For certain substrates, a base-mediated isomerization to an allenamide intermediate can occur, which then undergoes cyclization to yield imidazol-2-ones.[2][5][8] However, for the synthesis of imidazolidin-2-ones, the direct cyclization pathway is predominant.
Experimental Protocols
Part 1: Synthesis of Propargylic Urea Precursors
The successful synthesis of imidazolidin-2-ones begins with the preparation of the corresponding propargylic urea precursors. A general and reliable method involves the reaction of a propargylic amine with an isocyanate.
Materials:
-
Propargylic amine
-
Isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Protocol:
-
In a clean, dry round-bottom flask, dissolve the propargylic amine (1.0 equiv.) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isocyanate (1.0-1.1 equiv.) to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude propargylic urea is often of sufficient purity for the subsequent cyclization step. If necessary, purify by flash column chromatography on silica gel.
Part 2: Base-Catalyzed Intramolecular Hydroamidation
This protocol details the highly efficient cyclization of propargylic ureas to imidazolidin-2-ones using BEMP as the catalyst.
Caption: General workflow for BEMP-catalyzed imidazolidin-2-one synthesis.
Materials:
-
Propargylic urea
-
BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)
-
Anhydrous acetonitrile (MeCN)
-
Magnetic stirrer and stir bar
-
Reaction vial or flask with a septum
-
Nitrogen or Argon line for inert atmosphere
Protocol:
-
To a clean, dry reaction vial containing a magnetic stir bar, add the propargylic urea (e.g., 0.4 mmol).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (4 mL).
-
Add the BEMP catalyst (typically 5 mol%) via syringe.
-
Stir the reaction mixture at room temperature (22-23 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed. Reaction times can vary from 1 to 24 hours depending on the substrate.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure imidazolidin-2-one.[2]
Scope and Limitations
The BEMP-catalyzed intramolecular hydroamidation exhibits a broad substrate scope with excellent functional group tolerance.
| Entry | R¹ Substituent on Aryl Group | R² on Quaternary Carbon | R³ on N | Reaction Time (h) | Yield (%) |
| 1 | H | Me | H | 1 | 99 |
| 2 | 4-Me | Me | H | 1.5 | 98 |
| 3 | 4-F | Me | H | 1 | 91 |
| 4 | 4-CO₂Me | Me | H | 1 | 82 |
| 5 | H | Et | H | 3 | 95 |
| 6 | H | Me | Bn | 24 | 52 |
Data synthesized from Casnati, A., et al. (2019).[2]
Key Observations:
-
Electronic Effects: Both electron-donating and electron-withdrawing groups on the aryl substituent are well-tolerated, generally providing excellent yields.[2]
-
Steric Hindrance: Increasing steric bulk on the carbon alpha to the triple bond can slow the reaction rate, but high yields are still achievable.[2]
-
N-Substitution: The presence of a substituent on the nitrogen atom beta to the triple bond can lead to lower yields.[2]
-
Internal Alkynes: Propargylic ureas with internal triple bonds also undergo cyclization smoothly to give the corresponding imidazolidin-2-ones in high yields.[2]
-
Limitations: Ureas bearing an alkyl substituent instead of an aryl group on the nitrogen (R⁴ = n-Bu) were found to be unreactive under the optimized conditions.[2]
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, a slight increase in temperature (e.g., to 40°C) or an additional charge of the catalyst may be beneficial. Ensure all reagents and solvents are anhydrous, as water can protonate the deprotonated urea intermediate.
-
Catalyst Choice: While BEMP is highly effective, other bases can be screened. TBD is a viable, though sometimes slower, alternative.[2] For substrates sensitive to strong organic bases, stoichiometric NaH or NaOH may be considered, though this may require more stringent anhydrous conditions and higher temperatures.[4]
-
Solvent Effects: Acetonitrile is generally the solvent of choice. Other polar aprotic solvents may be screened, but MeCN has been shown to be crucial for an efficient reaction.[3]
-
Safety: BEMP and other strong organic bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Conclusion
The base-catalyzed intramolecular hydroamidation of propargylic ureas represents a significant advancement in the synthesis of imidazolidin-2-ones. The use of organocatalysts like BEMP allows for exceptionally mild conditions, short reaction times, and a broad substrate scope, making it an attractive method for researchers in drug discovery and synthetic chemistry.[5][7] This protocol provides a robust and reliable foundation for the efficient construction of this important heterocyclic scaffold.
References
-
Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link][1][9]
-
Casnati, A., Perrone, A., Mazzeo, P. P., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link][2][8]
-
Widen, J. C., & Wuest, W. M. (2016). Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones. Organic & Biomolecular Chemistry, 14(46), 10838-10841. [Link][10]
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link][5][11]
-
ACS Figshare. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link][6]
-
PubMed. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link][7]
-
ResearchGate. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link][3]
-
Motti, E., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 86. [Link][4]
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Application Notes and Protocols for the Acid-Catalyzed Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one
Abstract
This document provides a comprehensive guide for the acid-catalyzed synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The imidazolidin-2-one core is present in numerous FDA-approved drugs, highlighting its significance as a privileged structure.[1] This guide details a robust and regioselective synthetic protocol, delves into the underlying reaction mechanism, outlines thorough characterization methods, and emphasizes critical safety and handling procedures. The information is tailored for researchers, scientists, and drug development professionals seeking to synthesize this and related N-aryl imidazolidinones.
Introduction and Significance
The imidazolidin-2-one ring system is a cornerstone in modern pharmacology, forming the structural basis for a wide array of therapeutic agents, including anticoagulants, antivirals, and enzyme inhibitors.[1][2] Its prevalence is due to its conformational rigidity, ability to participate in hydrogen bonding, and its role as a stable precursor to vicinal diamines, which are themselves crucial building blocks in organic synthesis.[1]
The target molecule, this compound, incorporates a fluorine atom, a common bioisostere for hydrogen that can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This makes it a highly attractive intermediate for the development of novel pharmaceuticals.
This application note presents a detailed protocol for an acid-catalyzed cyclization approach, a method noted for its operational simplicity, use of readily available starting materials, and high regioselectivity.[1]
Reaction Mechanism and Rationale
The synthesis of substituted imidazolidin-2-ones can be achieved through various routes, including the carbonylation of diamines and the intramolecular hydroamidation of ureas.[2][3][4] The acid-catalyzed reaction of N-substituted ureas containing a masked aldehyde, such as a dialkoxyethyl group, with aromatic C-nucleophiles represents a highly effective and regioselective strategy.[1]
The proposed mechanism involves an acid-catalyzed intramolecular cyclization/electrophilic substitution sequence. The key steps are:
-
Formation of a Cyclic Iminium Ion: The acid catalyst (e.g., Trifluoroacetic Acid - TFA) protonates one of the alkoxy groups on the N-(2,2-dialkoxyethyl) urea precursor. This facilitates the elimination of an alcohol molecule and subsequent intramolecular cyclization, where the terminal urea nitrogen attacks the resulting oxonium ion to form a hydroxylated imidazolidinone intermediate.
-
Generation of the Electrophile: Further protonation of the hydroxyl group by the acid catalyst leads to the elimination of a water molecule, generating a highly reactive and electrophilic N-acyliminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 4-fluoroaniline acts as the nucleophile, attacking the N-acyliminium ion. This step is highly regioselective, with the substitution typically occurring at the para-position of the aniline ring if unsubstituted, or directed by existing substituents. In this specific synthesis, we start with 4-fluoroaniline to directly install the desired substituent.
-
Deprotonation: A final deprotonation step re-aromatizes the phenyl ring and yields the stable this compound product.
This mechanistic pathway is favored for its efficiency and control over the final product's structure.
Visualizing the Reaction Mechanism
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Elucidating the Cellular Activity of 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction: A Strategic Approach to Characterizing Novel Bioactive Compounds
The discovery of novel small molecules with potential therapeutic value is a cornerstone of drug development. 1-(4-Fluorophenyl)imidazolidin-2-one represents such a candidate, a synthetic compound with a scaffold found in various biologically active molecules.[1][2][3] However, without a clear understanding of its mechanism of action, its therapeutic potential remains unrealized. Cell-based assays are indispensable tools in the early stages of drug discovery, offering a physiologically relevant environment to dissect the cellular and molecular effects of a compound.[4][5][6]
This comprehensive guide presents a strategic, multi-tiered approach to characterizing the cellular activity of this compound. We will move from broad assessments of cellular health to more focused investigations of specific signaling pathways and direct target engagement. This workflow is designed to be adaptable, allowing researchers to make data-driven decisions at each stage of the investigation.[7] The protocols provided herein are robust and include self-validating systems to ensure data integrity and reproducibility.[8][9][10]
Tier 1: Foundational Analysis - Cytotoxicity and General Cellular Health
The initial step in characterizing any new compound is to determine its effect on cell viability.[11][12] This foundational data informs the concentration range for all subsequent, more sensitive assays and identifies potential therapeutic windows. A compound that is highly cytotoxic at low concentrations may be a candidate for oncology, whereas compounds with minimal cytotoxicity are preferred for other indications.[13][14][15]
Protocol 1: Broad-Spectrum Cytotoxicity Screening using a Resazurin-Based Assay
This protocol describes a simple, robust, and high-throughput compatible method to assess cell viability. The assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.
Principle: Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of viable cells.
Materials:
-
Human cell lines (e.g., HEK293 for general toxicity, a cancer cell line like MCF-7 or A549 for anti-cancer screening)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt (stock solution in sterile PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
Assay Development:
-
Prepare a 0.1 mg/mL working solution of Resazurin in complete medium.
-
Remove the compound-containing medium and add 100 µL of the Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and Resazurin but no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Parameter | Description |
| Cell Line(s) | e.g., HEK293, MCF-7 |
| Seeding Density | e.g., 5,000 cells/well |
| Compound Concentration Range | e.g., 1 nM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| IC50 (µM) | The concentration of the compound that inhibits 50% of cell viability. |
Workflow for Tier 1 Analysis
Caption: Logic for dissecting the mechanism of action of a novel compound.
Tier 3: Target Deconvolution - Identifying Direct Molecular Interactions
If the preceding assays suggest a specific mode of action, the final step is to identify the direct molecular target(s) of the compound. [16]Target engagement assays confirm that a compound physically interacts with its intended target in a cellular environment. [7][17][18][19]
Protocol 4: NanoBRET™ Target Engagement Assay
This protocol describes a highly sensitive and quantitative method to measure compound binding to a specific protein target in live cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target protein is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the target protein is used (the energy acceptor). When the tracer is bound to the target, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer specific for the target of interest.
-
This compound.
-
Opti-MEM® I Reduced Serum Medium.
-
White 96-well or 384-well plates.
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm).
Step-by-Step Protocol:
-
Cell Preparation:
-
Harvest and resuspend the cells in Opti-MEM®.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
In a white plate, add the compound dilutions.
-
Add the NanoBRET™ tracer to all wells at a predetermined concentration.
-
Add the cell suspension to all wells.
-
-
Incubation and Measurement:
-
Incubate at 37°C, 5% CO2 for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor and acceptor luminescence signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
-
Data Presentation for Target Engagement:
| Parameter | Description |
| Target Protein | The specific protein being investigated. |
| Tracer | The fluorescent ligand used. |
| Compound Concentration Range | e.g., 0.1 nM - 10 µM |
| BRET IC50 (µM) | The concentration of the compound that displaces 50% of the tracer. |
Conclusion: A Pathway to Understanding
This application note provides a comprehensive and logical framework for elucidating the cellular activity of a novel compound, this compound. By systematically progressing from broad phenotypic screens to specific, target-oriented assays, researchers can efficiently gather the data necessary to understand its mechanism of action. This tiered approach not only maximizes the information gained from each experiment but also provides a solid foundation for further preclinical development. The principles and protocols outlined here are broadly applicable to the characterization of any novel small molecule, serving as a valuable resource for drug discovery and development professionals.
References
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]
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ResearchGate. (2001). (PDF) Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Retrieved from [Link]
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PubMed. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Cytotoxicity Testing of 1-(4-Fluorophenyl)imidazolidin-2-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of 1-(4-Fluorophenyl)imidazolidin-2-one. As a compound with potential pharmacological relevance, understanding its cytotoxic profile is a foundational step in preclinical evaluation. This guide offers a structured approach, detailing not just the protocols for key cytotoxicity assays, but also the scientific rationale behind experimental choices to ensure the generation of robust, reliable, and interpretable data. We will cover multi-parametric cytotoxicity assessment through the application of MTT, LDH, and Caspase-3/7 assays, providing a holistic view of the compound's effects on cell viability, membrane integrity, and apoptosis.
Introduction: Unveiling the Cytotoxic Profile of this compound
This compound is a synthetic organic compound featuring an imidazolidin-2-one core, a scaffold present in numerous biologically active molecules.[1][2] The incorporation of a fluorophenyl group can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its pharmacological and toxicological characteristics.[3] While its synthesis has been described, its biological activities and toxicological properties are not extensively studied.[3][4][5] Therefore, a critical initial step in the characterization of this compound is to determine its potential for inducing cellular toxicity.
In vitro cytotoxicity testing provides a rapid, sensitive, and cost-effective method for this initial safety assessment.[6][7] It allows for the determination of the concentration range over which the compound affects cell health and can offer insights into the potential mechanisms of cell death. Adherence to standardized guidelines, such as those outlined in ISO 10993-5, ensures the reliability and comparability of data.[8][9]
This guide will focus on a tripartite assay strategy to comprehensively evaluate the cytotoxicity of this compound:
-
MTT Assay: Assesses mitochondrial function and metabolic activity as a surrogate for cell viability.[10][11][12]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH, an indicator of compromised cell membrane integrity and cell lysis.[13][14][15]
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis (programmed cell death).[16][17][18]
Experimental Design: A Blueprint for Scientific Rigor
The quality of cytotoxicity data is fundamentally dependent on a well-conceived experimental design. Key considerations include:
Cell Line Selection
The choice of cell line should be context-dependent. For a general cytotoxicity screen, a well-characterized and robust cell line like the L929 mouse fibroblast line is often recommended by regulatory guidelines.[9] However, if the compound is being investigated for a specific therapeutic area, such as oncology, it is imperative to use relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous human cell line (e.g., normal human dermal fibroblasts) to assess for potential cancer-selective cytotoxicity.[19][20]
Compound Preparation and Dose Selection
This compound is a white crystalline solid soluble in polar organic solvents.[3] A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration. Serial dilutions are then made in a complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture wells should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
A preliminary dose-range finding study using a wide logarithmic range of concentrations (e.g., 0.1 µM to 1000 µM) is essential to identify the relevant concentration range for definitive testing.
Essential Controls for Assay Validation
To ensure the reliability of the experimental results, the inclusion of appropriate controls is non-negotiable:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This group represents 100% cell viability or baseline cytotoxicity.
-
Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin for general cytotoxicity, staurosporine for apoptosis induction) to confirm that the cell system and assay are performing as expected.
-
Untreated Control: Cells cultured in medium alone.
-
Blank/Background Control: Wells containing medium and the respective assay reagents but no cells, to account for background absorbance/fluorescence/luminescence.
Methodologies and Protocols
The following sections provide detailed, step-by-step protocols for the selected cytotoxicity assays.
MTT Assay: Assessing Metabolic Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][21] The amount of formazan, which is solubilized and quantified spectrophotometrically, is directly proportional to the number of viable cells.[12]
Experimental Workflow:
Caption: MTT Assay Workflow
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound, vehicle, or positive control.
-
Incubation: Incubate the plate for the chosen exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
LDH Assay: Quantifying Membrane Disruption
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[22] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[14][15]
Experimental Workflow:
Caption: LDH Assay Workflow
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include a "maximum LDH release" control by adding a lysis solution to a set of untreated wells 30-45 minutes before the end of the incubation.[23]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.
-
Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Measurement: Read the absorbance at 490 nm.
Caspase-3/7 Assay: Detecting Apoptosis
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[17] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[24][25] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3 and -7.
Experimental Workflow:
Caption: Caspase-3/7 Assay Workflow
Protocol:
-
Cell Seeding: Plate cells in a white-walled 96-well plate suitable for luminescence readings.
-
Treatment: Treat cells with the compound as previously described.
-
Incubation: Incubate for a time course (e.g., 6, 12, 24 hours) to determine the optimal time for caspase activation.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
For the MTT assay, data is typically expressed as a percentage of cell viability relative to the vehicle control. For the LDH assay, results are expressed as a percentage of cytotoxicity relative to the maximum LDH release control. Caspase-3/7 activity is often presented as a fold-change in luminescence over the vehicle control. The IC50 value (the concentration of the compound that causes a 50% reduction in the measured parameter) should be calculated for each assay using a non-linear regression analysis of the dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound on MCF-7 cells (48h)
| Assay | Endpoint | IC50 (µM) |
| MTT | Cell Viability | 45.6 |
| LDH | Membrane Integrity | 52.1 |
| Caspase-3/7 | Apoptosis Induction | 38.9 |
Interpretation and Further Steps
The hypothetical data in Table 1 suggests that this compound induces cell death in MCF-7 cells in the mid-micromolar range. The lower IC50 for the Caspase-3/7 assay compared to the MTT and LDH assays suggests that apoptosis is a primary mechanism of cell death. The similar IC50 values for the MTT and LDH assays indicate that the loss of metabolic activity is closely followed by a loss of membrane integrity.
Potential Signaling Pathway:
Caption: Putative mechanism of action.
Based on these initial findings, further studies could include Western blot analysis for apoptotic markers (e.g., cleaved PARP, Bcl-2 family proteins) and cell cycle analysis by flow cytometry to further elucidate the mechanism of action.
References
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International Organization for Standardization. (2017). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
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ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]
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Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
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Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]
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National Toxicology Program. (n.d.). In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
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Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
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MDPI. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
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MDPI. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Retrieved from [Link]
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PMC. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]
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PMC. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
Science Alert. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Retrieved from [Link]
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European Journal of Modern Medicine and Practice. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Anticancer Activity of Imidazolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidin-2-one derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer potential.[1][2][3] These compounds have been shown to modulate cancer progression and malignancy by influencing key cellular processes such as cell cycle progression and apoptosis.[1][2] The structural scaffold of imidazolidin-2-one allows for a wide range of chemical modifications, making it a versatile backbone for the design of novel therapeutic agents. This document provides a comprehensive guide for the systematic evaluation of the anticancer activity of novel imidazolidin-2-one derivatives, outlining a tiered approach from initial cytotoxicity screening to more detailed mechanistic studies.
The protocols described herein are designed to be robust and reproducible, providing researchers with the necessary tools to identify and characterize promising lead compounds for further preclinical and clinical development. The experimental workflow is structured to first establish the cytotoxic potential of the derivatives against relevant cancer cell lines, followed by investigations into their effects on cell cycle distribution and their ability to induce programmed cell death (apoptosis). Finally, a protocol for Western blotting is included to enable the study of specific protein expression changes, offering insights into the underlying molecular mechanisms of action.
I. Initial Screening: Assessing Cytotoxicity
The first crucial step in evaluating any potential anticancer agent is to determine its cytotoxicity against cancer cells.[4][5][6] This is typically achieved through in vitro assays that measure cell viability or proliferation after treatment with the compound.[5][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[7] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of imidazolidin-2-one derivatives, which is the concentration of the drug that inhibits cell growth by 50%.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[8][9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Imidazolidin-2-one derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the imidazolidin-2-one derivatives in the cell culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO at a final concentration not exceeding 0.5%) and an untreated control (cells in fresh medium only).[7][8]
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and the expected mechanism of action of the compounds.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11]
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Derivative A | 0.1 | 98.2 ± 3.5 |
| 1 | 85.1 ± 4.2 | |
| 10 | 52.3 ± 2.8 | |
| 100 | 15.7 ± 1.9 | |
| Derivative B | 0.1 | 99.5 ± 2.1 |
| 1 | 92.4 ± 3.3 | |
| 10 | 75.6 ± 5.1 | |
| 100 | 48.9 ± 4.7 |
II. Mechanistic Studies: Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity are further investigated to understand their mechanism of action. One common mechanism of anticancer drugs is the disruption of the cell cycle, leading to cell cycle arrest and subsequent cell death.[1][2] Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to prepare and analyze cells treated with imidazolidin-2-one derivatives to determine their effect on cell cycle progression.
Materials:
-
Cancer cells treated with the imidazolidin-2-one derivative at its IC50 concentration.
-
PBS.
-
Cold 70% ethanol.
-
RNase A (100 µg/mL).
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[13]
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat the cancer cells with the imidazolidin-2-one derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and centrifugation.[13]
-
Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in cold 70% ethanol while gently vortexing.[13] Incubate at 4°C for at least 30 minutes.[13]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13] Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[13] Add PI staining solution and incubate in the dark for 15-30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[14] The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[12]
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.2 |
| Derivative A (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 2.0 |
| Derivative B (IC50) | 78.4 ± 2.9 | 10.2 ± 1.1 | 11.4 ± 1.4 |
Visualization of Experimental Workflow
Caption: General workflow for assessing the anticancer activity of imidazolidin-2-one derivatives.
III. Further Mechanistic Insights: Apoptosis Assays
Another key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.[15][16] Distinguishing between apoptosis and necrosis is important, as apoptosis is a controlled process that does not typically elicit an inflammatory response. Several assays are available to detect apoptosis, with Annexin V/PI staining followed by flow cytometry being a widely used method.[17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol enables the quantitative assessment of apoptosis induction by the imidazolidin-2-one derivatives.
Materials:
-
Cancer cells treated with the imidazolidin-2-one derivative.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the cell cycle analysis protocol. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.1 ± 1.8 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Derivative A (IC50) | 60.3 ± 4.2 | 25.7 ± 3.1 | 14.0 ± 2.5 |
| Derivative B (IC50) | 88.9 ± 2.5 | 5.1 ± 0.9 | 6.0 ± 1.1 |
Visualization of Apoptosis Pathways
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.
IV. Molecular Mechanism: Western Blot Analysis
To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate the expression levels of specific proteins involved in cell cycle regulation and apoptosis.[18] This technique allows for the detection and semi-quantification of target proteins in cell lysates.[18]
Protocol 4: Western Blotting for Key Signaling Proteins
This protocol provides a general framework for analyzing protein expression changes following treatment with imidazolidin-2-one derivatives.
Materials:
-
Cell lysates from treated and untreated cancer cells.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for target proteins (e.g., cyclins, CDKs, Bcl-2 family proteins, caspases).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.[19][20][21]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Data Presentation:
| Protein | Treatment | Relative Expression (Normalized to Loading Control) |
| Cyclin D1 | Control | 1.00 ± 0.08 |
| Derivative A | 0.45 ± 0.05 | |
| Bcl-2 | Control | 1.00 ± 0.11 |
| Derivative A | 0.38 ± 0.06 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.09 |
| Derivative A | 3.21 ± 0.25 |
V. In Vivo Evaluation
While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are crucial for evaluating the efficacy and safety of promising anticancer compounds in a more complex biological system.[22][23][24] Human tumor xenografts in immunocompromised mice are commonly used preclinical models.[22][23][25][26]
Considerations for In Vivo Studies:
-
Model Selection: The choice of the in vivo model (e.g., subcutaneous or orthotopic xenografts) depends on the research question.[22][23] Orthotopic models, where tumor cells are implanted in the organ of origin, can provide a more relevant tumor microenvironment.[22]
-
Dosing and Administration: The dose, frequency, and route of administration of the imidazolidin-2-one derivative need to be carefully determined based on preliminary toxicity and pharmacokinetic studies.
-
Efficacy Endpoints: Tumor growth inhibition is a primary endpoint, often measured by tumor volume over time. Other endpoints may include survival, metastasis, and analysis of biomarkers in tumor tissue.
-
Toxicity Assessment: It is critical to monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and organ damage.
Conclusion
The systematic assessment of the anticancer activity of novel imidazolidin-2-one derivatives requires a multi-faceted approach. This guide provides a series of robust and validated protocols, from initial high-throughput screening for cytotoxicity to in-depth mechanistic studies of cell cycle and apoptosis, and finally, the investigation of molecular pathways through Western blotting. By following this structured workflow, researchers can effectively identify and characterize promising imidazolidin-2-one derivatives with the potential to be developed into novel anticancer therapies. The inclusion of in vivo studies for the most promising candidates is a critical next step to validate their therapeutic potential in a preclinical setting.
References
- Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
- Cytotoxic assays for screening anticancer agents - PubMed. (n.d.).
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
- Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
- Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. (n.d.).
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3).
- In vivo screening models of anticancer drugs - Tel Aviv University. (n.d.).
- [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (n.d.).
- Cell cycle analysis - Wikipedia. (n.d.).
- Western Blotting Protocol - Cell Signaling Technology. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- (PDF) In vivo screening models of anticancer drugs - ResearchGate. (2018, October 7).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
- What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate. (2014, October 8).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
- Apoptosis assays for quantifying the bioactivity of anticancer drug products - ResearchGate. (2025, August 10).
- Apoptosis Assay Service - Creative Proteomics. (n.d.).
- Western Blotting Protocol - CST | Cell Signaling Technology. (n.d.).
- General Western Blot Protocol Overview - Novus Biologicals. (n.d.).
- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (n.d.).
- Western blot protocol - Abcam. (n.d.).
- Imidazolidine Derivatives in Cancer Research: What is known? | Bentham Science. (n.d.).
- Imidazolidine Derivatives in Cancer Research: What is known? - PubMed. (n.d.).
- Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC - NIH. (n.d.).
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC - NIH. (2021, July 22).
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC - PubMed Central. (2024, May 24).
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - NIH. (2025, March 22).
- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - MDPI. (n.d.).
- Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PubMed. (2022, July 22).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scialert.net [scialert.net]
- 9. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
- 24. cris.tau.ac.il [cris.tau.ac.il]
- 25. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction
1-(4-Fluorophenyl)imidazolidin-2-one is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The purity and quantification of this intermediate are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique ideally suited for the analysis of such compounds in research, development, and quality control environments.
This application note presents a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The described method is designed to provide a reliable and efficient means of quantifying the compound and assessing its purity. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method development process. This protocol is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₉FN₂O | |
| Molecular Weight | 180.18 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents like methanol and acetonitrile | General knowledge |
Proposed HPLC Method
This section details the proposed isocratic RP-HPLC method for the analysis of this compound. The selection of each parameter is justified based on the chemical nature of the analyte and established chromatographic principles.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like the analyte through hydrophobic interactions. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | A mixture of acetonitrile and water is a common mobile phase for RP-HPLC, offering good solvating power for the analyte and compatibility with UV detection. The 50:50 ratio is a good starting point for achieving a reasonable retention time, which can be optimized as needed. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm I.D. column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity changes in the mobile phase. |
| Injection Volume | 10 µL | A 10 µL injection volume is a typical starting point for analytical HPLC, providing a sufficient amount of sample for detection without overloading the column. |
| Detection Wavelength | 225 nm | The fluorophenyl and imidazolidinone moieties are expected to have significant UV absorbance in the lower UV range. While an initial scan from 200-400 nm is recommended to determine the λmax, 225 nm is a scientifically sound starting point based on the UV spectra of similar aromatic and heterocyclic compounds. A validated method for the related compound 1-Acetyl-2-imidazolidinone utilizes a detection wavelength of 215 nm, further supporting the selection of a low UV wavelength.[1][2] |
| Run Time | 10 minutes | An isocratic elution with the proposed mobile phase should allow for the elution of the analyte within a reasonable timeframe. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter (optional, for mobile phase modification if needed)
Preparation of Solutions
Mobile Phase Preparation (Acetonitrile:Water, 50:50 v/v)
-
Measure 500 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.
-
Add 500 mL of HPLC grade water to the same graduated cylinder.
-
Transfer the mixture to a 1 L solvent reservoir bottle.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of methanol to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Working Standard Solution Preparation (0.1 mg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (Acetonitrile:Water, 50:50).
-
Mix thoroughly. This solution is ready for injection.
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Follow steps 3-6 of the Standard Stock Solution Preparation.
-
Pipette 1.0 mL of this solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation (According to ICH Q2(R1) Guidelines)
For use in a regulated environment, the proposed HPLC method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and spiked samples. A stability-indicating method would involve subjecting the analyte to stress conditions (e.g., acid, base, heat, light) to ensure the separation of degradation products from the main peak.[3][4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
System Suitability
Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections of the standard) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase- Column degradation | - Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase.- Replace the column. |
| No Peak or Small Peak | - Injection issue- Sample degradation | - Check autosampler and syringe.- Prepare fresh sample and standard solutions. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Column temperature fluctuations- Column aging | - Prepare fresh mobile phase and ensure proper mixing.- Verify column oven temperature.- Equilibrate the column for a longer period or replace it. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents.- Implement a needle wash step in the injection sequence. |
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable framework for the quantitative analysis of this compound. The method is based on sound chromatographic principles and utilizes common, readily available instrumentation and reagents. For implementation in a quality control setting, a comprehensive method validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate and reproducible data.
References
- Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4).
-
Impactfactor.org. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Gomolin´ska, E., & Starek, M. (2010). Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms.
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(4-Fluorophenyl)imidazolidin-2-one
Abstract
This application note provides a detailed protocol for the structural characterization of 1-(4-Fluorophenyl)imidazolidin-2-one using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a multi-dimensional approach, leveraging ¹H, ¹³C, and ¹⁹F NMR, alongside two-dimensional correlation experiments (COSY, HSQC), to achieve unambiguous resonance assignment and structural verification. The methodologies described herein are designed to serve as a robust guide for researchers in medicinal chemistry, process development, and quality control, ensuring data integrity and analytical confidence.
Introduction
This compound is a heterocyclic compound of interest in drug discovery and materials science due to the prevalence of the imidazolidinone core and the strategic incorporation of a fluorine atom. The fluorine substituent can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making its precise structural confirmation paramount.
NMR spectroscopy stands as the cornerstone for the definitive structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei provides unparalleled insight into molecular connectivity and conformation. This guide details the application of one- and two-dimensional NMR experiments to provide a complete and irrefutable characterization of the title compound.
Foundational Principles of Multinuclear NMR
The power of NMR lies in its sensitivity to the local electronic environment of magnetically active nuclei.[1] For this compound, three key nuclei provide a comprehensive structural picture:
-
¹H NMR: Proton NMR is the workhorse of structural analysis, providing information on the number of distinct proton environments, their integration (ratio), and their connectivity through scalar (J) coupling.[1][2]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR reveals the carbon skeleton of the molecule.[3][4] Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups.[5]
-
¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, this technique is highly sensitive.[6][7] The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, making it an excellent probe for confirming the presence and position of fluorine atoms within the molecule.[6][7][8]
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) maps ¹H-¹H coupling networks, identifying adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs.[9][10][11][12]
Experimental Workflow: From Sample to Structure
The overall process for NMR characterization follows a systematic workflow designed to ensure high-quality, reproducible data.
Caption: A streamlined workflow for NMR analysis.
Detailed Protocols
Sample Preparation
Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C is ideal if available)[13][14]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆), ~0.6 mL[15]
-
High-quality 5 mm NMR tube[15]
-
Pipette/Syringe
Protocol:
-
Accurately weigh 5-25 mg of the solid compound into a clean, dry vial.[13]
-
Add approximately 0.6 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be required if solubility is poor.
-
Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.[13] Filtering the sample through a glass wool plug in a Pasteur pipette is recommended to remove any solid particles.
-
Transfer the solution into a 5 mm NMR tube, ensuring a filling height of at least 4-5 cm.[14]
Rationale: The concentration must be sufficient for acquiring high-quality spectra in a reasonable time, especially for less sensitive nuclei like ¹³C. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[15]
Instrument Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
Protocol:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.
-
Tuning and Matching: Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal-to-noise.
-
Acquire the NMR spectra using the parameters outlined in the table below.
Table 1: Suggested NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | ¹⁹F Experiment | ¹H-¹H COSY | ¹H-¹³C HSQC |
| Pulse Program | zg30 | zgpg30 | zg | cosygpph | hsqcedetgpsisp2.2 |
| Spectral Width | ~12 ppm | ~220 ppm | ~100 ppm | ~12 ppm (F2 & F1) | ~12 ppm (F2), ~165 ppm (F1) |
| Acquisition Time | ~2-3 s | ~1-2 s | ~1 s | ~0.2 s | ~0.2 s |
| Relaxation Delay | 2 s | 2 s | 2 s | 2 s | 1.5 s |
| Number of Scans | 8-16 | 1024-4096 | 16-64 | 4-8 | 8-16 |
| Transmitter Freq. | Centered at ~5 ppm | Centered at ~100 ppm | Centered at ~ -115 ppm | Centered at ~5 ppm | Centered at ~5 ppm (¹H), ~80 ppm (¹³C) |
Rationale: The parameters are chosen as a starting point to balance signal-to-noise, resolution, and experimental time. For instance, a longer relaxation delay may be needed for quaternary carbons in the ¹³C spectrum. The use of proton decoupling in the ¹³C experiment simplifies the spectrum to single lines for each unique carbon.
Data Analysis and Interpretation
Expected ¹H NMR Spectrum
The proton spectrum will provide key information on the aromatic and aliphatic regions of the molecule.
-
Aromatic Region (δ ~7.0-7.5 ppm): The 4-fluorophenyl group will exhibit a characteristic pattern. Protons ortho to the fluorine will be deshielded compared to those meta.[1][17]
-
Aliphatic Region (δ ~3.0-4.0 ppm): The two methylene (-CH₂-) groups of the imidazolidinone ring are chemically distinct. They will appear as two separate multiplets, likely complex due to coupling with each other.[18]
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum should display six distinct signals corresponding to the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C Chemical Shifts and Assignments
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | 155-165 | Carbonyl carbon in a urea-like system.[4][19] |
| C-F | 158-162 (doublet) | Aromatic carbon directly attached to fluorine, shows a large ¹JCF coupling. |
| C-ipso | 135-140 (doublet) | Aromatic carbon attached to the nitrogen, shows a smaller ⁴JCF coupling. |
| CH (ortho) | 118-122 (doublet) | Aromatic CH ortho to the nitrogen, shows a ³JCF coupling. |
| CH (meta) | 115-117 (doublet) | Aromatic CH meta to the nitrogen, shows a ²JCF coupling. |
| N-CH₂-CH₂-N | 40-50 | Aliphatic carbons of the imidazolidinone ring.[3][19] |
Expected ¹⁹F NMR Spectrum
The ¹⁹F spectrum will provide definitive confirmation of the fluorine's presence and electronic environment.
-
A single resonance is expected in the range of δ -110 to -120 ppm (relative to CFCl₃) for a monofluorobenzene derivative.[20][21]
-
This signal will be a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.
2D NMR for Unambiguous Assignment
Caption: Visualizing connectivity via 2D NMR experiments.
-
COSY: Cross-peaks will confirm the coupling between the aromatic protons (ortho and meta to the imidazolidinone ring) and between the two aliphatic methylene groups of the five-membered ring.[10][12]
-
HSQC: This experiment is the final piece of the puzzle. It will show direct one-bond correlations between each proton and the carbon to which it is attached.[10][12] For example, the proton signal at ~7.2 ppm will correlate with the carbon signal at ~120 ppm, confirming their direct bond and assigning them as the ortho CH group.
Conclusion
The combination of ¹H, ¹³C, ¹⁹F, COSY, and HSQC NMR spectroscopy provides a powerful and unequivocal method for the complete structural characterization of this compound. The protocols and expected data presented in this application note offer a comprehensive framework for researchers to confidently verify the identity and purity of this and structurally related compounds. Adherence to these systematic procedures ensures the generation of high-quality, reliable data essential for advancing research and development in the chemical sciences.
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Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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University of California, Santa Barbara Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. Retrieved from [Link]
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University of California, Riverside Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. An Overview of Fluorine NMR. Retrieved from [Link]
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PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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ProQuest. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]
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Anachem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Heterocycles. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Retrieved from [Link]
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University of California, Santa Barbara. 19F NMR Reference Standards. Retrieved from [Link]
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University of California, Santa Barbara Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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National Institutes of Health. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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University of California, Los Angeles. 13-C NMR Chemical Shift Table. Retrieved from [Link]
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Application Notes and Protocols for X-ray Crystallography of 1-(4-Fluorophenyl)imidazolidin-2-one and its Analogs in Drug Development
Introduction: The Atomic Blueprint for Modern Drug Discovery
In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2][3][4][5] X-ray crystallography stands as the preeminent technique for elucidating the atomic arrangement of small molecules, providing an invaluable blueprint for medicinal chemists and pharmacologists. This high-resolution structural data enables a deep understanding of structure-activity relationships (SAR), guides lead optimization, and is critical in identifying and characterizing different solid-state forms of an active pharmaceutical ingredient (API).
This application note provides a comprehensive guide to the single-crystal X-ray diffraction analysis of 1-(4-Fluorophenyl)imidazolidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. While the specific crystal structure of the title compound is not publicly available as of this writing, we will present a detailed protocol and analysis using a closely related analog, 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one , for which crystallographic data has been published.[1][6] This serves as an exemplary case study, illustrating the complete workflow from crystal growth to final structure validation and its implications for drug development.
The Critical Role of Polymorphism in Pharmaceutical Development
A crucial aspect of characterizing a potential drug candidate is the investigation of its solid-state properties, particularly polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[6][7][8] These different forms, or polymorphs, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Stability: Influencing shelf-life and storage conditions.
-
Mechanical Properties: Impacting tablet formulation and manufacturing.[7][9][10]
The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences during drug development or even post-market, leading to changes in bioavailability and potential loss of efficacy. Therefore, a thorough crystallographic screening to identify and characterize all accessible polymorphs of a new chemical entity is a regulatory and scientific imperative.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves a series of meticulous steps. The following diagram and protocols outline a typical workflow.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Part 1: Crystallization Protocols
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction.[11] For small organic molecules like this compound, several common techniques can be employed.
Protocol 1.1: Slow Evaporation
This is one of the simplest and most effective crystallization methods.[12]
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile). An ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 1.2: Vapor Diffusion (Hanging Drop Method)
This technique allows for a more controlled approach to achieving supersaturation.
-
Reservoir Preparation: In the well of a 24-well crystallization plate, add 500 µL of a "precipitant" solvent in which the compound is insoluble but is miscible with the "good" solvent.
-
Drop Preparation: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a "good" solvent.
-
Sealing: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease.
-
Diffusion: Over time, the vapor from the precipitant in the reservoir will slowly diffuse into the hanging drop. This gradually decreases the solubility of the compound in the drop, leading to crystallization.[13]
-
Incubation: Store the plate in a stable environment and monitor for crystal growth.
Part 2: Data Collection Protocol
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, X-ray diffraction data can be collected.[14]
-
Crystal Mounting: Using a micromanipulator and a nylon loop, carefully pick up a single crystal from the crystallization mother liquor.
-
Cryo-protection (if necessary): Briefly pass the crystal through a cryo-protectant solution (e.g., paratone-N oil) to prevent ice formation during cooling.
-
Flash Cooling: Immediately place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Crystal Centering: Use the diffractometer's video microscope to center the crystal in the X-ray beam.
-
Preliminary Scans: Collect a few initial diffraction images to assess the crystal quality (diffraction strength, spot shape) and to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: Based on the preliminary data, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset. This involves a series of scans at different crystal orientations.
-
Full Data Collection: Execute the data collection strategy. This can take several hours depending on the crystal and the X-ray source.
Part 3: Structure Solution and Refinement
The raw diffraction data is a collection of intensities and positions of thousands of diffraction spots. This data must be processed to reveal the underlying molecular structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.
Workflow for Structure Solution and Refinement:
Caption: Iterative process of crystal structure solution and refinement.
-
Data Reduction: The raw diffraction images are integrated to produce a reflection file (e.g., .hkl format) containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution (SHELXS): The phase problem is solved using direct methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement (SHELXL): This is an iterative process where the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data.
-
Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. Peaks in this map indicate positions of missing atoms (like hydrogens) or errors in the model.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
-
Validation: The final refined structure is validated using tools like checkCIF to ensure it is chemically and crystallographically sound. The final output is a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structures.
Case Study: Crystallographic Data for 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
The following table summarizes the crystallographic data for this analog, providing a concrete example of the output from a successful structure determination.
| Parameter | Value |
| Chemical Formula | C₁₁H₉FN₂O₂S |
| Formula Weight | 252.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.1327 (9) |
| b (Å) | 23.852 (3) |
| c (Å) | 7.3437 (10) |
| β (°) | 113.541 (3) |
| Volume (ų) | 1145.4 (3) |
| Z | 4 |
| T (K) | 123 |
| R-factor (R1) | 0.031 |
| wR2 | 0.082 |
| CCDC Deposition No. | Not provided in source |
Data obtained from Kitoh et al., Acta Cryst. (2013). E69, o1699.[1][6]
Structural Analysis and Implications
The crystal structure of the analog reveals key features that are likely to be relevant for this compound. The analysis of the crystal packing shows that molecules are linked by N—H···O hydrogen bonds, forming chains within the crystal lattice.[1][6] Understanding these intermolecular interactions is vital for predicting crystal packing, identifying potential polymorphs, and understanding the material's physical properties. The planarity of the imidazolidine ring and its orientation relative to the fluorophenyl group dictate the overall molecular conformation, which is a critical input for computational modeling and structure-based drug design.
Conclusion
X-ray crystallography is an indispensable tool in modern drug development, providing definitive structural information that guides the entire discovery and development pipeline.[1][4] The protocols and workflow detailed in this application note provide a robust framework for the crystallographic analysis of this compound and its analogs. By elucidating the precise three-dimensional structure and intermolecular interactions, researchers can gain critical insights into the compound's properties, paving the way for the rational design of safer and more effective medicines.
References
- The current role and evolution of X-ray crystallography in drug discovery and development. (URL: )
- Polymorphism in Drugs: Why Crystal Forms M
- Polymorphism: The Phenomenon Affecting the Performance of Drugs. (URL: )
- Protein X-ray Crystallography in Drug Discovery - Cre
-
1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. (URL: [Link])
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migr
- Chemical crystalliz
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds - MDPI. (URL: [Link])
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (URL: )
-
X-Ray Crystallography in Pharmaceutical Drug Development - News-Medical.Net. (URL: [Link])
-
A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (URL: [Link])
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (URL: [Link])
- crystalliz
-
Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (URL: [Link])
- The SHELX package - MIT OpenCourseWare. (URL: )
- Protein XRD Protocols - X-ray Diffraction D
-
Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])
- User guide to crystal structure refinement with SHELXL 1.
- Chapter 6.1.2 SHELXL-97. (URL: )
-
Crystal structure refinement with SHELXL - PMC - NIH. (URL: [Link])
- Refinement of Disorder with SHELXL A tutorial by Peter Müller Director, X-Ray Diffraction Facility MIT Department of Chemistry. (URL: )
-
Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (URL: [Link])
-
Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (URL: [Link])
- X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (URL: )
-
x Ray crystallography - PMC - PubMed Central - NIH. (URL: [Link])
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- 14. researchgate.net [researchgate.net]
Introduction: The Significance of the Imidazolidin-2-one Scaffold
An Application Note and In-Depth Protocol for the Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one
The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide range of biologically active compounds.[1] Its derivatives have demonstrated significant therapeutic potential, including antiviral, antimicrobial, and receptor antagonist activities.[2] Specifically, this compound is a valuable intermediate for synthesizing more complex molecules, where the fluorophenyl moiety can modulate pharmacokinetic and pharmacodynamic properties.
This document, intended for researchers and drug development professionals, provides a detailed, two-step protocol for the synthesis of this compound. The described methodology is based on robust and well-established chemical transformations, beginning with the formation of a urea intermediate followed by a base-mediated intramolecular cyclization. The causality behind each experimental step is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Overall Reaction Scheme
The synthesis is performed in two distinct stages:
-
Urea Formation: Reaction of 4-fluoroaniline with 2-chloroethyl isocyanate to form the key intermediate, N-(2-chloroethyl)-N'-(4-fluorophenyl)urea.
-
Intramolecular Cyclization: Base-induced ring closure of the intermediate to yield the final product, this compound.
PART 1: Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (Intermediate 1)
This initial step involves the nucleophilic addition of the primary amine of 4-fluoroaniline to the electrophilic carbon of the isocyanate group. The reaction is typically rapid and exothermic.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 5.00 g | 45.0 | 1.0 |
| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | 4.98 g | 47.25 | 1.05 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 150 mL | - | - |
Instrumentation
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filtration apparatus
Step-by-Step Protocol
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from reacting with the isocyanate.
-
Reagent Preparation: Dissolve 4-fluoroaniline (5.00 g, 45.0 mmol) in 100 mL of anhydrous dichloromethane (DCM) in the reaction flask. Begin stirring and cool the solution to 0 °C using an ice bath.
-
Expert Insight: Performing the reaction at 0 °C is crucial to control the exothermic nature of the amine-isocyanate reaction, preventing the formation of side products.
-
-
Isocyanate Addition: In the dropping funnel, prepare a solution of 2-chloroethyl isocyanate (4.98 g, 47.25 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled 4-fluoroaniline solution over approximately 30 minutes. Maintain the internal temperature below 5 °C.
-
Rationale: A slight excess (1.05 eq) of the isocyanate ensures the complete consumption of the starting aniline. Dropwise addition prevents a sudden temperature spike.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting aniline.
-
Product Isolation: The urea product, N-(2-chloroethyl)-N'-(4-fluorophenyl)urea, typically has limited solubility in DCM and will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials. Dry the product under vacuum. The expected melting point is around 132°C.[3] A typical yield is 90-95%.
PART 2: Synthesis of this compound (Final Product)
This step is an intramolecular nucleophilic substitution. A strong base deprotonates the urea nitrogen, which then acts as a nucleophile, displacing the chloride on the ethyl chain to form the five-membered ring. This type of cyclization is a well-documented pathway for forming cyclic ureas.[4][5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Intermediate 1 | C₉H₁₀ClFN₂O | 216.64 | 8.00 g | 36.9 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 1.62 g | 40.6 | 1.1 |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | 100 mL | - | - |
| Saturated NH₄Cl solution | - | - | ~50 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Brine | - | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Instrumentation
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol
-
Reactor Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Base Preparation: Carefully add sodium hydride (1.62 g of 60% dispersion, 40.6 mmol) to the flask under a nitrogen atmosphere. Add 40 mL of anhydrous DMF.
-
Safety Critical: Sodium hydride reacts violently with water. All operations must be conducted under an inert atmosphere using anhydrous solvents.
-
-
Substrate Addition: Dissolve the intermediate urea (8.00 g, 36.9 mmol) in 60 mL of anhydrous DMF. Add this solution slowly to the NaH suspension at room temperature. Effervescence (hydrogen gas evolution) will be observed.
-
Cyclization Reaction: Once the gas evolution ceases (indicating complete deprotonation), heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Expert Insight: Heating is necessary to provide the activation energy for the intramolecular cyclization. The reaction can be monitored by TLC until the starting urea spot disappears.
-
-
Reaction Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any remaining NaH.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid. The expected melting point is approximately 146-150 °C.[6] A typical yield is 75-85%.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons (two doublets or a multiplet in the 7.0-7.5 ppm region) and the aliphatic protons of the imidazolidinone ring (two triplets in the 3.4-4.0 ppm region).
-
¹³C NMR: A characteristic signal for the carbonyl carbon around 160-165 ppm.[2]
-
FT-IR: A strong carbonyl (C=O) stretch around 1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₉H₉FN₂O, MW: 180.18).
-
Melting Point: Compare the observed melting point with the literature value (146-150 °C).[6]
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
4-Fluoroaniline: Toxic by ingestion and skin contact. It may cause irritation to the skin, eyes, and respiratory system.[8]
-
2-Chloroethyl isocyanate: Highly toxic, corrosive, and a lachrymator. Reacts with water. Must be handled with extreme care in an anhydrous environment.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.[9]
-
Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.
References
-
D'Elia, V., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
Rojas-Le-Fort, M., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]
-
ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Available at: [Link]
-
Zarudnii, I., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Available at: [Link]
-
Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. PubMed. Available at: [Link]
-
Trzeciakiewicz, A., et al. (2011). Intramolecular Cyclization of N-phenyl N'(2-chloroethyl)ureas leads to Active N-phenyl-4,5-dihydrooxazol-2-amines Alkylating β-Tubulin Glu198 and Prohibitin Asp40. ResearchGate. Available at: [Link]
-
Chemsrc. (2023). Urea,N-(2-chloroethyl)-N'-(4-fluorophenyl)-. Available at: [Link]
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PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: Experimental Setups for the Synthesis of Imidazolidin-2-one
Introduction: The Enduring Relevance of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one core, a five-membered cyclic urea, is a privileged scaffold in modern medicinal chemistry and organic synthesis. Its structural rigidity and capacity for stereochemically defined substitution have made it a cornerstone in a vast array of FDA-approved drugs, including the antiviral agent emicerfont and the antibiotic azlocillin.[1] Beyond its pharmaceutical importance, this heterocycle serves as a versatile synthetic intermediate and a valuable chiral auxiliary in asymmetric transformations.[2][3]
Historically, the synthesis of imidazolidin-2-ones often relied on harsh conditions or the use of hazardous reagents like phosgene.[4][5] However, the field has evolved significantly, driven by the principles of green chemistry and the demand for more efficient and atom-economical methodologies. This guide provides an in-depth exploration of contemporary experimental setups for imidazolidin-2-one synthesis, moving beyond mere procedural lists to explain the underlying mechanistic principles and the rationale behind key experimental choices. We will detail several authoritative and reproducible protocols, from classic industrial methods to advanced catalytic systems, designed to empower researchers in drug development and chemical synthesis.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the imidazolidin-2-one ring can be achieved through several strategic bond-forming disconnections. Modern approaches can be broadly categorized, with each offering distinct advantages in terms of substrate scope, efficiency, and sustainability.
-
Direct Carbonylation of 1,2-Diamines: This is the most straightforward and traditional approach, involving the reaction of a vicinal diamine with a C1 carbonyl source. The choice of carbonylating agent is critical and dictates the reaction conditions and byproducts.[1]
-
Intramolecular Cyclization of Unsaturated Ureas: These methods are highly atom-economical and often proceed under mild conditions. They involve the cyclization of a pre-formed urea derivative containing an unsaturated moiety (e.g., an alkyne or alkene), which acts as an intramolecular electrophile.[2][4]
-
Catalytic Diamination of Unsaturated Systems: An elegant strategy that constructs the ring by adding two nitrogen atoms across a C-C double or triple bond in an intra- or intermolecular fashion.[2]
Below is a conceptual workflow illustrating these primary synthetic pathways.
Caption: Primary synthetic routes to the imidazolidin-2-one core.
Method 1: Direct Carbonylation of 1,2-Diamines
This approach relies on the sequential nucleophilic attack of both amino groups of a 1,2-diamine onto a carbonyl electrophile, followed by intramolecular cyclization.
Causality and Mechanistic Insight
The reaction proceeds via an initial intermolecular acylation to form a linear urea intermediate. This intermediate then undergoes a subsequent intramolecular nucleophilic attack from the second amino group onto the newly formed carbonyl, closing the five-membered ring and typically eliminating a small molecule (e.g., ammonia, water, or imidazole). The efficiency of this process is governed by the electrophilicity of the carbonylating agent and the nucleophilicity of the diamine.
Caption: Mechanism of direct carbonylation of a 1,2-diamine.
Protocol 1A: Synthesis from Ethylenediamine and Urea (Solvent-Free)
This protocol is a robust, cost-effective, and industrially relevant method that uses readily available bulk chemicals. The key to success is driving the reaction equilibrium by removing the ammonia byproduct.[6]
Materials:
-
Ethylenediamine (EDA)
-
Urea
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with temperature control
-
Vacuum source
Step-by-Step Procedure:
-
Reactor Setup: In a fume hood, charge a round-bottom flask with urea (1.0 mol equivalent) and ethylenediamine (1.5-2.0 mol equivalents). The excess ethylenediamine acts as a solvent and helps to drive the reaction.
-
Initial Heating: Heat the mixture gently to 100-120 °C. As the solids melt and mix, condensation will begin, evidenced by the evolution of ammonia gas. This gas should be safely vented or trapped in an acidic solution.
-
Reaction Progression: The removal of ammonia is crucial for driving the reaction to completion. This can be facilitated by applying a gentle vacuum or by sweeping the headspace with an inert gas like nitrogen.[6]
-
Temperature Increase & EDA Removal: Once the vigorous evolution of ammonia subsides (typically after 2-4 hours), slowly increase the temperature to 150-180 °C. At this stage, the excess ethylenediamine can be removed by distillation, preferably under reduced pressure.
-
Product Isolation: As the temperature further increases to >200 °C, the imidazolidin-2-one product will begin to distill. Collect the fraction that solidifies upon cooling.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent like ethanol or by vacuum sublimation to yield pure 2-imidazolidinone as a white crystalline solid.
Protocol 1B: CeO₂-Catalyzed Synthesis from Ethylenediamine and CO₂
This method represents a greener alternative, utilizing carbon dioxide as a renewable C1 source. A heterogeneous catalyst like cerium(IV) oxide (CeO₂) is essential to facilitate the dehydration of the intermediate carbamate under relatively mild conditions.[2][5]
Materials:
-
Ethylenediamine carbamate (EDA-CA) or Ethylenediamine (EDA)
-
Cerium(IV) oxide (CeO₂, high surface area)
-
2-Propanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
CO₂ gas cylinder (if starting from EDA)
Step-by-Step Procedure:
-
Reactor Charging: To a stainless-steel autoclave, add ethylenediamine (1.0 eq), CeO₂ catalyst (5-10 mol%), and 2-propanol. 2-propanol is an effective solvent for this reaction, promoting high selectivity.[5]
-
Pressurization: Seal the reactor and pressurize with carbon dioxide to approximately 5 atm.[2]
-
Heating and Reaction: Heat the reactor to 160 °C with vigorous stirring. The reaction involves the formation of a carbamate intermediate, followed by catalyst-mediated intramolecular dehydration to form the cyclic urea.[2]
-
Monitoring and Completion: Monitor the reaction progress by checking the internal pressure or by taking aliquots (if the reactor allows). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling the reactor to room temperature, vent the excess CO₂. Filter the reaction mixture to recover the heterogeneous CeO₂ catalyst, which can be washed, dried, and reused.
-
Product Isolation: Remove the solvent (2-propanol) from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization to afford high-purity 2-imidazolidinone.
Method 2: Organocatalyzed Intramolecular Hydroamidation
This modern strategy leverages strong, non-nucleophilic organic bases to catalyze the cyclization of propargylic ureas at ambient temperatures, offering excellent yields and functional group tolerance.[4]
Causality and Mechanistic Insight
The reaction is initiated by the deprotonation of the most acidic proton on the urea moiety by a strong base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP). This generates a highly nucleophilic urea anion. The anion then undergoes a regioselective 5-exo-dig intramolecular cyclization onto the adjacent alkyne. A final protonation step quenches the intermediate and regenerates the catalyst, completing the cycle. The strength of the base is directly correlated with the reaction rate.[4]
Caption: Organocatalyzed intramolecular hydroamidation of a propargylic urea.
Protocol 2: BEMP-Catalyzed Synthesis at Room Temperature
This protocol highlights the simplicity and efficiency of organocatalysis, providing rapid access to substituted imidazolidin-2-ones under exceptionally mild conditions.[4]
Materials:
-
Substituted Propargylic Urea (1.0 eq)
-
BEMP catalyst (5 mol %)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stirrer
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the propargylic urea substrate (e.g., 0.4 mmol) in anhydrous acetonitrile (4 mL).
-
Catalyst Addition: Add the BEMP catalyst (5 mol %) to the solution via syringe. The reaction is often initiated immediately upon addition of the base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (22-23 °C). The reaction is remarkably fast, with many substrates achieving full conversion in minutes to a few hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure imidazolidin-2-one product. This method's clean nature often simplifies purification significantly.
Method 3: Pseudo-Multicomponent One-Pot Synthesis
This efficient protocol combines three sequential reactions in a single vessel without isolating intermediates, saving time and resources. It utilizes the in-situ formation of a diamine, which is then cyclized.[7][8]
Protocol 3: One-Pot Synthesis from Diaminocyclohexane, an Aldehyde, and CDI
This procedure exemplifies a pseudo-multicomponent reaction where a chiral diamine is first derivatized and then cyclized using 1,1'-Carbonyldiimidazole (CDI), a safe and effective phosgene replacement.
Materials:
-
trans-(R,R)-1,2-Diaminocyclohexane (1.0 eq)
-
Aromatic Aldehyde (e.g., benzaldehyde) (2.0 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (reducing agent)
-
1,1'-Carbonyldiimidazole (CDI) (carbonylating agent)
-
Dichloromethane (DCM) (solvent for cyclization)
Step-by-Step Procedure:
-
Schiff Base Formation: Dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 eq) and the aromatic aldehyde (2.0 eq) in methanol. Stir at room temperature. The formation of the bis-imine (Schiff base) is typically rapid and can be monitored by TLC.
-
In-Situ Reduction: Once the Schiff base formation is complete, cool the reaction mixture in an ice bath. Carefully add sodium borohydride (NaBH₄) portion-wise. This reduces the imine C=N bonds to form the corresponding N,N'-disubstituted secondary diamine.[7] Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Solvent Exchange and Cyclization: Remove the methanol under reduced pressure. To the crude diamine intermediate, add dichloromethane (DCM) followed by CDI (1.0-1.1 eq).
-
Ring Closure: Stir the mixture at a slightly elevated temperature (e.g., 40 °C) until the cyclization is complete (typically 12-24 hours). The byproducts of CDI are CO₂ and imidazole, which are generally easy to remove.[7]
-
Work-up and Purification: Upon completion, wash the reaction mixture with water to remove imidazole and any remaining salts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the resulting residue by column chromatography to yield the 1,3-disubstituted imidazolidin-2-one.
Summary and Comparison of Protocols
| Method | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Typical Yields | Advantages & Considerations |
| 1A: Direct Carbonylation | Ethylenediamine, Urea | None (thermal) | 120-220 °C, Solvent-free | High | Low cost, simple reagents. Requires high temperatures and efficient removal of NH₃. |
| 1B: Catalytic Carbonylation | Ethylenediamine, CO₂ | CeO₂ (heterogeneous) | 160 °C, 5 atm CO₂ | High | Uses green C1 source (CO₂), catalyst is reusable. Requires high-pressure equipment.[5] |
| 2: Organocatalyzed Cyclization | Propargylic Urea | BEMP (organocatalyst) | Room Temp, 1 min - 16 h | 82-98% | Extremely mild conditions, very fast, high functional group tolerance, metal-free.[4] |
| 3: Pseudo-Multicomponent | Diamine, Aldehyde | NaBH₄, CDI | 0-40 °C, One-pot | 55-81% | High operational simplicity, avoids isolation of intermediates, uses a safe carbonylating agent (CDI).[7] |
References
- Pancrazi, F., Motti, E., Della Ca', N., & Gabriele, B. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
- Motti, E., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
- Pancrazi, F., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
- Pancrazi, F., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI.
- Marinov, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH.
- Al-Harrasi, A., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
- Synthesis method of 2-imidazolidinone.
- Al-Harrasi, A., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
- Tomishige, K., et al. (2021).
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Cell Line Selection for Profiling 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazolidin-2-one Derivative
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications.[1] This heterocyclic motif is recognized for its ability to interact with a wide range of biological targets, leading to activities such as anticancer, antimicrobial, and neurological effects.[1][2] 1-(4-Fluorophenyl)imidazolidin-2-one is a novel derivative whose biological activity and mechanism of action remain to be fully elucidated. The fluorophenyl substitution, a common modification in drug design, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Given the nascent stage of research on this specific compound, a comprehensive and strategic approach to cell line selection is paramount for initial biological characterization. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of this compound. We will begin with a broad-based cytotoxicity screening to identify potential anti-proliferative effects, followed by more focused investigations into neurological and specific cancer-related pathways. The protocols detailed herein are designed to be self-validating, ensuring robust and reproducible data generation.
Part 1: Foundational Analysis - Initial Cytotoxicity Screening
The first step in characterizing any new compound is to assess its general cytotoxicity.[3][4][5] This provides a baseline understanding of its potency and identifies potential therapeutic windows. A diverse panel of cell lines is recommended to capture a broad spectrum of cellular responses.
Recommended Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Tissue of Origin | Key Characteristics |
| HEK-293 | Human Embryonic Kidney | Commonly used for general toxicity testing due to its robust growth and transfectability. |
| HepG2 | Human Liver Carcinoma | Represents a liver model, crucial for early assessment of potential hepatotoxicity. |
| A549 | Human Lung Carcinoma | A standard model for lung cancer and often used in general cytotoxicity screens. |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized estrogen receptor-positive breast cancer cell line. |
| PC-3 | Human Prostate Adenocarcinoma | An androgen-independent prostate cancer cell line. |
| HCT-116 | Human Colorectal Carcinoma | A widely used model for colon cancer with known mutations in key signaling pathways. |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for initial cytotoxicity screening.
Protocol: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Focused Investigation - Neurological Cell Line Panels
Should the initial screening suggest low general cytotoxicity, or if there is a specific interest in neurological applications, a panel of neuronal and glial cell lines should be employed. The imidazolidin-2-one scaffold is present in compounds with neurological activity, making this a rational avenue of investigation.
Rationale for Neurological Cell Line Selection
-
Epilepsy and Neuronal Excitability: Epilepsy is characterized by neuronal hyperexcitability.[6] In vitro models are crucial for screening anti-seizure medications.[7]
-
Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's involve progressive neuronal loss.[8][9] Human-derived cell lines, including induced pluripotent stem cells (iPSCs), are increasingly used to model these diseases.[10][11]
-
Pain Research: Understanding the mechanisms of pain is a significant area of research.[12] Sensory neuron models are valuable for identifying novel analgesics.[13]
Recommended Neurological Cell Line Panel
| Cell Line | Type | Relevance |
| SH-SY5Y | Human Neuroblastoma | A widely used model for neurodegenerative diseases like Parkinson's and Alzheimer's.[14] Can be differentiated into a more mature neuronal phenotype. |
| iCell® GABANeurons | Human iPSC-derived | Provides a reproducible source of human GABAergic neurons, relevant for studying epilepsy and inhibitory neurotransmission.[15] |
| 50B11 | Mouse Dorsal Root Ganglion | A sensory neuron model used for pain research, capable of differentiating into nociceptive subtypes.[13] |
| Primary Astrocytes | Human or Rodent | Essential for studying neuroinflammation and the supportive role of glia in neuronal health. |
Potential Neurological Targets and Assays
Based on the activities of related compounds, key neurological targets to investigate include:
-
GABA-A Receptors: These are the primary inhibitory neurotransmitter receptors in the central nervous system and a target for many anxiolytic and sedative drugs.[16][17]
-
Voltage-Gated Sodium Channels (VGSCs): Critical for action potential propagation and a key target for anti-epileptic and analgesic drugs.[18]
-
Neurotransmitter Transporters: These regulate neurotransmitter levels in the synapse and are targets for antidepressants and other psychotropic medications.[19][20]
Experimental Workflow: Neurological Target Assessment
Caption: Workflow for neurological target assessment.
Protocol: GABA-A Receptor Binding Assay
This protocol is adapted from established methods for measuring ligand binding to GABA-A receptors.[21][22]
-
Membrane Preparation:
-
Homogenize rat brains or cultured neuronal cells expressing GABA-A receptors in ice-cold 0.32 M sucrose buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membrane pellet multiple times with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (0.1-0.2 mg of protein), a radiolabeled ligand for the GABA-A receptor (e.g., [³H]muscimol), and varying concentrations of this compound.
-
For non-specific binding, include wells with a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and subsequently calculate the inhibitory constant (Ki).
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
Patch-clamp is the gold standard for studying ion channel function.[23]
-
Cell Preparation: Culture cells expressing the desired voltage-gated sodium channel subtype (e.g., HEK-293 cells stably expressing Nav1.2) on glass coverslips.
-
Recording Setup:
-
Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Compound Application: Perfuse the recording chamber with solutions containing various concentrations of this compound.
-
Data Acquisition and Analysis:
-
Record the sodium currents before, during, and after compound application.
-
Measure the peak current amplitude and analyze changes in channel gating properties (e.g., activation, inactivation).
-
Construct a concentration-response curve to determine the IC50 for channel block.
-
Part 3: Focused Investigation - Cancer Cell Line Panels
If the initial cytotoxicity screen reveals significant anti-proliferative activity, a more in-depth investigation using a panel of cancer cell lines is warranted. Some imidazolidinone derivatives have demonstrated anticancer properties.[1][26]
Rationale for Cancer Cell Line Selection
A diverse panel of cancer cell lines representing different tumor types and genetic backgrounds is crucial for identifying the compound's spectrum of activity and potential mechanisms of action.
Recommended Cancer Cell Line Panel
| Cell Line | Cancer Type | Key Features |
| NCI-H460 | Non-Small Cell Lung Cancer | A well-characterized lung cancer line. |
| MDA-MB-231 | Triple-Negative Breast Cancer | An aggressive breast cancer subtype lacking ER, PR, and HER2 expression. |
| U-87 MG | Glioblastoma | A model for a highly aggressive brain tumor. |
| HT-29 | Colorectal Adenocarcinoma | A colon cancer line that forms well-differentiated tumors. |
| A-498 | Kidney Carcinoma | A representative cell line for renal cancer. |
| PANC-1 | Pancreatic Carcinoma | A model for a highly chemoresistant cancer. |
Potential Anticancer Mechanisms and Assays
-
Apoptosis Induction: Many chemotherapeutic agents induce programmed cell death.
-
Cell Cycle Arrest: Compounds can inhibit cancer cell proliferation by halting the cell cycle at specific checkpoints.
-
Inhibition of Specific Signaling Pathways: Targeting pathways crucial for cancer cell growth and survival (e.g., EGFR, HER2).
Experimental Workflow: Anticancer Mechanism of Action
Caption: Workflow for investigating the anticancer mechanism of action.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial characterization of this compound. By employing a tiered approach, from broad cytotoxicity screening to focused mechanistic studies in neurological and cancer cell models, researchers can efficiently and effectively profile the biological activity of this novel compound. The data generated from these studies will be instrumental in guiding further preclinical development, including target identification and validation, lead optimization, and in vivo efficacy studies. The versatility of the imidazolidin-2-one scaffold suggests that this compound may hold therapeutic promise in one or more of these critical disease areas.
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- Experimental Cell Models for Investigating Neurodegenerative Diseases - MDPI. (2024, September 9).
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- Human Epilepsy Models | FujiFilm Cellular Dynamics, Inc. (n.d.).
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- Characterization of GABA Receptors - PMC - PubMed Central. (n.d.).
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- Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate. (n.d.).
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Application Notes and Protocols for Antimicrobial Screening of Imidazolidinone Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Imidazolidinones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal properties.[3][4][5][6][7] This guide provides a comprehensive framework for the systematic antimicrobial screening of novel imidazolidinone derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols required to assess the potential of these compounds as next-generation antimicrobial agents.
Our approach emphasizes a tiered screening cascade, beginning with fundamental assessments of antimicrobial activity and progressing to more complex evaluations of bactericidal versus bacteriostatic effects, the kinetics of microbial killing, and activity against structured microbial communities (biofilms). The protocols herein are grounded in established methodologies endorsed by leading international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[8][9][10][11][12][13][14]
Section 1: Foundational Screening – Determining In Vitro Antimicrobial Activity
The initial phase of screening aims to identify imidazolidinone compounds that exhibit inhibitory effects against a panel of clinically relevant microorganisms. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[15][16][17] It is the most fundamental laboratory measurement of an antimicrobial's in vitro activity.[17] A lower MIC value signifies greater potency, as less of the compound is required to inhibit microbial growth.[17] This quantitative measure is crucial for the initial ranking and selection of promising candidates from a library of synthesized imidazolidinone derivatives.[18]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[1][18][19] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[14][20]
Materials:
-
Imidazolidinone compounds
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35 ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each imidazolidinone compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Further dilutions should be made in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19][21]
Agar Disk Diffusion Method
As a complementary qualitative or semi-quantitative method, the agar disk diffusion assay (Kirby-Bauer test) can be employed for rapid screening.[18] This method involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a test microorganism.[10] The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[8]
Section 2: Differentiating Bacteriostatic and Bactericidal Activity
Once compounds with promising MIC values are identified, it is crucial to determine whether they merely inhibit growth (bacteriostatic) or actively kill the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
The Concept of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[21][22][23] While the MIC indicates growth inhibition, the MBC provides a definitive measure of the compound's killing activity.[18]
This protocol is a direct extension of the broth microdilution MIC assay.
Procedure:
-
Following MIC Determination: After identifying the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculturing: Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24]
Data Interpretation: The relationship between the MBC and MIC (MBC/MIC ratio) is a key indicator of a compound's activity:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[21]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
| Parameter | Description | Typical Units |
| MIC | Lowest concentration inhibiting visible growth. | µg/mL or µM |
| MBC | Lowest concentration killing ≥99.9% of the inoculum. | µg/mL or µM |
| MBC/MIC Ratio | Indicates bactericidal (≤4) or bacteriostatic (>4) activity. | Unitless |
Section 3: Advanced Screening – Characterizing the Dynamics of Antimicrobial Action
For lead candidates, a more in-depth understanding of their antimicrobial dynamics is necessary. Time-kill kinetics assays provide valuable information on the rate and extent of bacterial killing over time.
Time-Kill Kinetics Assay
This assay measures the change in bacterial viability over a specified time period upon exposure to different concentrations of the antimicrobial agent.[25][26] It helps to characterize the concentration- and time-dependent killing effects of a compound.[27] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[25][28]
Materials:
-
Selected imidazolidinone compound
-
Standardized bacterial inoculum (prepared as in the MIC assay)
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Setup: Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the standardized bacterial suspension to a final density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration.
Caption: Workflow for a Time-Kill Kinetics Assay.
Section 4: Evaluating Activity Against Biofilms
Many chronic infections are associated with biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms exhibit increased resistance to conventional antibiotics.[29][30] Therefore, assessing the activity of novel compounds against biofilms is a critical step.
Biofilm Inhibition and Disruption Assays
These assays evaluate a compound's ability to either prevent the formation of biofilms or to eradicate pre-formed, mature biofilms.[31][32] The crystal violet staining method is a common and straightforward technique for quantifying biofilm mass.[1][33][34][35]
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Plate reader
Procedure (Biofilm Inhibition):
-
Prepare serial dilutions of the imidazolidinone compound in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plate for 24-48 hours at 37°C without shaking to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
-
Stain the remaining adherent biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.[33]
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.[33]
-
Measure the absorbance at a wavelength of 595 nm to quantify the biofilm mass.
Procedure (Biofilm Disruption):
-
First, grow biofilms in the 96-well plate for 24-48 hours as described above, but without any compound.
-
After the initial incubation, remove the planktonic cells and add fresh media containing serial dilutions of the test compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Proceed with the washing, staining, and quantification steps as described for the inhibition assay.
Section 5: Preliminary Safety Assessment
Early assessment of cytotoxicity is essential to ensure that the antimicrobial activity of the imidazolidinone compounds is not due to general toxicity to host cells.
Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a compound can damage or kill mammalian cells.[36] Common methods include the MTT assay, which assesses metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures cell membrane damage.[36][37][38][39][40]
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[36] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the imidazolidinone compounds for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Caption: General workflow for an MTT Cytotoxicity Assay.
Section 6: Investigating the Mechanism of Action
While not typically part of initial high-throughput screening, preliminary studies to elucidate the mechanism of action can provide valuable insights for lead optimization.[30][41][42][43] Techniques such as macromolecular synthesis assays can determine if a compound interferes with the synthesis of DNA, RNA, proteins, or the cell wall.[41]
Conclusion
The systematic application of the screening assays detailed in this guide will enable the robust evaluation of novel imidazolidinone compounds for their antimicrobial potential. This tiered approach, from foundational MIC determination to advanced characterization of bactericidal kinetics and anti-biofilm activity, coupled with essential preliminary safety assessments, provides a comprehensive framework for identifying and prioritizing promising candidates for further preclinical development. Adherence to standardized protocols is paramount for generating reliable, reproducible, and comparable data in the collective effort to combat antimicrobial resistance.
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Application Note: A Validated Protocol for Determining the In Vitro Antifungal Activity of 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. The current antifungal armamentarium is limited to a few classes of drugs, necessitating the discovery and development of novel therapeutic agents with unique mechanisms of action. Imidazolidin-2-one derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] This application note provides a comprehensive, step-by-step protocol for the initial in vitro antifungal evaluation of a specific analogue, 1-(4-Fluorophenyl)imidazolidin-2-one.
The methodologies detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] Adherence to these standards is paramount for generating reproducible and comparable data, which is the cornerstone of preclinical drug development. This guide is designed for researchers in microbiology, mycology, and drug discovery, providing the technical details and scientific rationale required to accurately determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the test compound.
Scientific Principles of Antifungal Susceptibility Testing
The primary goal of in vitro antifungal susceptibility testing is to determine the lowest concentration of a drug that can inhibit the visible growth of a fungus (the MIC) and the lowest concentration that results in fungal death (the MFC).
-
Minimum Inhibitory Concentration (MIC): This is the most common metric for antifungal activity.[6] It is determined through a broth microdilution assay where fungal cells are exposed to serial dilutions of the test compound.[7][8] A low MIC value suggests high potency. The MIC value, however, does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity.
-
Minimum Fungicidal Concentration (MFC): To determine if a compound is fungicidal, an aliquot from the wells of the MIC assay that show no visible growth is sub-cultured onto agar plates lacking the compound.[9][10] The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial fungal inoculum.[11] The ratio of MFC to MIC provides critical insight: an MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Understanding the potential mechanism of action (MoA) is crucial for drug development. Most clinically approved antifungal drugs target specific structures in the fungal cell that are absent in mammalian cells, ensuring selective toxicity.[12][13] Key targets include:
-
Cell Membrane: The azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B) target the ergosterol biosynthesis pathway or ergosterol itself, disrupting membrane integrity.[14][15][16]
-
Cell Wall: The echinocandins (e.g., Caspofungin) inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability.[17][18][19]
-
Nucleic Acid/Protein Synthesis: Agents like 5-flucytosine interfere with fungal DNA and RNA synthesis.[12]
This protocol will first establish the baseline activity (MIC/MFC) of this compound, providing the foundational data needed to justify further mechanistic studies.
Caption: Potential mechanisms of action for antifungal agents.
Materials and Reagents
Equipment
-
Biosafety cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Microplate reader (capable of reading absorbance at 600 nm)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Multichannel and single-channel micropipettes (calibrated)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reservoirs, tubes, and pipette tips
Media and Reagents
-
Test Compound: this compound, purity >95%
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate (standard for susceptibility testing)[7][20]
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer, 0.165 M, pH 7.0
-
Sabouraud Dextrose Agar (SDA) for fungal culture and MFC determination
-
Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) Broth for inoculum preparation
-
-
Control Antifungals: Fluconazole, Caspofungin, or Amphotericin B
-
Reagents: Sterile phosphate-buffered saline (PBS) or 0.85% saline
Fungal Strains
A representative panel should be used, including common pathogenic yeasts and molds. Quality control (QC) strains with known MIC ranges are mandatory for protocol validation.
-
Yeasts:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
QC Strain: Candida parapsilosis (ATCC 22019)[21]
-
-
Filamentous Fungi (Molds):
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
QC Strain: Aspergillus flavus (ATCC 204304)[22]
-
Experimental Protocols
The entire workflow, from compound preparation to MFC determination, follows a logical sequence to ensure data integrity.
Caption: Workflow for MIC and MFC determination.
Preparation of Stock Solutions
-
Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Store at -20°C.
-
Control Stocks: Prepare stock solutions of control antifungals (e.g., Fluconazole) in DMSO or water, following supplier instructions.
-
Test Medium: Prepare the final test medium by mixing 9 volumes of RPMI-1640 with 1 volume of MOPS buffer. The final pH should be 7.0 ± 0.1.
Inoculum Preparation (CLSI M27/M38 Method)[3][22]
-
For Yeasts:
-
Subculture the yeast strain onto an SDA plate and incubate for 24 hours at 35°C.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in the test medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Molds:
-
Grow the mold on an SDA plate for 7 days at 35°C until sporulation is evident.
-
Gently flood the plate with sterile saline containing 0.05% Tween 80.
-
Scrape the surface with a sterile loop to release conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the upper conidial suspension to a transmittance of 80-82% at 530 nm.
-
Perform a 1:50 dilution in the test medium to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.
-
Broth Microdilution Protocol for MIC Determination[8][20]
-
Dispense 100 µL of test medium into wells 2 through 12 of a 96-well microtiter plate.
-
Create a starting concentration by adding 2 µL of the 10 mg/mL compound stock to 98 µL of test medium in a separate tube (yields 200 µg/mL). This intermediate dilution minimizes the final DMSO concentration.
-
Add 200 µL of this 200 µg/mL solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 100 µL from well 10. This will create a concentration range from 100 µg/mL to 0.195 µg/mL.
-
Well 11 serves as the growth control (medium + inoculum, no compound).
-
Well 12 serves as the sterility control (medium only).
-
Inoculate wells 1 through 11 with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL, and the drug concentrations will be halved (e.g., 100 µg/mL becomes 50 µg/mL). The final DMSO concentration should not exceed 1%, which is generally non-inhibitory.
-
Seal the plates and incubate at 35°C for 24-48 hours (24h for Candida, 48-72h for Cryptococcus and Aspergillus).
Reading and Interpreting the MIC
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye. For azoles, a prominent reduction (≥50%) in growth compared to the growth control is often used as the endpoint.[23] A microplate reader can be used for a more quantitative reading (OD at 600 nm).
Protocol for MFC Determination[9][24]
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw 100 µL from each well and spread-plate it onto a labeled SDA plate.
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible on the plate corresponding to the growth control.
-
Count the number of colonies (CFUs) on each plate.
-
The MFC is the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the colony count of the initial inoculum plated before incubation.
Data Presentation and Interpretation
Results should be recorded systematically. The MIC and MFC values for the test compound should be compared against those of the control antifungals.
Table 1: Sample Data Summary for Antifungal Activity Testing
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | This compound | 8 | 16 | 2 | Fungicidal |
| Fluconazole (Control) | 1 | >64 | >64 | Fungistatic | |
| Aspergillus fumigatus ATCC 204305 | This compound | 16 | >64 | >4 | Fungistatic |
| Caspofungin (Control) | 0.125 | 0.25 | 2 | Fungicidal | |
| C. parapsilosis ATCC 22019 (QC) | Fluconazole (Control) | 2 | N/A | N/A | Within QC Range (1-4 µg/mL) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note provides a robust and standardized framework for the initial assessment of the antifungal properties of this compound. By meticulously following CLSI- and EUCAST-aligned protocols, researchers can generate high-quality, reproducible data on the compound's MIC and MFC against a panel of clinically relevant fungi.
Positive results from this primary screening—specifically, potent MIC values and favorable MFC/MIC ratios—would provide a strong rationale for advancing the compound to the next stage of preclinical development. Subsequent investigations should focus on elucidating the mechanism of action, evaluating the spectrum of activity against a broader panel of clinical isolates, and conducting in vitro toxicity assays to determine the compound's selectivity index.
References
-
D. S. Perlin (2007). Caspofungin: the first representative of a new antifungal class . Journal of Antimicrobial Chemotherapy. [Link]
-
S. S. Shinde, et al. (2024). Fluconazole . StatPearls Publishing. [Link]
-
J. R. Graybill, P. K. Sharkey (1989). Fluconazole: a new triazole antifungal agent . Journal of the American Academy of Dermatology. [Link]
-
Study.com (Date not available). Solved: What is the mechanism of action of fluconazole (Diflucan®)? . Study.com. [Link]
-
Pharm D, et al. (2025). Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects . YouTube. [Link]
-
G. De Pascale, et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]
-
Y. A. Ammar, et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities . Current Organic Synthesis. [Link]
-
Clinical and Laboratory Standards Institute (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts . CLSI. [Link]
-
A. K. Gebre, T. C. Leach (2014). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs . Bio-protocol. [Link]
-
J. A. Griswold, et al. (2024). Caspofungin . StatPearls Publishing. [Link]
-
Wikipedia (Date not available). Caspofungin . Wikipedia. [Link]
-
Pediatric Oncall (Date not available). Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose . Drug Index. [Link]
-
Clinical and Laboratory Standards Institute (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi . CLSI. [Link]
-
Patsnap (2024). What is the mechanism of Caspofungin Acetate? . Patsnap Synapse. [Link]
-
S. M. Pfaller, S. G. Jenkins (2020). Antifungal Susceptibility Testing: Current Approaches . Clinical Microbiology Reviews. [Link]
-
Clinical and Laboratory Standards Institute (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition . CLSI. [Link]
-
Y. A. Ammar, et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities . PubMed. [Link]
-
M. A. Ghannoum, L. B. Rice (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance . Clinical Microbiology Reviews. [Link]
-
EBSCO (Date not available). Mechanisms of action in antifungal drugs . Research Starters. [Link]
-
Wikipedia (Date not available). Minimum inhibitory concentration . Wikipedia. [Link]
-
D. Sanglard, F. C. Odds (2002). Antifungal agents: mechanisms of action . Trends in Pharmacological Sciences. [Link]
-
Semantic Scholar (Date not available). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods . Semantic Scholar. [Link]
-
C. Founder, et al. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator . Journal of Antimicrobial Chemotherapy. [Link]
-
V. F. V. de Sousa, et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds . Journal of Visualized Experiments. [Link]
-
A. Espinel-Ingroff, et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study . Journal of Clinical Microbiology. [Link]
-
M. A. Pfaller, J. L. Rodriguez-Tudela (2006). EUCAST breakpoints for antifungals . Clinical Microbiology and Infection. [Link]
-
ReelMind (Date not available). Antifungal Agents Mechanisms of Action: Medical Science . ReelMind. [Link]
-
ResearchGate (2022). Minimum fungicidal concentration assessment method . ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute (Date not available). Antimicrobial Susceptibility Testing . CLSI. [Link]
-
A. Espinel-Ingroff, et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds . Journal of Clinical Microbiology. [Link]
-
C. R. de Faria, et al. (2006). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum . Journal of Clinical Microbiology. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (2026). Fungi (AFST) . EUCAST. [Link]
-
T. I. E. Svidzinski, et al. (2008). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole . Brazilian Journal of Microbiology. [Link]
-
Y. A. Ammar, et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities . Bentham Science. [Link]
-
Nelson Labs (2025). EUCAST Antifungal Resistance Testing . Nelson Labs. [Link]
-
Y. A. Ammar, et al. (2016). s New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities . Bentham Science Publishers. [Link]
-
Emery Pharma (Date not available). Minimum Inhibitory Concentration (MIC) . Emery Pharma. [Link]
-
A. M. O. J. Al-fatlawi, et al. (2022). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants . Journal of Applied Microbiology. [Link]
-
A. Dibenedetto, et al. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones . Catalysts. [Link]
-
IVAMI (Date not available). Tests to determine MIC, MBC, MFC in disinfectant products . Instituto Valenciano de Microbiología. [Link]
-
S. A. B. D. C. A. G. S. L. A. M. T. J. M. S. C. A. G. D. S. Perlin (2022). A Practical Guide to Antifungal Susceptibility Testing . Journal of Fungi. [Link]
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European Committee on Antimicrobial Susceptibility Testing (Date not available). Clinical breakpoint table . EUCAST. [Link]
-
S. Y. Abbas, et al. (2013). Evaluation of Antifungal and Antioxidant Activity of Newly Synthesized 4-Thiazolidinones . Latin American Journal of Pharmacy. [Link]
-
R. O. M. A. de Souza, et al. (2014). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives . Medicinal Chemistry Research. [Link]
-
C. M. de Souza, et al. (2020). Rotenone Enhances Antifungal activity of novel pyrazoles against Candida spp . Scientific Reports. [Link]
Sources
- 1. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
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- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
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- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 14. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. academic.oup.com [academic.oup.com]
- 18. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. njccwei.com [njccwei.com]
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- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Fluorophenyl)imidazolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis, optimize your reaction yield, and ensure the highest purity of your final product. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the lab.
Overview of the Synthetic Pathway
The most direct and common synthesis of this compound is a two-step process. The first step involves the reaction of 1-fluoro-4-isocyanatobenzene with an excess of ethylenediamine to form the open-chain urea intermediate, N-(2-aminoethyl)-N'-(4-fluorophenyl)urea . The second step is the intramolecular cyclization of this intermediate, typically promoted by heat or a catalyst, to yield the target molecule.
This seemingly straightforward synthesis has several critical points that can lead to low yields and the formation of impurities. This guide will address these challenges systematically.
Troubleshooting Guide: From Low Yields to Impure Product
This section is formatted as a series of common problems you might encounter during the synthesis. Each problem is followed by potential causes and detailed, actionable solutions.
Problem 1: Very Low or No Yield of the Urea Intermediate in Step 1
You've reacted 1-fluoro-4-isocyanatobenzene with ethylenediamine, but TLC or LC-MS analysis shows little to no formation of the desired N-(2-aminoethyl)-N'-(4-fluorophenyl)urea intermediate.
Potential Cause A: Reagent Degradation
-
The "Why": Isocyanates are highly electrophilic and susceptible to hydrolysis.[1] Moisture in your reagents or solvent will rapidly convert the 1-fluoro-4-isocyanatobenzene to an unstable carbamic acid, which then decarboxylates to form 4-fluoroaniline. This aniline can then react with remaining isocyanate to form an unwanted and often insoluble N,N'-bis(4-fluorophenyl)urea impurity, consuming your starting material.
-
Solution:
-
Use Anhydrous Conditions: Ensure your reaction solvent (e.g., THF, Dichloromethane) is thoroughly dried. Use of freshly opened bottles of solvent or drying over molecular sieves is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Verify the purity of your 1-fluoro-4-isocyanatobenzene. If it has been stored for a long time or improperly, it may have already partially hydrolyzed.
-
Potential Cause B: Incorrect Stoichiometry or Reagent Addition
-
The "Why": Ethylenediamine has two primary amine nucleophiles. If the isocyanate is not added slowly to a large excess of ethylenediamine, there is a high probability that one molecule of ethylenediamine will react with two molecules of isocyanate. This leads to the formation of a symmetrical di-urea impurity and consumes your isocyanate, preventing the formation of the desired intermediate with a free primary amine required for cyclization.
-
Solution:
-
Use Excess Ethylenediamine: Employ at least a 3 to 5-fold molar excess of ethylenediamine. This ensures that the isocyanate is more likely to react with a fresh molecule of diamine rather than the less reactive secondary amine of the product.
-
Controlled Addition: Add the 1-fluoro-4-isocyanatobenzene, dissolved in your anhydrous solvent, dropwise to the stirred solution of ethylenediamine at a reduced temperature (e.g., 0 °C). This slow addition maintains a low concentration of the isocyanate, favoring the desired 1:1 reaction.
-
Problem 2: Difficulty in Cyclizing the Urea Intermediate in Step 2
You have successfully synthesized and isolated the N-(2-aminoethyl)-N'-(4-fluorophenyl)urea intermediate, but it fails to cyclize to the desired this compound.
Potential Cause A: Insufficient Thermal Energy
-
The "Why": The intramolecular cyclization is a nucleophilic attack of the terminal primary amine onto the urea carbonyl carbon. This process requires overcoming an activation energy barrier. The reaction may be too slow at room temperature.
-
Solution:
-
Heating: The most common method to induce cyclization is by heating the intermediate in a suitable high-boiling solvent, such as toluene, xylene, or DMF. The reaction should be monitored by TLC or LC-MS to determine the optimal temperature and time. Typically, refluxing for several hours is sufficient.
-
Mechanism: The heating facilitates the intramolecular nucleophilic attack, leading to a tetrahedral intermediate which then eliminates ammonia to form the stable five-membered ring.
-
Potential Cause B: Need for Catalysis
-
The "Why": While thermal cyclization often works, some urea cyclizations can be sluggish. The process can be accelerated by either acid or base catalysis.
-
Solution:
-
Base Catalysis: A non-nucleophilic base can deprotonate the terminal amine, increasing its nucleophilicity and accelerating the ring-closing step. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases have been shown to be effective in related intramolecular hydroamidations.[2]
-
Acid Catalysis: A catalytic amount of a strong, non-nucleophilic acid can protonate the carbonyl oxygen of the urea, making the carbonyl carbon more electrophilic and more susceptible to attack by the amine.
-
Problem 3: Product is Impure After Synthesis and Work-up
You have obtained a product with a reasonable yield, but it is contaminated with significant impurities that are difficult to remove.
Potential Cause A: Formation of Symmetrical Di-urea Impurities
-
The "Why": As mentioned in Problem 1, improper reagent addition can lead to the formation of N,N'-bis(4-fluorophenyl)urea or the di-acylated ethylenediamine. These impurities are often less soluble and can co-precipitate with your product.
-
Solution:
-
Optimized Stoichiometry: Revisit the stoichiometry and addition protocol as described in Problem 1, Solution B.
-
Purification Strategy:
-
Filtration: The N,N'-bis(4-fluorophenyl)urea is often insoluble in many organic solvents. A simple filtration of the crude reaction mixture before work-up can sometimes remove a significant portion of this impurity.
-
Recrystallization: If the impurity co-precipitates, recrystallization is an effective method for purification. A solvent screen should be performed to find a system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurity remains either soluble or insoluble.
-
-
Potential Cause B: Difficulty with Chromatographic Purification
-
The "Why": The final product, this compound, contains basic nitrogen atoms. When using standard silica gel for column chromatography, these basic sites can interact strongly with the acidic silanol groups on the silica surface. This interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.
-
Solution:
-
Basic Modifier in Mobile Phase: Add a small amount (0.5-1%) of a basic modifier, like triethylamine (TEA) or ammonia solution, to your mobile phase (e.g., Ethyl Acetate/Hexane). The modifier will compete for the acidic sites on the silica, allowing your product to elute with a much better peak shape.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative to silica for the purification of basic compounds. Alternatively, amine-functionalized silica gel can be used.
-
Experimental Protocols
Protocol 1: Synthesis of N-(2-aminoethyl)-N'-(4-fluorophenyl)urea (Intermediate)
-
To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add ethylenediamine (3.0 eq) and anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 1-fluoro-4-isocyanatobenzene (1.0 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred ethylenediamine solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the isocyanate starting material is fully consumed.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by recrystallization if necessary.
Protocol 2: Cyclization to this compound
-
Dissolve the crude N-(2-aminoethyl)-N'-(4-fluorophenyl)urea intermediate in toluene.
-
Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove any water and the ammonia byproduct.
-
Monitor the progress of the cyclization by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an Ethyl Acetate/Hexane mixture) or by column chromatography as described in the troubleshooting section.
Data Summary Table
The following table provides a hypothetical comparison of different reaction conditions for the cyclization step to guide optimization efforts.
| Entry | Solvent | Temperature (°C) | Time (h) | Additive (catalyst) | Yield (%) |
| 1 | Toluene | 110 (Reflux) | 8 | None | 75 |
| 2 | Xylene | 140 (Reflux) | 4 | None | 82 |
| 3 | DMF | 120 | 6 | None | 78 |
| 4 | Toluene | 80 | 12 | DBU (10 mol%) | 90 |
Visualizing the Process
Reaction Mechanism
Caption: Overall two-step synthesis pathway.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a different carbonyl source instead of the isocyanate? A: Yes, while the isocyanate route is very direct, other methods exist for forming the imidazolidin-2-one ring. These often involve carbonylating ethylenediamine or a protected version of it. Common carbonylating agents include phosgene (or its safer equivalent, triphosgene), carbonyldiimidazole (CDI), or even urea itself under harsh conditions. However, these methods may require more complex multi-step procedures or harsher conditions compared to the isocyanate route.
Q2: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. For Step 1, you should see the consumption of the UV-active 1-fluoro-4-isocyanatobenzene spot and the appearance of a new, more polar spot for the urea intermediate. For Step 2, you will see the disappearance of the intermediate spot and the appearance of the final product spot. Staining with ninhydrin can be useful to visualize any species with primary amines. For more quantitative analysis, LC-MS is ideal.
Q3: My final product appears to be an oil, but literature suggests it's a solid. What should I do? A: This is a common issue that usually points to residual solvent or impurities. Ensure your product is completely dry by placing it under high vacuum for several hours. If it remains an oil, it is likely impure. The impurities may be acting as a eutectic mixture, depressing the melting point. In this case, further purification via chromatography or recrystallization is necessary. Trying to induce crystallization by scratching the flask with a glass rod or adding a seed crystal can also be effective.
Q4: Are there any specific safety concerns with this reaction? A: Yes. 1-fluoro-4-isocyanatobenzene is toxic, a lachrymator, and moisture-sensitive.[1] It should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood. Ethylenediamine is corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
References
-
Journal of Nuclear Medicine. Synthesis of 4-[18F]fluorophenyl-4'-nitrophenylcarbamate ([18F]FPNPC) and N-(4-[18F]fluorophenyl)-N-(2-maleimidoethyl)urea ([18F]FPMEU) for fluorine-18 labeling biomolecules. Available at: [Link]
-
ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available at: [Link]
-
PubMed. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Available at: [Link]
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. Available at: [Link]
-
MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Available at: [Link]
-
Corpus UL. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Available at: [Link]
- Google Patents. Purification of urea.
-
PubMed. Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Available at: [Link]
-
National Center for Biotechnology Information. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Available at: [Link]
-
Royal Society of Chemistry. Continuous-flow synthesis of organic urea derivatives from CO2-absorbed alkanolamines over a CeO2 catalyst. Available at: [Link]
-
National Center for Biotechnology Information. 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. Available at: [Link]
-
Royal Society of Chemistry. Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. Available at: [Link]
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MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Available at: [Link]
-
PubChem. 4-Fluorophenyl isocyanate. Available at: [Link]
-
ResearchGate. N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of high-purity this compound.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step, one-pot reaction involving the initial formation of a urea intermediate, 1-(2-aminoethyl)-3-(4-fluorophenyl)urea, from ethylenediamine and 4-fluorophenyl isocyanate. This is followed by an intramolecular cyclization to yield the desired product. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will address these potential pitfalls and provide robust solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Problem 1: Low Yield of the Final Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC analysis of the crude product shows multiple spots, with the product spot being weak.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting materials or the urea intermediate. | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC until the starting material spot disappears. - Temperature: The cyclization step may require heating. Ensure the reaction temperature is optimal for the intramolecular cyclization. |
| Side Reactions of Isocyanate | 4-Fluorophenyl isocyanate is highly reactive and can undergo self-condensation to form dimers (uretdiones) and trimers (isocyanurates), especially in the presence of catalysts or at elevated temperatures.[1] | - Controlled Addition: Add the 4-fluorophenyl isocyanate solution dropwise to the ethylenediamine solution at a low temperature (e.g., 0-5 °C) to minimize self-reaction. - Stoichiometry: Use a slight excess of ethylenediamine to ensure the complete consumption of the isocyanate. |
| Hydrolysis | The presence of water in the reaction can lead to the hydrolysis of 4-fluorophenyl isocyanate to 4-fluoroaniline. This amine can then react with another molecule of isocyanate to form the highly insoluble and difficult-to-remove byproduct, 1,3-bis(4-fluorophenyl)urea.[2] | - Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
Problem 2: Presence of an Insoluble White Precipitate in the Crude Product
Symptom:
-
A significant amount of a white solid that is insoluble in common organic solvents is observed during workup.
Potential Cause and Solution:
This insoluble white precipitate is most likely 1,3-bis(4-fluorophenyl)urea .[2] This byproduct is formed from the reaction of 4-fluorophenyl isocyanate with water, which generates 4-fluoroaniline. The aniline then rapidly reacts with another molecule of the isocyanate.
Mechanism of 1,3-bis(4-fluorophenyl)urea Formation:
Caption: Formation of 1,3-bis(4-fluorophenyl)urea from 4-fluorophenyl isocyanate and water.
Solutions:
-
Prevention: The most effective approach is to prevent its formation by maintaining strict anhydrous conditions as described in Problem 1.
-
Removal: Due to its low solubility, 1,3-bis(4-fluorophenyl)urea can often be removed by filtration from a solution of the crude product in a suitable organic solvent like dichloromethane or ethyl acetate. However, some of the desired product may be lost through adsorption onto the precipitate.
Problem 3: Difficulty in Purifying the Final Product
Symptom:
-
Column chromatography does not provide a clean separation of the product from impurities.
-
Recrystallization yields an oily product or crystals with a low melting point.
Potential Causes and Solutions:
| Impurity | Identification and Removal |
| 1-(2-Aminoethyl)-3-(4-fluorophenyl)urea (Urea Intermediate) | Identification: This intermediate is more polar than the final product and will have a lower Rf value on TLC. It can be detected by LC-MS. Removal: If the cyclization is incomplete, drive the reaction to completion by heating the reaction mixture for a longer duration or by adding a catalytic amount of a non-nucleophilic base. Alternatively, it can be separated by column chromatography using a polar solvent system. |
| 1,3,5-Tris(4-fluorophenyl)isocyanurate (Trimer) | Identification: This trimer is a non-polar byproduct and will have a high Rf value on TLC. It can be characterized by NMR and MS.[1][3][4] Removal: This byproduct can be challenging to remove. Careful column chromatography with a non-polar eluent system may be effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be employed. |
| 1,3-Bis(4-fluorophenyl)uretdione (Dimer) | Identification: This dimer is another potential non-polar impurity.[1] Removal: Similar to the trimer, purification can be achieved through meticulous column chromatography or recrystallization. |
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Removal of Insoluble Byproducts: If a significant amount of 1,3-bis(4-fluorophenyl)urea is present, triturate the crude solid with a minimal amount of a solvent in which the desired product is soluble but the byproduct is not (e.g., cold ethyl acetate) and filter.
-
Column Chromatography: Purify the soluble fraction by silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended to separate the non-polar byproducts (dimer, trimer) from the desired product and the more polar urea intermediate.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system to obtain a high-purity crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is a white to off-white crystalline solid. A sharp melting point is indicative of high purity.
Q2: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
A2:
-
Thin-Layer Chromatography (TLC): An excellent technique for monitoring the progress of the reaction. Use a mobile phase that gives good separation between the starting materials, intermediate, product, and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for identifying the structure of unknown impurities.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and for identifying byproducts, especially when coupled with HPLC (LC-MS).
Q3: Can I use a different base for the cyclization step?
A3: While the cyclization can sometimes occur thermally, a mild, non-nucleophilic base can be used to facilitate the reaction. However, strong bases should be avoided as they can promote side reactions or degradation of the product.
Q4: My final product has a yellowish tint. What could be the cause?
A4: A yellowish tint could indicate the presence of colored impurities. This may arise from side reactions or the degradation of starting materials or the product, especially if the reaction was heated for an extended period or at a very high temperature. Purification by recrystallization, possibly with the use of activated charcoal, can help to remove colored impurities.
Q5: What is the mechanism of the cyclization of 1-(2-aminoethyl)-3-(4-fluorophenyl)urea?
A5: The cyclization is an intramolecular nucleophilic attack of the terminal primary amine onto the carbonyl carbon of the urea, with the elimination of ammonia.
Caption: Mechanism of intramolecular cyclization to form this compound.
References
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem.2013, 6 (2), 111-116. (URL not available)
-
Imidazolidinone synthesis - Organic Chemistry Portal. [Link]
-
Ureas - Wikipedia. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules2021 , 26 (15), 4432. [Link]
- Synthesis of cyclic ureas and urethanes from alkylene diamines and amino alcohols with pressurized carbon dioxide in the absence of catalysts. Green Chem.2014, 16, 2365-2371. (URL not available)
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. J. Org. Chem.2019 , 84 (6), 3477–3490. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules2021 , 26 (15), 4432. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules2021 , 26 (15), 4432. [Link]
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1,3,5-triazinane-2,4,6-trione - PMC - PubMed Central - NIH. [Link]
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Pharmaceuticals2022 , 15 (11), 1365. [Link]
- A two-step method for preparing cyclic-ureas. EP0558189A1.
- Novel process for synthesis of heteroaryl-substituted urea compounds. WO2001004115A2.
- Supporting Information for - The Royal Society of Chemistry. (URL not available)
- Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA (URL not available)
-
1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - PubChem. [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. J. Org. Chem.2014 , 79 (1), 444–449. [Link]
-
1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione - NIST WebBook. [Link]
Sources
- 1. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C21H15N3O3 | CID 15695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-BIS(4-FLUOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]
Technical Support Center: Purification of 1-(4-Fluorophenyl)imidazolidin-2-one
Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: After synthesis and initial work-up, my crude this compound is an oil and won't solidify. How can I proceed with purification?
A1: This is a common issue, often caused by the presence of residual solvents or unreacted starting materials that depress the melting point of your product. Here’s a systematic approach to tackle this:
-
High-Vacuum Evaporation: First, ensure all volatile solvents are removed. Use a rotary evaporator followed by a high-vacuum pump for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential decomposition if your compound is thermally sensitive.
-
Trituration: If the oil persists, trituration can be effective. This involves stirring the oil with a solvent in which your product is insoluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. The product should precipitate as a solid, which can then be filtered.
-
Column Chromatography: If trituration fails, the impurities are likely non-volatile and require separation by chromatography. A silica gel column is standard for this compound.[1][2][3] More details on solvent systems are provided in the FAQ section.
Q2: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
A2: Low recovery from recrystallization is a frequent challenge.[4] The primary reasons are usually related to the choice of solvent and the procedure itself.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Using Too Much Solvent: It is crucial to use the minimum amount of hot solvent to dissolve the crude product.[4] Adding excess solvent will keep more of your product dissolved even after cooling, leading to poor recovery.
-
Cooling Too Rapidly: Allowing the solution to cool slowly to room temperature before placing it in an ice bath is critical for forming pure crystals.[5][7] Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.
To improve your yield, perform small-scale solubility tests to find the optimal solvent. Ensure you are using a minimal amount of boiling solvent and allow for slow cooling.
Q3: I've purified my this compound by column chromatography, but my NMR spectrum still shows impurities. What went wrong?
A3: This can be frustrating, but there are several common reasons for this outcome:
-
Co-eluting Impurities: The solvent system you used may not have been optimal for separating your product from all impurities. If the impurities have a similar polarity to your product, they will elute together. Thin-layer chromatography (TLC) with various solvent systems should be used to find a system that gives good separation between your product and the impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.[3] As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can create channels, leading to inefficient separation.[1][2] Ensure your column is packed uniformly.
To resolve this, re-purify the material using a different, more effective solvent system identified through TLC analysis. Consider using a longer column or a shallower solvent gradient for better resolution.
Q4: My final product has a melting point that is lower and broader than the literature value of ~146-150°C. What does this indicate?
A4: A low and broad melting point is a classic sign of an impure compound.[8] Impurities disrupt the crystal lattice of the solid, which reduces the energy required to melt it. This results in both a depression of the melting point and a broadening of the temperature range over which it melts.
To address this, you will need to re-purify your compound. The choice of method will depend on the nature of the impurities. Recrystallization is often effective if the impurities have different solubility profiles from your product. If not, column chromatography will be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization.[5][6] For this compound, which is a polar molecule, polar solvents are a good starting point.
| Solvent System | Rationale |
| Isopropanol/Water | Isopropanol is a good solvent for the compound, while water is a poor solvent. A two-solvent system can be very effective. Dissolve the crude product in a minimal amount of hot isopropanol, and then add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot isopropanol to redissolve the solid and allow it to cool slowly.[5] |
| Ethanol | Ethanol can be a suitable single solvent for recrystallization.[8] The compound should be soluble in hot ethanol and less soluble in cold ethanol. |
| Ethyl Acetate/Hexanes | This is another effective two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until cloudiness persists. |
Always perform small-scale solubility tests to confirm the best solvent system for your specific crude material.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A mixture of a non-polar and a polar solvent is typically used for silica gel chromatography. For a compound of moderate polarity like this compound, a good starting point is a mixture of hexanes and ethyl acetate.
-
Initial TLC Analysis: Begin by running TLC plates with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Gradient Elution: For column chromatography, it is often best to start with a less polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate. This will elute the less polar impurities first, followed by your product.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure and identify any impurities. The spectra should be clean, with no unexpected peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A pure sample should show a single, sharp peak.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Q4: What are the common impurities in the synthesis of this compound?
A4: The impurities will depend on the synthetic route used. Common synthesis methods include the reaction of a substituted diamine with a carbonyl source.[9][10] Potential impurities could include:
-
Unreacted Starting Materials: Such as N-(4-fluorophenyl)ethylenediamine or the carbonylating agent.
-
Byproducts of the Reaction: Depending on the specific reagents used.
-
Residual Solvents: From the reaction or work-up.
Understanding the potential impurities from your specific synthesis is key to choosing the right purification strategy.
Experimental Protocols
Protocol 1: Recrystallization using Isopropanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat a sufficient amount of isopropanol to boiling.
-
Add the minimum amount of hot isopropanol to the crude product to just dissolve it.
-
Heat a separate container of deionized water to boiling.
-
Slowly add hot water dropwise to the isopropanol solution until it becomes cloudy.
-
Add a few more drops of hot isopropanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elute the Column: Start eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for the initial purification of crude this compound.
References
-
ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Analytical Method Summaries. (2023). Various Analytical Methods. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Analytical Method Summaries. (2021). Various Analytical Methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]
-
Gabriele, B., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 639. Retrieved from [Link]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]
-
Torres-Mancera, P., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(3), 1415. Retrieved from [Link]
-
University of Babylon. (n.d.). Exp. No. 2 Crystallization & recrystallization. Retrieved from [Link]
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Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 53159-75-4 | this compound. Retrieved from [Link]
-
Bakulev, V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]
-
Krska, R., et al. (2008). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Toxins, 1(1), 1-24. Retrieved from [Link]
-
Chen, H., et al. (2020). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecules, 25(21), 5001. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Imidazolidinone. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
Walsh Medical Media. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Retrieved from [Link]
-
Sam, J., et al. (1969). Preparation of some substituted imidazolidine-2,4-diones. Journal of Pharmaceutical Sciences, 58(10), 1282-4. Retrieved from [Link]
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Technical Support Center: Troubleshooting Common Issues in the Biological Screening of Imidazolidinone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolidinone derivatives. This guide is designed to provide expert, field-proven insights into the common challenges encountered during the biological screening of this important class of heterocyclic compounds. Imidazolidinones are a core scaffold in many biologically active molecules, showing promise as anti-inflammatory, anticancer, and enzyme-inhibiting agents.[1][2][3][4] However, their unique physicochemical properties can present specific hurdles in experimental settings.
This document moves beyond simple protocols to explain the causality behind common issues, empowering you to diagnose problems, design robust experiments, and generate reliable, high-quality data.
Section 1: Compound-Related Issues: Solubility and Stability
The physical behavior of your compound is the foundation of any biological assay. Problems originating from poor solubility or instability are among the most common sources of experimental irreproducibility and artifacts.
Q1: My imidazolidinone derivative is precipitating from the assay medium. What's causing this, and how can I resolve it?
A1: The Root Cause: Poor Aqueous Solubility
This is the most frequent issue encountered with heterocyclic compounds like imidazolidinones. Many derivatives have low aqueous solubility due to their often planar, aromatic, and lipophilic nature.[5][6] When you dilute your DMSO stock solution into an aqueous assay buffer, the compound can crash out if its concentration exceeds its thermodynamic solubility limit in the final solvent mixture. This leads to several downstream problems:
-
Inaccurate Concentration: The actual concentration of the compound in solution is much lower than the nominal concentration, leading to artificially low potency (high IC50 values).
-
Compound Aggregation: Precipitated or poorly solvated molecules can form aggregates. These aggregates can non-specifically inhibit enzymes, leading to false-positive "hits".[7][8][9]
-
Physical Interference: Particulates can interfere with optical-based readouts (e.g., light scattering in absorbance or fluorescence assays).[7]
Troubleshooting & Solutions:
-
Visually Inspect: Always check your assay plates for precipitation after compound addition. Look for cloudiness or visible particulates.
-
Determine Kinetic Solubility: Before extensive screening, perform a kinetic solubility assay to understand the limits of your compound in your specific assay buffer.[10] A recommended goal for screening compounds is a solubility of >60 µg/mL.[10]
-
Modify Your Protocol:
-
Lower the Final DMSO Concentration: While counterintuitive, sometimes a slightly higher final DMSO percentage (e.g., 0.5% vs. 0.1%) can aid solubility, but this must be balanced against the solvent tolerance of your biological system.
-
Use Co-solvents: For particularly challenging compounds, the inclusion of other protein-friendly solvents like PEG or glycerol might be necessary, though their compatibility with the assay target must be validated.[6]
-
Pre-dilution Strategy: Instead of a single large dilution, perform a serial dilution in a buffer containing a moderate amount of DMSO before the final addition to the assay plate.
-
Workflow for Addressing Solubility Issues
Caption: A decision tree for troubleshooting compound precipitation.
Q2: I'm observing a progressive loss of activity from my compound stock solution. Is this a stability issue?
A2: The Root Cause: Compound Degradation
Yes, this is a classic sign of compound instability. While many compounds are stable in DMSO, some functional groups within the imidazolidinone scaffold or its substituents can be susceptible to hydrolysis or oxidation, especially when exposed to water, light, or repeated freeze-thaw cycles.[11][12]
-
Hydrolysis: The presence of water in DMSO (which is hygroscopic) can lead to the breakdown of labile functional groups over time. Studies have shown that water is a more significant factor in compound loss than oxygen.[12] While some research indicates that a 90/10 DMSO/water mixture can be a pragmatic storage solvent for many compounds, this is highly structure-dependent.[13]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation for sensitive compounds.[14][15]
Troubleshooting & Solutions:
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical chemistry. Use LC-MS to compare an aliquot of your current stock solution to a freshly prepared sample or a historical standard. Look for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Best Practices for Compound Storage:
-
Use Anhydrous DMSO: Prepare stock solutions using high-quality, anhydrous DMSO.
-
Aliquot Stocks: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles for the master stock.
-
Inert Atmosphere: For particularly sensitive compounds, consider overlaying the DMSO stock with an inert gas like argon or nitrogen before sealing and freezing.
-
Storage Conditions: Store DMSO stocks at -20°C or -80°C in tightly sealed containers.
-
Table 1: Recommended Storage Conditions for Imidazolidinone Stock Solutions
| Condition | Short-Term (1-2 weeks) | Long-Term (>2 weeks) | Best Practice |
| Solvent | Anhydrous DMSO | Anhydrous DMSO | Anhydrous DMSO |
| Temperature | 4°C or -20°C | -80°C | -80°C |
| Atmosphere | Standard | Standard (or inert gas for sensitive compounds) | Inert gas overlay (e.g., Argon) |
| Container | Tightly sealed vial/plate | Tightly sealed vial/plate | Single-use aliquots in sealed vials |
| Freeze/Thaw | Minimize cycles | Avoid cycles | Use fresh aliquots for each experiment |
Data synthesized from best practices outlined in multiple sources.[11][12][15]
Section 2: Assay-Related Issues: Interference and Artifacts
Assay artifacts are a major challenge in high-throughput screening (HTS), leading to a high rate of false positives in initial hits.[7][16] It is crucial to identify and eliminate these artifacts early in the hit-to-lead process.
Q3: My dose-response curve has an unusual shape (e.g., very steep, shallow, or bell-shaped). What does this suggest?
A3: The Root Cause: Complex Behavior or Assay Artifacts
The shape of a dose-response curve provides critical information beyond just the IC50. Deviations from a standard sigmoidal curve often point to underlying issues.[16]
-
Steep Curve ("Braking"): A very steep curve can indicate compound precipitation at higher concentrations. As the concentration increases, the compound falls out of solution, leading to an abrupt plateau in activity. It can also suggest compound aggregation.
-
Shallow Curve: A shallow curve may indicate weak binding, multiple binding sites with different affinities, or off-target effects that contribute to the signal at higher concentrations.
-
Bell-Shaped (Hormetic) Curve: This shape, where the response decreases at high concentrations, is often a red flag for cytotoxicity, assay interference (e.g., signal quenching), or solubility issues that become dominant at higher concentrations.[14][16]
Troubleshooting & Solutions:
-
Re-examine Solubility: Correlate the concentrations where the curve deviates with the known kinetic solubility of the compound.
-
Run a Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) in parallel. If toxicity occurs in the same concentration range as the bell-shaped curve's downturn, cytotoxicity is the likely cause.[14]
-
Check for Assay Interference: Systematically test for interference with your detection method (see Q5).
Q4: How can I determine if my compound is a "promiscuous inhibitor" or is forming aggregates?
A4: The Root Cause: Non-Specific Inhibition Mechanisms
Promiscuous inhibitors appear active against multiple, unrelated targets. A common mechanism for this is the formation of colloidal aggregates in solution.[7][9] These aggregates sequester and denature proteins non-specifically, making them appear as potent inhibitors. This behavior is a notorious source of false positives from HTS campaigns.[8]
Troubleshooting & Solutions:
-
Detergent Test: This is the gold standard for identifying aggregate-based inhibition. Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's activity is significantly reduced or eliminated, it is highly likely an aggregator.[8] The detergent helps to break up the colloidal particles.
-
Counter-Screening: Test the compound against an unrelated target or enzyme. Activity against multiple, mechanistically distinct targets is a strong indicator of promiscuity.[16][17]
-
Check for Time-Dependence: Aggregation-based inhibition is often time-dependent as the aggregates form and sequester the target protein. Measure activity at several time points after compound addition.
-
Enzyme Concentration Test: The IC50 of an aggregator will often show a strong dependence on the enzyme concentration, which is not typical for a specific, reversible inhibitor.
Q5: I suspect my compound is interfering with the assay signal (e.g., fluorescence or luminescence). How can I confirm this?
A5: The Root Cause: Intrinsic Properties of the Compound
Many organic molecules, including some imidazolidinone derivatives, can intrinsically absorb light or fluoresce. This can directly interfere with optical-based assays, leading to false positives (autofluorescence) or false negatives (signal quenching).[7]
-
Autofluorescence: The compound emits light at the same wavelength used for detection, creating a false signal.
-
Quenching: The compound absorbs the light emitted by the reporter fluorophore, reducing the detected signal.
-
Reporter Enzyme Inhibition: The compound may directly inhibit the reporter enzyme (e.g., Luciferase, Alkaline Phosphatase) rather than the primary target.[7]
Troubleshooting & Solutions:
-
Signal Interference Assay (Blank Plate Test): Run the assay in the absence of the biological target (or at the endpoint after the reaction is stopped). Add the compound across a range of concentrations to a blank plate containing all assay components except the target.
-
An increase in signal with increasing compound concentration indicates autofluorescence .
-
A decrease in signal indicates quenching .
-
-
Reporter Enzyme Counter-Screen: If your assay uses an enzymatic reporter (like luciferase), run a separate assay with just the purified reporter enzyme and its substrate. Test your compound for direct inhibition of this reporter.[7] This is a critical control experiment.
Section 3: Biological System-Related Issues: Cytotoxicity and Specificity
Once compound and assay-related artifacts are ruled out, you must ensure the observed biological effect is specific and not a result of general cellular toxicity or off-target activity.
Q6: My compound shows potent activity in my cell-based assay. How can I distinguish a specific effect from general cytotoxicity?
A6: The Root Cause: Confounding Effects of Cell Death
A compound that kills cells will score as "active" in many assays, such as those measuring proliferation or metabolic output. It is critical to distinguish between a targeted antiproliferative effect and non-specific toxicity.[14]
Troubleshooting & Solutions:
-
Determine the Cytotoxic Threshold: Run a cell viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining, or a metabolic assay like MTT) in parallel with your functional assay. This will establish the concentration range that is non-toxic to your cells.[14]
-
Separate Time Points: Measure cytotoxicity at an early time point (e.g., 2-4 hours) and your desired functional endpoint at a later time point (e.g., 24-48 hours). A specific inhibitor should engage its target before widespread cell death occurs.
-
Phenotypic Observation: Use microscopy to visually inspect the cells. Do they show signs of stress or death (e.g., rounding up, detaching) at active concentrations?
-
Conduct Functional Assays Below the Toxic Threshold: Your primary functional assays should be conducted at concentrations at or below the identified cytotoxic threshold to ensure you are observing specific inhibitory effects.[14]
Q7: How can I build confidence that the observed phenotype is due to on-target activity?
A7: The Root Cause: Off-Target Effects
Small molecules can bind to multiple proteins within a cell. A key challenge in drug discovery is demonstrating that the desired biological outcome is a consequence of modulating the intended target, not an unintended "off-target."[18][19]
Building a Case for On-Target Activity:
This requires a multi-pronged approach, as no single experiment is definitive.
-
Use a Structurally Different Inhibitor: If another inhibitor that is structurally distinct but targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[14]
-
Structure-Activity Relationship (SAR): Synthesize and test close structural analogs of your hit compound. A clear relationship between structural changes and biological activity suggests specific binding. Crucially, include an inactive analog as a negative control in your functional assays.[18]
-
Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should "rescue" the phenotype induced by the inhibitor.[14]
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or biochemical pull-downs to demonstrate that your compound physically binds to the intended target in cells at relevant concentrations.
Workflow for Hit Triage and Validation
Caption: A logical cascade for validating hits from a primary screen.
Appendix A: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare a high-concentration stock of the imidazolidinone derivative in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a clear 384-well plate, add your aqueous assay buffer to all wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to the first column of the plate to achieve the highest desired concentration (e.g., 200 µM) and mix thoroughly.
-
Serial Dilution: Perform a serial dilution across the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Readout: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650-750 nm).
-
Analysis: The concentration at which the signal begins to rise significantly above the baseline indicates the limit of kinetic solubility.[10]
Protocol 2: Detergent-Based Assay for Aggregation
-
Assay Setup: Prepare two sets of your standard biochemical assay.
-
Detergent Addition: To one set of assay plates ("Test"), add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to a final concentration of 0.01%. The other set ("Control") should have no detergent.
-
Compound Titration: Add your imidazolidinone derivative in a dose-response format to both sets of plates.
-
Run Assay: Initiate the reaction and measure the endpoint as you normally would.
-
Analysis: Compare the IC50 values from the Control and Test plates. A significant rightward shift (e.g., >10-fold increase) in the IC50 in the presence of detergent strongly suggests the compound acts via an aggregation-based mechanism.[8]
References
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors - Benchchem. (n.d.). BenchChem.
- Husain, A., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
- Mostafa, A. A., et al. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
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Lakhdar, S., Maji, B., & Mayr, H. (2012). Imidazolidinone-derived enamines: nucleophiles with low reactivity. Angewandte Chemie International Edition, 51(23), 5739-42. Retrieved January 11, 2026, from [Link]
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Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening.
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. (2020). PubMed. Retrieved January 11, 2026, from [Link]
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Studies on repository compound stability in DMSO under various conditions. (2003). PubMed. Retrieved January 11, 2026, from [Link]
- Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery.
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Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. Retrieved January 11, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. Retrieved January 11, 2026, from [Link]
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The Ecstasy and Agony of Assay Interference Compounds. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). Platypus Technologies. Retrieved January 11, 2026, from [Link]
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Stability of screening compounds in wet DMSO. (2008). PubMed. Retrieved January 11, 2026, from [Link]
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How long can a compound be stable in DMSO for?. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
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Practical High-Throughput Experimentation for Chemists. (2017). ACS Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]
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Interferences in Immunoassay. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved January 11, 2026, from [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. Retrieved January 11, 2026, from [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2023). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Substituted Imidazolidine Derivatives. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
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New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2019). PubMed. Retrieved January 11, 2026, from [Link]
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Identification and prediction of promiscuous aggregating inhibitors among known drugs. (2005). PubMed. Retrieved January 11, 2026, from [Link]
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Identifying and characterizing promiscuous targets: Implications for virtual screening. (2011). Expert Opinion on Drug Discovery. Retrieved January 11, 2026, from [Link]
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How to Detect and Solve Immunoassay Interference. (2015). AACC.org. Retrieved January 11, 2026, from [Link]
-
Interference in immunoassays: avoiding erroneous results. (2018). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Identifying Promiscuous Compounds with Activity against Different Target Classes. (2019). PMC. Retrieved January 11, 2026, from [Link]
-
In vitro solubility assays in drug discovery. (2010). PubMed. Retrieved January 11, 2026, from [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023). PMC. Retrieved January 11, 2026, from [Link]
-
Early identification of promiscuous attributes of aldose reductase inhibitors using a DMSO-perturbation assay. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Solubility Enhancement for 1-(4-Fluorophenyl)imidazolidin-2-one
Welcome to the technical support guide for 1-(4-Fluorophenyl)imidazolidin-2-one. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility challenges with this compound in aqueous assay buffers. Our goal is to equip you with the foundational knowledge and practical techniques required to achieve reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in 100% DMSO and it was perfectly clear. Why did it precipitate when I diluted it into my aqueous assay buffer?
This is a common phenomenon known as "solvent shock" or precipitation upon dilution.[1][2] this compound, like many small organic molecules, is highly soluble in polar aprotic solvents like DMSO but has very poor solubility in water.[3] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound's solubility limit in the final buffer is exceeded, causing it to crash out of the solution.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, with many sensitive assays requiring ≤0.1%.[4] Concentrations above this range can lead to cytotoxicity, altered cell morphology, and off-target effects that can confound experimental results.[2][4][5] It is critical to run a vehicle control (assay buffer + the same final concentration of DMSO) to assess the impact of the solvent on your specific system.
Q3: Can I just sonicate the buffer after my compound precipitates to get it back into solution?
While sonication can temporarily redisperse precipitated particles, it does not truly solubilize the compound at a molecular level. This creates a suspension, not a solution, which will lead to inconsistent and non-reproducible concentrations in your assay. For reliable pharmacology, ensuring the compound is fully dissolved is paramount.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's essential to understand the properties of this compound. A related compound, 1-(4-chlorophenyl)-4-morpholino-imidazolin-2-one, is practically insoluble in neutral aqueous media.[6] This strongly suggests that the fluorinated analog will face similar challenges.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₀FNO | ChemBK[3] |
| Molecular Weight | 181.19 g/mol | ChemBK[3] |
| Appearance | White crystalline powdery solid | ChemBK[3] |
| Organic Solubility | Soluble in polar organic solvents such as chloroform, ethanol, and dichloromethane. | ChemBK[3] |
| Aqueous Solubility | Presumed to be very low based on its structure and data from similar compounds. | Inferred from[6] |
Core Solubility Enhancement Strategies
Over 40% of new chemical entities are poorly water-soluble, making this a common hurdle in drug development.[] The following strategies are presented in order of increasing complexity, starting with the most common industry practices.
Co-Solvent System Optimization (The Standard Approach)
Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[][8][9]
-
Mechanism: Co-solvents like DMSO reduce the hydrogen-bonding network of water, making the environment more favorable for hydrophobic molecules.[]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[]
-
Critical Consideration: While effective, co-solvents can introduce artifacts. DMSO, for example, can directly compete with weak-binding compounds, alter protein stability, and increase cell permeability.[10] Therefore, the primary goal is to use the lowest effective concentration.
Advanced Solubilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that act as molecular hosts, encapsulating poorly soluble "guest" molecules within their hydrophobic core.[11][12][13] This "inclusion complex" presents a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[14][15]
-
Mechanism: The hydrophobic compound partitions into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic outer surface allows the entire complex to dissolve readily in water.[11]
-
Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.[11][12]
-
Advantages: Cyclodextrins can significantly increase solubility without using organic co-solvents, which is ideal for sensitive biological systems.[12][15]
Surfactant-Mediated Solubilization (Micellar Systems)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[16][17]
-
Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being carried in these nano-sized "bubbles" within the aqueous solution.[17][18]
-
Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Poloxamers are often preferred in biological assays due to their lower potential for causing irritation or cell lysis compared to ionic surfactants.[17]
-
Considerations: High concentrations of surfactants can disrupt cell membranes and interfere with protein function.[18] It is crucial to work at the lowest concentration that achieves solubility and to test for surfactant-induced artifacts.
Comparison of Primary Solubilization Strategies
| Strategy | Mechanism of Action | Typical Final Conc. | Pros | Cons / Potential Assay Interference |
| Co-solvents (DMSO) | Reduces solvent polarity.[][9] | ≤ 0.5% | Simple, rapid, and widely used for stock solutions.[19] | Cytotoxicity, protein denaturation, direct compound competition, precipitation on dilution.[4][10] |
| Cyclodextrins (HP-β-CD) | Forms a water-soluble inclusion complex.[11][12] | 1-5% (w/v) | High solubilizing capacity, low toxicity, avoids organic solvents.[12] | Can be expensive, may interact with cell membrane cholesterol. |
| Surfactants (Tween® 80) | Encapsulates compound in micelles.[17] | 0.01 - 0.1% | Effective at low concentrations, enhances wetting.[18] | Can disrupt cell membranes, interfere with protein assays, may form emulsions.[18] |
Experimental Protocols & Troubleshooting
Decision Workflow for Solubility Enhancement
This workflow provides a logical path for addressing solubility issues with this compound.
Caption: Decision tree for enhancing compound solubility.
Protocol 1: Preparation of a DMSO Stock and Optimized Working Solution
This protocol minimizes the risk of precipitation ("solvent shock") when diluting a DMSO stock into an aqueous buffer.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a 10-20 mM stock solution. Ensure it is fully dissolved. Use gentle vortexing or brief sonication if necessary.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C with desiccant to prevent water absorption by the DMSO.
-
Prepare Working Solution: a. Pre-warm your final aqueous assay buffer (e.g., cell culture media, PBS) to the temperature of your experiment (e.g., 37°C).[1] b. Calculate the volume of DMSO stock needed for your highest desired final concentration, ensuring the final DMSO percentage will be ≤ 0.5%. c. While gently vortexing the pre-warmed buffer, add the small volume of DMSO stock dropwise or by pipetting it into the vortex. This gradual addition is crucial to prevent localized high concentrations that trigger precipitation.[1] d. Use the final working solution immediately, as some compounds may precipitate over time even if initially soluble.
Protocol 2: Screening for Solubility Enhancement with Cyclodextrins
This protocol helps determine if a cyclodextrin can improve the solubility of your compound.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions containing different concentrations of HP-β-CD (e.g., 0%, 1%, 2.5%, 5% w/v) in your final assay buffer.
-
Add Compound: Add a known amount of solid this compound to each cyclodextrin solution to a final concentration that is above its expected poor aqueous solubility (e.g., 100 µM).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Quantify Soluble Fraction: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot the measured soluble concentration against the cyclodextrin concentration. A significant increase in solubility with increasing HP-β-CD concentration indicates successful complexation.
Troubleshooting Guide: Compound Precipitation
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitation immediately upon dilution into buffer. | Solvent Shock: The rapid change in polarity causes the compound to crash out.[2] Concentration Limit Exceeded: The final concentration is simply higher than the compound's maximum aqueous solubility. | Follow Protocol 1 for optimized dilution (pre-warm buffer, add stock to vortex). Perform a serial dilution to find the maximum soluble concentration in your specific buffer.[2] |
| Solution is clear initially, but precipitates over time in the incubator. | Temperature Shift: The compound may be less soluble at 37°C than at room temperature. Media Instability: The compound may be unstable or interact with components in complex media (e.g., proteins, salts), leading to degradation or precipitation. | Ensure all components are pre-warmed to 37°C before mixing. Test the compound's stability in the assay media over the time course of the experiment. Consider using a simpler, buffered salt solution if compatible with the assay. |
| Stock solution in DMSO is cloudy or has crystals after freeze-thaw. | Water Absorption: DMSO is hygroscopic and can absorb atmospheric moisture, reducing its solvating power. Poor Solubility at Low Temp: The compound may have precipitated in the stock at -20°C. | Use anhydrous DMSO and store aliquots with a desiccant.[1] Before use, warm the stock to room temperature and vortex vigorously to ensure everything is redissolved. Centrifuge briefly to pellet any insoluble matter before taking from the supernatant. |
Visualizing Advanced Solubilization Mechanisms
Caption: Mechanisms of advanced solubilization techniques.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more accurate and reliable data in their screening and development assays.
References
-
2-Imidazolidinone, 1-(4-fluorophenyl)- . ChemBK. [https://www.chembk.com/en/chem/2-Imidazolidinone, 1-(4-fluorophenyl)-]([Link], 1-(4-fluorophenyl)-)
-
Al-Dossary, A. M., Al-Ghamdi, M. S., Al-Shehri, S. M., Al-Otaibi, L. M., & Kholoud, M. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. [Link]
-
Figaroa, F. (2017). What effects does DMSO have on cell assays? . Quora. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement . (2024). DelveInsight. [Link]
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Co-solvent: Significance and symbolism . (2025). Lexalytics. [Link]
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Mahmood, T., Sarfraz, R. M., Ismail, A., Ali, M., & Khan, A. R. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs . Assay and Drug Development Technologies, 21(2), 65-79. [Link]
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Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... . ResearchGate. [Link]
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Guba, W., & Gion, T. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? . Pharmaceutics, 14(10), 2211. [Link]
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Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]
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Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2015). Cyclodextrins in delivery systems: Applications . Journal of Pharmacy & Bioallied Sciences, 7(Suppl 1), S101–S105. [Link]
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The Use of Cyclodextrins in Pharmaceutical Formulations . American Journal of Pharmaceutics. [Link]
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Kumar, S., & Singh, S. K. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs . Die Pharmazie, 67(1), 59-63. [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO . Keyence. [Link]
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Al-Subaie, M. S., & Al-Otaibi, R. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . Processes, 10(11), 2268. [Link]
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Atale, N., & Gupta, K. (2018). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay . Biotechnology Reports, 19, e00262. [Link]
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Precipitation and Resuspension Troubleshooting Guide in Infinium Assay . Illumina. [Link]
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Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2015). Cyclodextrins in delivery systems: Applications . Journal of Pharmacy & Bioallied Sciences, 7(Suppl 1), S101–S105. [Link]
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Kumar, S., & Singh, S. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Zhang, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs . Acta Pharmaceutica Sinica B, 12(6), 2537-2563. [Link]
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Demeunynck, M. (2015). Does DMSO have an influence on tube formation assay (with EPC)? . ResearchGate. [Link]
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Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates . ResearchGate. [Link]
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Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs . Pharmaceutics, 13(12), 2095. [Link]
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How to prevent compound precipitation during flash column chromatography . Biotage. [Link]
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Shah, N., & Shah, A. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs . Pharmaceutics, 15(7), 1898. [Link]
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Troubleshooting Immunoprecipitation . Hycult Biotech. [Link]
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Chiacchio, M. A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions . Organic Letters, 21(5), 1435–1440. [Link]
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Li, Y., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone . Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o163. [Link]
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1-(4-Fluorophenyl)imidazolidin-2-one stability issues in solution
Technical Support Center: 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with this compound. As a critical intermediate in the synthesis of various biologically active compounds, understanding its stability profile in solution is paramount for ensuring experimental reproducibility, accuracy, and the integrity of downstream applications. Users have reported instances of compound degradation under common laboratory conditions. This document provides a structured approach to diagnosing, troubleshooting, and mitigating these stability issues through a series of frequently asked questions and in-depth investigative guides.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My analyte concentration is decreasing in a freshly prepared aqueous buffer. What is the most likely cause?
A: The most probable cause is hydrolysis. The imidazolidin-2-one ring, which is a cyclic urea, is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[1] The stability of urea and related structures is often optimal in a pH range of approximately 4 to 8.[2] Outside this range, the rate of degradation can increase substantially.
Q2: I'm observing a new, unidentified peak in my HPLC/LC-MS analysis that grows over time as my main peak decreases. What could this be?
A: This new peak is almost certainly a degradation product. Given the structure of this compound, the primary degradation product from hydrolysis would be N-(2-aminoethyl)-4-fluoroaniline. This occurs from the cleavage of the amide bond within the five-membered ring. Conducting a forced degradation study, as outlined in Section 2, can help you confirm the identity of this and other potential degradants.[3]
Q3: What are the ideal short-term storage conditions for solutions of this compound?
A: Based on the stability profile of related cyclic ureas, we recommend the following:
-
Solvent: If compatible with your experiment, use a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile for stock solutions.
-
pH: For aqueous working solutions, use a buffer in the pH 6.0-7.5 range.[4] Lactate or phosphate buffers are common choices.[2]
-
Temperature: Store solutions at 2-8°C and protect them from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but perform a freeze-thaw stability study to confirm this does not cause degradation.[3]
Q4: Can the fluorophenyl group be a source of instability?
A: While the C-F bond is generally very stable, under certain reductive conditions or specific metabolic pathways, hydrodefluorination can occur.[5] However, for typical in-vitro experimental solutions, the primary point of instability is the imidazolidin-2-one ring itself. Photodegradation involving the aromatic ring is also a possibility that should be investigated.
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to systematically investigate and resolve stability issues.
Guide 1: Characterizing and Mitigating Hydrolytic Instability
Problem Statement: You observe significant degradation (>5-10%) of this compound in aqueous solutions within the timeframe of your experiment.
Root Cause Analysis: The imidazolidin-2-one ring contains two amide-like bonds. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This process is catalyzed at both low and high pH.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and vulnerable to attack by a water molecule.[6][7]
-
Base-Catalyzed Hydrolysis: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the ring.
The following diagram outlines the decision-making process for addressing suspected hydrolysis.
Caption: Workflow for diagnosing and resolving hydrolytic degradation.
This protocol is designed to rapidly assess the stability of your compound across a range of pH values.[8]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). This concentration is a common starting point for forced degradation studies.[8]
-
Prepare Stress Conditions:
-
Acidic: 0.1 M HCl
-
Neutral: Purified Water (or your experimental buffer)
-
Basic: 0.1 M NaOH
-
-
Initiate the Study:
-
For each condition, add a small volume of the stock solution to the stress solution to achieve a final concentration of ~50-100 µg/mL. Ensure the organic solvent from the stock is less than 5% of the final volume.
-
Prepare a "time zero" (T₀) sample by immediately neutralizing an aliquot of each stress condition (add an equimolar amount of base to the acid sample and vice-versa) and diluting it to the final concentration in your mobile phase or a suitable diluent.
-
Incubate all stress samples at a controlled temperature (e.g., 40-60°C) to accelerate degradation.[3]
-
-
Time-Point Sampling: Collect aliquots from each stress condition at predetermined time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize each aliquot as described for the T₀ sample.
-
Analysis: Analyze all T₀ and time-point samples using a stability-indicating HPLC method (see Section 3).
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to T₀. A degradation of 5-20% is ideal for identifying degradation products.[8] Plot the percentage remaining against time for each pH condition.
Caption: Proposed hydrolytic degradation of the imidazolidin-2-one ring.
Guide 2: Investigating Oxidative, Thermal, and Photolytic Instability
Problem Statement: You observe degradation even in neutral, buffered solutions, or results are inconsistent between experiments run on different days or under different lab conditions.
Root Cause Analysis:
-
Oxidation: While the core structure is not highly susceptible to oxidation, trace peroxides in solvents (like THF) or dissolved oxygen can potentially lead to minor degradation products.[6][7]
-
Thermal Degradation: Higher temperatures provide the activation energy needed to overcome reaction barriers, accelerating hydrolysis and other potential degradation pathways.[9]
-
Photodegradation: The aromatic fluorophenyl ring can absorb UV radiation, which may lead to the formation of reactive species and subsequent degradation. ICH guideline Q1B provides a framework for photostability testing.[3]
This protocol expands on the hydrolysis study to cover other relevant stress conditions.[3][8]
-
Prepare Samples: As in Protocol 2.1, prepare samples of your compound (~50-100 µg/mL) under the following conditions:
-
Oxidative: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal: Store a solution (in your optimal buffer) and solid material at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose a solution (in your optimal buffer) and solid material to a light source that provides combined UV and visible output (as per ICH Q1B guidelines). Protect a control sample from light with aluminum foil.
-
-
Sampling and Analysis: Sample at appropriate time points (e.g., 8, 24, 48 hours) and analyze using a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of stressed samples to the control and T₀ samples. The goal is to identify which conditions produce degradation products and to ensure your analytical method can resolve them from the parent peak.
| Degradation Type | Stress Agent | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | To investigate degradation in acidic environments.[8] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | To investigate degradation in alkaline environments.[8] |
| Oxidation | 3-30% H₂O₂ | Room Temperature | To test susceptibility to oxidative stress.[3] |
| Thermal | Dry Heat | 60-80°C | To assess the impact of high temperatures on stability.[3] |
| Photolytic | Light (ICH Q1B) | Ambient Temperature | To determine if the compound is light-sensitive.[3] |
Section 3: Analytical Method for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.[10][11]
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which provides good retention for moderately polar compounds.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water (for acidic conditions) or 10 mM Ammonium Bicarbonate (for neutral/basic conditions).
-
Organic (B): Acetonitrile or Methanol.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV scan. A wavelength around 215-254 nm is a likely starting point.[10]
-
Gradient Development: Develop a gradient elution method to ensure separation of the parent compound from more polar degradation products (which will elute earlier) and less polar impurities.
-
Example Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Method Validation: Once the method is developed, it must be validated for specificity. Inject samples from your forced degradation studies. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection (UV) | λ-max of the compound |
| Gradient | 10% to 90% B over 20 minutes |
Section 4: Summary of Recommendations & Best Practices
-
Always use freshly prepared solutions when possible. If solutions must be stored, validate the storage conditions.
-
For aqueous studies, work within a pH 6.0-7.5 buffered environment to minimize hydrolytic degradation.
-
Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO or acetonitrile to maximize stability before dilution into aqueous media.
-
Protect solutions from prolonged exposure to high heat and direct light. Use amber vials or cover containers with aluminum foil.
-
Qualify your analytical method. Ensure it is stability-indicating by running forced degradation samples before beginning a large-scale experiment. This is a self-validating step that builds trustworthiness into your results.[12]
References
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Organic & Biomolecular Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry. Available from: [Link]
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ResearchGate. (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available from: [Link]
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BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
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ResearchGate. pH Stability of Poly(urethane/urea) Capsules Synthesized from Different Hydrophilic Monomers via Interfacial Polyaddition in the Inverse Miniemulsion Process | Request PDF. Available from: [Link]
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Journal of Chemical Technology and Metallurgy. STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Available from: [Link]
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PubMed. Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. National Center for Biotechnology Information. Available from: [Link]
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MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available from: [Link]
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ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available from: [Link]
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PubMed. Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Impact Factor. RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Available from: [Link]
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ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available from: [Link]
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Technical Support Center: Crystallization of 1-(4-Fluorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)imidazolidin-2-one is a key intermediate in the synthesis of various biologically active compounds.[1] Achieving a crystalline solid with high purity and consistent physical properties is paramount for the successful progression of drug development and manufacturing.[2][3] Crystallization is a critical purification step that directly influences batch-to-batch consistency, downstream reaction performance, and regulatory confidence.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize the crystallization of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Issue 1: Poor or No Crystal Formation
Question: I have followed the cooling protocol, but no crystals have formed, or the yield is very low. What should I do?
Answer:
The lack of crystallization or low yield is typically due to either excessive solvent or the solution not being sufficiently supersaturated. Here is a systematic approach to troubleshoot this issue:
Underlying Causes and Solutions:
-
Excessive Solvent: The most common reason for poor yield is using too much solvent, which keeps the compound fully dissolved even at lower temperatures.[4]
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[4] Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of impurities.
-
-
Insufficient Supersaturation: The solution may not have reached the necessary level of supersaturation for nucleation to occur.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of pure crystals, add a single, small seed crystal to the solution. This will act as a template for further crystal growth.
-
Ice Bath: If crystals do not form at room temperature, try further cooling the solution in an ice bath.[5] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[4]
-
-
Experimental Protocol: Inducing Crystallization
-
Ensure the solution has cooled to room temperature.
-
If the solution is clear, introduce a seed crystal or scratch the inside of the flask with a glass rod.
-
Observe for the formation of crystals. This may take several minutes.
-
If no crystals form, place the flask in an ice-water bath for 15-20 minutes.
-
If crystals still do not form, consider reducing the solvent volume as described above.
Issue 2: Oiling Out Instead of Crystallizing
Question: My compound is separating as an oil rather than forming solid crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point in the presence of the solvent. This can be caused by a high concentration of impurities or the solvent being too nonpolar for the compound at the point of saturation.
Underlying Causes and Solutions:
-
High Impurity Levels: Impurities can depress the melting point of the compound, leading to oil formation.
-
Solution: Consider an additional purification step before crystallization, such as column chromatography. Alternatively, adding a small amount of activated charcoal to the hot solution can help adsorb some impurities.[4] Be sure to perform a hot filtration to remove the charcoal before cooling.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for this specific compound.
-
Solution:
-
Add More "Good" Solvent: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble (the "good" solvent) to the oiled-out mixture and reheat until a clear solution is obtained.[4] Then, cool slowly.
-
Solvent Screening: It may be necessary to screen for a different solvent or solvent pair. An ideal single solvent should dissolve the compound when hot but not at room temperature.[5] For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[5]
-
-
Data Presentation: Solvent Suitability for this compound
| Solvent | Solubility Profile | Recommendation |
| Ethanol | Soluble[1] | Good candidate for single-solvent recrystallization. A related compound was recrystallized from an ethanol solution.[6] |
| Chloroform | Soluble[1] | May be too good of a solvent, potentially leading to low yields. Can be used as the "good" solvent in a two-solvent system. |
| Dichloromethane | Soluble[1] | Similar to chloroform, may be too effective for single-solvent crystallization. |
| Hexane/Ethyl Acetate | - | A common mixed-solvent system for purification of related compounds.[7] |
| Toluene | - | Often used for crystallizing compounds with aromatic rings.[8] |
Issue 3: Polymorphism and Inconsistent Crystal Habit
Question: I am getting different crystal forms (e.g., needles vs. plates) in different batches, which is affecting downstream processing. How can I control polymorphism?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant challenge in pharmaceutical development as different polymorphs can have different physical properties like solubility and stability.[3][9][10] Crystal habit (the external shape of the crystal) can also vary and impact filtration and drying.[2]
Underlying Causes and Solutions:
-
Cooling Rate: The rate of cooling significantly influences which polymorphic form crystallizes and the resulting crystal size. Rapid cooling often leads to smaller crystals and can favor metastable polymorphs.
-
Solution: Employ a controlled, slow cooling process. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
-
-
Solvent Environment: The choice of solvent can dictate the crystal form obtained.
-
Solution: A systematic solvent screen is the most effective way to identify conditions that consistently produce the desired polymorph. Consider solvents with different polarities and hydrogen bonding capabilities.
-
Visualization: Troubleshooting Crystallization Workflow
Below is a generalized workflow for troubleshooting common crystallization issues.
Caption: A flowchart for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the reported melting point for this compound?
The melting point is reported to be in the range of 146-150°C.[1] A sharp melting point within this range is a good indicator of purity.
Q2: How can I remove colored impurities from my product?
If your solution is colored, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]
Q3: Is it better to use a single solvent or a two-solvent system?
If a suitable single solvent can be found, it is often the simpler method.[5] A good single solvent will dissolve the compound when hot but poorly at room temperature.[5] A two-solvent system is useful when no single solvent has this ideal property.[5]
Q4: How long should I wait for crystals to form?
An ideal crystallization will show some crystal formation within about 5 minutes of cooling, with continued growth over 20 minutes or more.[4] However, some systems may require longer, even overnight, to yield a good crop of crystals. Patience is key; do not disturb the flask during the initial cooling period.[11]
Q5: My crystals are very fine needles, making them difficult to filter. How can I get larger crystals?
The formation of very fine needles is often a result of rapid crystallization. To obtain larger crystals, slow down the rate of crystallization.[4] You can achieve this by:
-
Using slightly more solvent than the minimum required to dissolve the compound.[4]
-
Allowing the solution to cool as slowly as possible. Insulating the flask can help.
-
Minimizing agitation during the cooling and crystal growth phase.
References
-
ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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At Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one. Retrieved from [Link]
- Google Patents. (n.d.). CN102030711B - Synthesis method of 2-imidazolidinone.
-
National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]
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- 5. Home Page [chem.ualberta.ca]
- 6. 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tips & Tricks [chem.rochester.edu]
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Technical Support Center: Synthesis of Substituted Imidazolidin-2-ones
Welcome to the technical support center for the synthesis of substituted imidazolidin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The information is presented in a practical question-and-answer format to help you navigate and resolve experimental issues effectively.
Introduction to Imidazolidin-2-one Synthesis
Imidazolidin-2-ones are key structural motifs in a wide range of pharmaceuticals and biologically active compounds. Their synthesis is a common endeavor in medicinal chemistry and process development. While several synthetic routes exist, each comes with its own set of potential side reactions and challenges. This guide will focus on the most prevalent issues, providing explanations grounded in reaction mechanisms and offering field-proven solutions.
The most common synthetic strategies involve the cyclization of a 1,2-diamine with a carbonyl source. The efficiency of this intramolecular cyclization is often challenged by competing intermolecular reactions, leading to the formation of undesired byproducts. Understanding the interplay of reaction conditions is paramount to achieving high yields and purity.
Troubleshooting Guide
Section 1: Issues Related to Low Yield and Incomplete Conversion
Question 1: My reaction has stalled, and I see a significant amount of unreacted 1,2-diamine starting material by TLC/LC-MS. What are the likely causes and how can I drive the reaction to completion?
Answer:
An incomplete reaction is a common issue and can often be attributed to several factors related to the reagents, reaction conditions, or the intrinsic reactivity of your substrates.
-
Causality and Mechanism: The formation of the imidazolidin-2-one ring is a nucleophilic substitution process. The reaction rate is dependent on the nucleophilicity of the diamine nitrogens and the electrophilicity of the carbonyl source. If either is insufficiently reactive, the reaction will be slow or may not proceed to completion. Furthermore, the stability of the activated intermediate is crucial; if it decomposes or is consumed by side reactions before intramolecular cyclization can occur, the yield of the desired product will be low.
-
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
Verify Diamine Purity: Ensure your 1,2-diamine is pure and free of contaminants that could quench the carbonyl source or inhibit a catalyst.
-
Carbonyl Source Activity: Carbonylating agents like 1,1'-carbonyldiimidazole (CDI) can decompose upon exposure to moisture.[1] It is advisable to use a freshly opened bottle or to test the activity of your CDI. For phosgene derivatives like triphosgene, ensure they have been stored under anhydrous conditions.[2]
-
Stoichiometry: While a 1:1 stoichiometry of diamine to carbonyl source is theoretically required, in practice, a slight excess (1.05-1.1 equivalents) of the carbonylating agent can sometimes help to drive the reaction to completion. However, a large excess can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: Many cyclization reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 40 °C, 60 °C, or reflux) while monitoring the reaction progress. For some syntheses, temperatures as high as 110 °C may be necessary.[2][3]
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or 1,2-dichloroethane (DCE) are commonly used.[3][4] Ensure the solvent is anhydrous, as water can react with the carbonylating agent.[1]
-
Catalyst: If applicable, ensure your catalyst is active. For instance, in palladium-catalyzed reactions, the oxidation state and ligand integrity are crucial for catalytic turnover.[5]
-
-
Extended Reaction Time: Some reactions are inherently slow. Continue to monitor the reaction for an extended period (e.g., 24-48 hours) before concluding that it has stalled.
-
-
Protocol: Reactivity Check of CDI
-
In a dry vial, dissolve a small amount of your CDI in anhydrous THF.
-
Add a few drops of benzylamine.
-
Monitor the reaction by TLC. You should observe the rapid consumption of benzylamine and the formation of a new, less polar spot corresponding to the urea product. If this reaction is sluggish, your CDI may be of poor quality.
-
Question 2: My yield of the desired imidazolidin-2-one is low, and I have isolated a significant amount of a high molecular weight, insoluble material. What is this byproduct and how can I prevent its formation?
Answer:
The formation of a high molecular weight, often insoluble, byproduct is a classic sign of intermolecular polymerization competing with the desired intramolecular cyclization. This is arguably the most common side reaction in the synthesis of cyclic compounds from bifunctional starting materials.
-
Causality and Mechanism: The reaction between a 1,2-diamine and a bifunctional carbonyl source can proceed via two competing pathways after the initial reaction of one amine group:
-
Intramolecular Cyclization (Desired): The second amine group of the same molecule attacks the activated carbonyl, forming the five-membered imidazolidin-2-one ring.
-
Intermolecular Polymerization (Undesired): The second amine group of one molecule reacts with the activated carbonyl of another molecule, leading to the formation of linear oligomers and polymers (polyureas).
This competition is governed by kinetics and thermodynamics. High concentrations of reactants favor the intermolecular pathway.
-
-
Visualizing the Competing Pathways:
Caption: Competing intramolecular cyclization and intermolecular polymerization pathways.
-
Troubleshooting and Prevention: The key to favoring intramolecular cyclization is to employ conditions that promote the reaction of the two ends of the same molecule over the reaction between two different molecules.
-
High Dilution Principle: This is the most effective strategy. By significantly increasing the volume of the solvent, you decrease the concentration of the reactants, thereby reducing the probability of intermolecular collisions.
-
Practical Tip: Instead of adding the diamine and carbonylating agent to the solvent at the same time, try a slow, controlled addition of one of the reagents (often the diamine) to a dilute solution of the other using a syringe pump over several hours. This maintains a low instantaneous concentration of the added reagent.
-
-
Reaction Temperature: The effect of temperature can be complex. In some cases, higher temperatures can favor the formation of the thermodynamically more stable cyclic product. However, for some systems, lower temperatures might favor the desired kinetic product. It is often beneficial to start at a lower temperature and slowly warm the reaction if necessary.
-
Choice of Carbonylating Agent: Highly reactive carbonylating agents like phosgene can sometimes favor polymerization due to their rapid reaction rates. A less reactive agent might provide more time for the intermediate to adopt the correct conformation for cyclization.
-
-
Protocol: High Dilution Cyclization
-
Set up a three-necked flask with a condenser, a nitrogen inlet, and a rubber septum.
-
Charge the flask with the total volume of anhydrous solvent (e.g., 0.01 M concentration of the limiting reagent) and the carbonylating agent (e.g., CDI).
-
Dissolve the 1,2-diamine in a portion of the same anhydrous solvent in a gas-tight syringe.
-
Using a syringe pump, add the diamine solution to the stirred solution of the carbonylating agent over a period of 4-8 hours.
-
After the addition is complete, continue to stir the reaction mixture (with heating, if necessary) and monitor for completion by TLC or LC-MS.
-
Section 2: Issues Related to Specific Reagents
Question 3: I am using 1,1'-carbonyldiimidazole (CDI) as the carbonylating agent and am having trouble with purification. My crude product contains a significant amount of imidazole. How can I effectively remove it?
Answer:
CDI is a popular and safer alternative to phosgene, but the reaction produces two equivalents of imidazole as a byproduct. Imidazole is a basic and relatively polar compound, which can sometimes co-elute with the desired product during chromatography.
-
Causality and Mechanism: The reaction of a diamine with CDI proceeds through an initial attack of one amine on the CDI to form an activated acylimidazolium intermediate, releasing one molecule of imidazole. Subsequent intramolecular attack by the second amine displaces the second molecule of imidazole to form the imidazolidin-2-one.
-
Purification Strategies:
-
Aqueous Workup (Acid Wash): This is the most common and effective method.
-
Mechanism: Imidazole is a weak base (pKa of the conjugate acid is ~7). By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid, or saturated NH₄Cl), the imidazole will be protonated, forming a water-soluble imidazolium salt that will be extracted into the aqueous phase.
-
Caution: Ensure your desired product is stable to acidic conditions. If your product contains acid-labile functional groups, use a milder acid like citric acid or ammonium chloride.
-
-
Sublimation: If your product is not volatile, the imidazole byproduct can sometimes be removed by sublimation under high vacuum.
-
Chromatography: If an acid wash is not feasible, careful column chromatography can be used.
-
Tip: Adding a small amount of a polar solvent like methanol to your eluent system can sometimes improve the separation of the more polar imidazole from your product.
-
-
-
Protocol: Extractive Workup to Remove Imidazole
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with dilute HCl (1 M, 2 x volume of organic layer).
-
Separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product, which should be significantly enriched and free of imidazole.[6][7]
-
Question 4: I am using triphosgene and my reaction is messy, showing multiple spots on the TLC plate. What are the common side reactions with this reagent?
Answer:
Triphosgene is a solid, safer-to-handle precursor to the highly toxic gas phosgene. However, it is still a highly reactive and moisture-sensitive reagent that can lead to a variety of side products if not handled correctly.
-
Causality and Mechanism: Triphosgene is in equilibrium with phosgene in solution, which is the active carbonylating agent. Phosgene is a highly reactive electrophile. Side reactions often stem from its reactivity with moisture or the amine base used in the reaction.
-
Common Side Reactions and Troubleshooting:
-
Hydrolysis: Triphosgene and phosgene react readily with water to form HCl and CO₂.[1] This not only consumes the reagent but also introduces acid into the reaction, which can protonate the diamine, rendering it non-nucleophilic.
-
Prevention: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
-
Formation of Polar Salts: The HCl generated from hydrolysis or as a byproduct of the reaction with the diamine will react with the amine base (e.g., triethylamine, pyridine) to form salts (e.g., triethylammonium chloride). These salts are often insoluble in the reaction solvent and can complicate the reaction and workup. They typically appear as baseline material on a TLC plate.
-
Troubleshooting: While these salts are a necessary consequence of the reaction, they can be removed by filtration before workup or by an aqueous wash during workup.
-
-
Over-reaction/Side reactions with the Diamine: If the stoichiometry or addition rate is not carefully controlled, phosgene can react in undesired ways, potentially leading to isocyanate intermediates if only one amine of the diamine reacts and the other end is sterically hindered or electronically deactivated.
-
-
Protocol: General Handling of Triphosgene Reactions
-
Always handle triphosgene in a well-ventilated fume hood with appropriate personal protective equipment.
-
Perform the reaction under a strictly inert atmosphere (N₂ or Ar).
-
Dissolve the diamine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent.
-
Cool the solution (e.g., to 0 °C) before the slow, portion-wise addition of the solid triphosgene or a solution of triphosgene in the reaction solvent.
-
Allow the reaction to warm to room temperature or heat as required while monitoring its progress.
-
For workup, quench any unreacted triphosgene/phosgene by carefully adding a nucleophilic solvent like isopropanol before adding water.
-
Frequently Asked Questions (FAQs)
Q1: What is the best carbonylating agent to use for my synthesis?
A1: The choice of carbonylating agent depends on several factors, including the reactivity of your diamine, safety considerations, and the desired reaction conditions.
| Carbonylating Agent | Pros | Cons |
| Phosgene/Triphosgene | Highly reactive, often leading to high yields with unreactive diamines. | Highly toxic and moisture-sensitive; requires special handling. Can lead to messy reactions if not controlled.[1][8] |
| 1,1'-Carbonyldiimidazole (CDI) | Solid, much safer to handle than phosgene. Byproducts (imidazole and CO₂) are generally easy to remove.[9] | Less reactive than phosgene, may require heating. Can be sensitive to moisture.[1] |
| Dialkyl Carbonates (e.g., DMC) | Relatively non-toxic and environmentally friendly. | Generally require high temperatures and/or a catalyst. |
| **Carbon Dioxide (CO₂) ** | Abundant, non-toxic, and inexpensive. | Requires high pressure and/or temperature and often a catalyst and a dehydrating agent.[5] |
Q2: My product appears to be degrading during workup or purification. Is this common?
A2: Yes, imidazolidin-2-ones can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The urea bond within the ring can be cleaved by water, leading to the ring-opened diamine.[10][11]
-
Troubleshooting Workflow for Product Instability:
Caption: Troubleshooting workflow for product degradation during workup.
Q3: I am performing a palladium-catalyzed synthesis of an imidazolidin-2-one from an unsaturated urea. What are the common side reactions I should be aware of?
A3: Palladium-catalyzed methods, such as the carboamination of N-allylureas, are powerful but can be accompanied by specific side reactions.
-
Hydroamination: This is a common side reaction where the N-H bond adds across the double bond without the incorporation of the aryl group. This can sometimes be minimized by the choice of base.[12]
-
Heck Arylation: The aryl halide can react with the alkene in a classic Heck reaction, leading to an arylated, uncyclized urea.
-
Alkene Isomerization: The double bond in the substrate can isomerize to a more stable position, which may be unreactive towards cyclization.[12]
Optimizing the ligand, base, and solvent system is crucial to minimize these competing pathways. A thorough review of the literature for your specific substrate class is highly recommended.[5][12]
References
-
Della Ca', N., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
-
Reddit user discussion. (2023). Removal of Imidazole from my crude product solution. r/chemistry. [Link]
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Steinberg, S., et al. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. [Link]
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Wikipedia. (n.d.). Phosgene. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Gao, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3359–3370. [Link]
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Reddit user discussion. (2017). Removing imidazole in a workup? r/chemistry. [Link]
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Staab, H. A. (1962). 1,1'-carbonyldiimidazole. Organic Syntheses, 42, 19. [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. [Diagram]. Retrieved January 11, 2026, from [Link]
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Ma, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3359–3370. [Link]
-
Coldham, I. (n.d.). Imidazolidines from diamines. Imperial College London. [Link]
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Mancuso, R., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Hoyos Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(7), 1415. [Link]
-
ResearchGate. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PDF. [Link]
-
Gabriele, B., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. [Link]
-
Reddit user discussion. (2024). Reaction with triphosgene. r/Chempros. [Link]
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Kirsch, J. K., et al. (2021). Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles: Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope. ResearchGate. [Link]
-
Tanaka, H., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Chromatography A, 1675, 463159. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Chemistry Department. [Link]
-
ResearchGate. (2021). Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles... PDF. [Link]
-
Fritz, J. A., et al. (2008). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Tetrahedron, 64(28), 6704–6714. [Link]
-
Sciencemadness Discussion Board. (2006). Triphosgene Removal. XMB 1.9.11. [Link]
-
ResearchGate. (2025). Synthesis of imidazolidinones by reaction of phosgene with amino alcohols. PDF. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis and Crystal Structure of New Imidazolidine-2,4-dione and Imidazolidin-2-one Derivatives. Request PDF. [Link]
-
Fritz, J. A., et al. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters, 8(12), 2531–2534. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved January 11, 2026, from [Link]
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]
-
ResearchGate. (2025). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]
-
Michael, F. E., & Gerten, A. L. (2008). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. The Journal of organic chemistry, 73(19), 7383–7396. [Link]
-
Hegarty, A. F., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 4(21), 3948-3955. [Link]
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ResearchGate. (2014). Can anyone suggest how to remove imidazole from the purified protein samples? [Link]
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American Chemistry Council. (2021). 3.0 Properties of Phosgene. Phosgene Panel. [Link]
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Kumar, V., & Singh, P. (2018). A chemical rationale of drug stability and degradation- An insightful approach. ResearchGate. [Link]
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ResearchGate. (2025). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatile Carbonyl Derivatives. Request PDF. [Link]
-
Della Ca', N., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
-
ResearchGate. (2025). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. [Link]
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American Chemical Society. (2025). One-pot synthesis of 1,2 diamines: Forming viable synthetic building blocks. ACS Fall 2025. [Link]
-
Kumar, A., et al. (2020). A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. Organic & Biomolecular Chemistry, 18(2), 241-245. [Link]
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Technical Support Center: A Researcher's Guide to Increasing the Purity of 1-(4-Fluorophenyl)imidazolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 1-(4-Fluorophenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical intermediate. As a compound frequently used in the synthesis of biologically active molecules, its purity is paramount for reliable downstream applications and data integrity.[1][2]
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles governing purification. We will explore common issues, troubleshoot potential sources of contamination, and provide validated protocols to help you achieve your desired purity specifications.
Section 1: Troubleshooting Common Purity Issues (Q&A Format)
This section addresses the most frequently encountered challenges during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
The identity of impurities is intrinsically linked to the synthetic route employed. However, based on common syntheses of imidazolidin-2-ones, contaminants typically fall into three categories.[3][4]
Table 1: Common Impurities and Their Origins
| Impurity Category | Specific Examples | Likely Origin |
| Unreacted Starting Materials | 4-fluoroaniline, N-(2-aminoethyl)-4-fluoroaniline, 1-fluoro-4-isocyanatobenzene, various ureas. | Incomplete reaction, non-stoichiometric reagent ratios. |
| Side-Products | Linear urea intermediates, oligomeric species, products of incomplete cyclization, positional isomers. | Sub-optimal reaction temperature, incorrect catalyst loading, presence of moisture.[5] |
| Process-Related Impurities | Residual solvents (e.g., Toluene, Acetonitrile, DMF), catalysts (e.g., TFA, BEMP), inorganic salts from workup. | Inefficient removal during workup and drying stages.[2][5][6] |
Q2: My NMR/LC-MS analysis shows significant amounts of unreacted starting materials. How can I remove them?
This is a common issue, especially if the starting materials have polarities similar to the product.
-
For Basic Starting Materials (e.g., 4-fluoroaniline): An acid wash during the aqueous workup is highly effective. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
-
For Acidic Starting Materials or Catalysts (e.g., fluorobenzoic acid, TFA): A base wash is the solution. Use a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution) to deprotonate the acidic species, making them water-soluble.
-
For Neutral, Non-polar Starting Materials: If the starting material is significantly less polar than your product, flash column chromatography is the most effective method.[7] If it is more polar, a simple trituration or wash with a solvent that dissolves the starting material but not your product might suffice.
Q3: The melting point of my synthesized product is broad (e.g., 140-146°C) and lower than the reported value (146-150°C). What does this signify?
A broad and depressed melting point is a classic indicator of an impure compound.[1] Impurities disrupt the crystal lattice of the solid, which reduces the energy required to melt it.[8][9] To address this, a final purification step is necessary. Recrystallization is often the most effective technique for sharpening the melting point of a crystalline solid.[10]
Q4: My product is a white solid, but it's contaminated with a persistent colored (yellow/brown) oil. What's the best approach?
Colored impurities are often highly conjugated organic species or degradation products.
-
Decolorization during Recrystallization: The most common method is to use activated charcoal. During the recrystallization protocol, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal is added to the solution. The charcoal adsorbs the colored impurities. The hot solution is then filtered through a fluted filter paper or a pad of Celite to remove the charcoal before the solution is cooled.[8]
-
Silica Plug Filtration: If the impurities are highly polar, you can dissolve the crude product in a suitable solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel. The polar impurities will adsorb onto the silica, while your less polar product elutes through.[7]
Q5: Should I use recrystallization or column chromatography for the final purification step?
The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization is ideal when you have a crystalline solid and the impurities have different solubility profiles from your product. It is often faster, more economical, and easier to scale up than chromatography. It is particularly effective at removing small amounts of impurities from a large amount of product, leading to very high purity.[11]
-
Flash Column Chromatography is superior for separating mixtures with multiple components or when impurities have solubilities very similar to the product.[12] It offers greater resolving power but is generally more time-consuming, uses larger volumes of solvent, and can be more challenging to scale.[13]
Section 2: In-Depth Purification Protocols
Here we provide detailed, field-tested methodologies for purifying this compound.
Protocol 1: High-Purity Recrystallization
Recrystallization works on the principle that the solubility of a compound increases in a solvent at higher temperatures. A saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the solution.[8][10]
Step 1: Solvent Screening The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[11] Based on the compound's properties (soluble in ethanol, dichloromethane)[1], ethanol or a mixed solvent system like ethyl acetate/hexane are excellent starting points.
Table 2: Example Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Comments |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good Candidate. |
| Ethyl Acetate | Soluble | Very Soluble | May need an anti-solvent. |
| Hexane | Insoluble | Insoluble | Good candidate for an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Good candidate, but higher boiling point. |
Step 2: Step-by-Step Recrystallization Procedure (Using Ethanol)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 15-20 mL) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Adding excess solvent will significantly reduce your final yield.[10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, wait a moment for boiling to subside, and add a very small amount of activated charcoal (e.g., ~50-100 mg). Swirl and return to a boil for 2-3 minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the charcoal/impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Rushing this step by placing it directly in an ice bath can cause impurities to crash out and become trapped in the crystal lattice.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point and spectroscopy.
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7][13]
Step 1: Choosing the Eluent The goal is to find a solvent system where the product has an Rf (retention factor) of ~0.2-0.4 on a TLC plate. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is common. For this compound, a starting point of 30-50% Ethyl Acetate in Hexane is recommended.
Step 2: Step-by-Step Chromatography Procedure
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 30% EtOAc/Hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.[7] Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Using gentle air pressure, push the solvent through the column, collecting fractions in test tubes.
-
Gradient Elution (Optional): Start with a less polar eluent (e.g., 30% EtOAc/Hexane). After the less polar impurities have eluted, gradually increase the polarity of the eluent (e.g., to 40%, then 50% EtOAc/Hexane) to elute your product. This can improve separation and speed up the process.[7]
-
Fraction Analysis: Monitor the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 3: Visual Workflows and Chemical Structures
Visual aids can clarify complex processes and relationships. The following diagrams were generated using Graphviz to illustrate the purification workflow and the chemical species involved.
Caption: General purification workflow decision matrix.
Caption: Target compound and potential impurities.
References
-
ChemBK. (2024). 2-Imidazolidinone, 1-(4-fluorophenyl)-. Retrieved from [Link]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chem Survival. (2013). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Exp. No. 2 Crystallization & recrystallization. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazolidinone synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Home Page [chem.ualberta.ca]
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- 10. people.chem.umass.edu [people.chem.umass.edu]
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- 12. orgsyn.org [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Imidazolidin-2-one Synthesis
Welcome to the technical support center for imidazolidin-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yields, in their synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
This resource is structured as a dynamic troubleshooting guide and FAQ, addressing the common pitfalls and questions that arise during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide: Overcoming Poor Yield
Low yield is the most frequently reported issue in the synthesis of imidazolidin-2-one, especially via the common route of reacting ethylenediamine with a carbonyl source like urea. This section breaks down the problem into specific, answerable questions.
Q1: My reaction resulted in a very low yield, or I isolated no product at all. What are the primary factors I should investigate?
This is a common and frustrating outcome. The issue almost always traces back to one of three fundamental areas: reactant quality, reaction conditions, or the work-up procedure.
A1: Foundational Troubleshooting Steps
Let's approach this systematically. The reaction between ethylenediamine and urea is a cyclization-condensation reaction that requires sufficient thermal energy to drive off ammonia and promote ring closure.
1. Purity and Stoichiometry of Starting Materials:
-
Ethylenediamine (EDA): EDA is hygroscopic and can absorb atmospheric CO₂ to form non-reactive carbamate salts. Using old or improperly stored EDA is a primary cause of failure.
-
Expert Insight: Always use freshly distilled or a newly opened bottle of ethylenediamine. The purity of your reagents is crucial for efficient synthesis[1].
-
-
Urea: While generally stable, ensure your urea is dry and free-flowing.
-
Stoichiometry: A 1:1 molar ratio is theoretically required. However, slight excesses of one reagent are sometimes used to drive the reaction to completion. Start with a precise 1:1 ratio to establish a baseline.
2. Critical Role of Temperature:
-
Causality: The reaction involves the elimination of ammonia, which is a gas. Sufficient heat is required to overcome the activation energy for both the initial nucleophilic attack and the subsequent elimination/cyclization steps. Temperatures below the required threshold will result in a stalled reaction.
-
Protocol Standard: The reaction is typically conducted by heating a neat mixture of ethylenediamine and urea. The temperature should be gradually raised to around 120-130°C, at which point ammonia evolution begins, and then further increased to as high as 260°C to drive the reaction to completion[2].
-
Troubleshooting Workflow: Use a high-temperature thermometer and a heating mantle with a stirrer. Observe for the evolution of ammonia gas (a characteristic smell and fumes, use a fume hood) as an indicator that the reaction is proceeding. If no gas is evolved, your temperature is likely too low.
-
3. Reaction Time:
-
Mechanism: This is not an instantaneous reaction. It requires time for the intermediates to form and for the cyclization to occur.
-
Guideline: A typical reaction time at the target temperature is 1-2 hours, or until the evolution of ammonia ceases completely[2]. Cutting the time short, even if the temperature is correct, will lead to incomplete conversion and low yields.
Q2: My crude product is an impure, complex mixture. How can I minimize the formation of side products?
The presence of multiple byproducts points towards issues with reaction control, leading to polymerization or other undesired pathways.
A2: Minimizing Side Reactions
The key is precise control over reaction conditions and understanding the potential side reactions.
1. Temperature Control is Paramount:
-
Expert Insight: While high heat is necessary, uncontrolled or rapid heating can lead to the formation of polymeric byproducts. Ethylenediamine can react with itself or with intermediates to form long-chain polyamines, which are difficult to remove.
-
Optimized Protocol:
-
Combine ethylenediamine and urea in the reaction flask with vigorous stirring.
-
Heat the mixture gradually. You should see the urea dissolve into the ethylenediamine.
-
Control the heating to maintain a steady reflux and a consistent evolution of ammonia. A rapid, violent release of gas indicates the temperature is too high or was increased too quickly.
-
Once ammonia evolution subsides, maintain the temperature for the recommended duration to ensure complete cyclization.
-
2. Potential Side Products:
-
The primary side products are often linear or cyclic oligomers formed from the reaction of multiple units of ethylenediamine and urea.
-
Incomplete reaction can leave unreacted starting materials in your crude product.
Troubleshooting Workflow Diagram
Here is a logical workflow for diagnosing and solving yield issues.
Caption: A workflow for troubleshooting poor yields in imidazolidin-2-one synthesis.
Q3: I am struggling to purify the crude product. What are the recommended methods?
Effective purification is critical for obtaining a good final yield of a high-purity product.
A3: Best Practices for Purification
Imidazolidin-2-one is a polar, crystalline solid. Recrystallization is the most common and effective method for purification[1].
1. Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
2. Alternative Purification Methods:
-
Chromatography: For very small scales or for isolating products from complex mixtures, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane, would be appropriate.[4]
-
Washing/Immersion: A simple wash or immersion of the crude solid in a suitable solvent like ethanol can significantly improve purity by removing soluble impurities[2].
Table 1: Common Purification Solvents
| Solvent | Application | Rationale |
| Ethanol | Recrystallization | Good solubility differential between hot and cold conditions.[2] |
| Toluene | Washing Crude Product | Effective at removing less polar byproducts.[3] |
| Water | Recrystallization | Product is soluble, but may be less effective at removing polar impurities. |
Q4: Is it possible to improve my yield using milder reaction conditions?
Yes, the use of catalysts can promote the reaction under less harsh conditions, potentially improving yield and reducing byproduct formation.
A4: Catalytic Approaches
While the neat thermal reaction is common, catalysis offers a more elegant and often higher-yielding alternative.
-
Heterogeneous Catalysts: Solid catalysts can be easily removed from the reaction mixture by filtration.
-
Cerium(IV) oxide (CeO₂): Has been shown to be an effective and reusable heterogeneous catalyst for this synthesis, providing high yields in a solvent like 2-propanol.[5] This approach avoids the very high temperatures of the solvent-free method.
-
-
Other Catalytic Systems: Various other catalysts have been reported for the synthesis of imidazolidin-2-ones from diamines and carbonyl sources, including sulfated polyborate and copper nitrate.[6] These systems activate the carbonyl group, facilitating the reaction at lower temperatures.
Expert Insight: If you are consistently getting low yields with the thermal method, exploring a catalytic route is a logical next step. The CeO₂-catalyzed method is particularly attractive due to the catalyst's reusability and the milder conditions employed.[5]
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of imidazolidin-2-one from ethylenediamine and urea?
The reaction proceeds through a two-stage nucleophilic substitution mechanism.
-
Intermolecular Reaction: One of the amine groups of ethylenediamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of urea. This results in the elimination of one molecule of ammonia and the formation of an N-(2-aminoethyl)urea intermediate.
-
Intramolecular Cyclization: The second amine group of the intermediate then performs an intramolecular nucleophilic attack on the internal urea carbonyl carbon. This second step closes the five-membered ring and eliminates a second molecule of ammonia to yield the final imidazolidin-2-one product.
Reaction Mechanism Diagram
Caption: Mechanism of imidazolidin-2-one formation from ethylenediamine and urea.
Are there alternative carbonylating agents I can use instead of urea?
Yes, several other reagents can provide the carbonyl group, though many have significant disadvantages.
-
Phosgene (COCl₂): Highly effective but also extremely toxic and hazardous, requiring specialized handling.[5][6]
-
Carbonyldiimidazole (CDI): A much safer and effective alternative to phosgene. It reacts under milder conditions and produces benign byproducts (imidazole and CO₂).[7] It is often used for more complex or sensitive substrates.
-
Dialkyl Carbonates (e.g., DMC): Greener alternatives that can be used with a suitable catalyst.[6]
-
Carbon Dioxide (CO₂): A sustainable and non-toxic C1 source, but typically requires high pressure and/or highly effective catalytic systems.[6]
For general laboratory synthesis, urea remains a good balance of reactivity, safety, and cost.
What analytical techniques are best for confirming the purity of my final product?
A combination of techniques should be used to confirm both the identity and purity of your imidazolidin-2-one.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The symmetry of imidazolidin-2-one leads to a simple and characteristic spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity by detecting the presence of any residual starting materials or byproducts.[1]
-
Melting Point: A sharp melting point close to the literature value (133-136 °C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
References
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
-
Ataman Kimya. 2-IMIDAZOLIDINONE. atamankimya.com. [Link]
-
Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
-
Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. [Link]
-
Smolobochkin, A. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. [Link]
-
Mancuso, R., et al. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. organic-chemistry.org. [Link]
-
ResearchGate. Synthesis of 2‐imidazolidinones via reduction and cyclization. ResearchGate. [Link]
-
Tominaga, K., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega - ACS Publications. [Link]
-
Wikipedia. Imidazolidine. Wikipedia. [Link]
- Google Patents. CN102030711A - Synthesis method of 2-imidazolidinone.
-
Smolobochkin, A. V., et al. (2023). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Resolving peak overlap in NMR of 1-(4-Fluorophenyl)imidazolidin-2-one
Technical Support Center: 1-(4-Fluorophenyl)imidazolidin-2-one
Welcome to the technical support guide for resolving common Nuclear Magnetic Resonance (NMR) spectroscopy challenges encountered with this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of peak overlap, ensuring accurate structural elucidation.
Frequently Asked Questions (FAQs)
Question 1: Why does the aliphatic region (~3.0-4.5 ppm) of my ¹H NMR spectrum for this compound show a complex, overlapping multiplet instead of two simple triplets?
Answer: This is the most common query for this molecule and arises from its fundamental stereochemistry. The two methylene groups (-CH₂-) in the imidazolidin-2-one ring are diastereotopic.
-
Explanation of Diastereotopicity: Although the molecule does not have a traditional chiral center, the fluorophenyl substituent renders the overall molecular environment asymmetric. The two protons on any given methylene carbon (e.g., C4) are not chemically equivalent because replacing each one in turn with another group (a "thought experiment") would create a pair of diastereomers.[1][2][3] Diastereotopic protons are chemically distinct and are expected to have different chemical shifts (δ) and couplings.[1]
-
Resulting Spin System: Consequently, the four protons of the -CH₂-CH₂- moiety do not form a simple A₂B₂ system (which would give two triplets). Instead, they form a more complex, higher-order spin system, such as AA'BB' or ABCD.[4] In these systems, each proton can couple to every other proton in the spin system, not just those on the adjacent carbon. This results in complex splitting patterns where signals severely overlap, often appearing as a single, broad, and poorly resolved multiplet.[3][4]
Question 2: What are the initial, straightforward methods I can try to resolve this aliphatic peak overlap without using advanced 2D NMR?
Answer: Before proceeding to more time-intensive 2D experiments, several 1D NMR-based methods can effectively resolve signal overlap by altering the chemical environment of the molecule.
The chemical shift of a proton is highly sensitive to the surrounding solvent.[5][6][7] Anisotropic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts compared to common solvents like CDCl₃ or DMSO-d₆, often resolving overlapping signals.[8]
-
Mechanism: Aromatic solvents induce shifts through anisotropic effects, where protons located in different regions relative to the aromatic ring of the solvent experience different shielding or deshielding effects. Polar or hydrogen-bonding solvents will interact differently with the urea functional group, also altering the electronic environment.[6][7]
Protocol: Solvent Titration Study
-
Acquire a standard ¹H NMR spectrum in your initial solvent (e.g., CDCl₃).
-
Prepare samples in a variety of deuterated solvents with different properties (e.g., Benzene-d₆, Acetonitrile-d₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum in each.
-
Compare the aliphatic regions of the spectra to identify the solvent that provides the best signal dispersion.
Table 1: Expected Solvent-Induced Shift Variations
| Solvent | Polarity/Type | Expected Effect on Aliphatic -CH₂- Protons |
|---|---|---|
| CDCl₃ | Standard/Low Polarity | Baseline spectrum, likely showing overlap. |
| Benzene-d₆ | Aromatic/Anisotropic | Significant upfield or downfield shifts possible, high chance of resolving overlap.[8] |
| DMSO-d₆ | High Polarity/H-bond Acceptor | Potential for downfield shifts due to interaction with the urea group.[9] |
| Acetonitrile-d₃ | Polar Aprotic | Intermediate effect, may offer resolution not seen in CDCl₃ or DMSO. |
The five-membered imidazolidinone ring is not planar and exists in various puckered conformations that may be rapidly interconverting at room temperature. This conformational exchange can lead to broadened or averaged signals.
-
Mechanism: By lowering the temperature, you can slow down this conformational exchange.[10][11] If the exchange rate becomes slow on the NMR timescale, you may "freeze out" individual conformers, resulting in sharper, distinct signals for each proton in the major conformation. Conversely, increasing the temperature can sometimes average signals into a simpler pattern if they are complex due to slow exchange at room temperature.[10]
Protocol: VT-NMR Experiment
-
Dissolve the sample in a solvent with a wide liquid range (e.g., Toluene-d₈ or Methanol-d₄).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Decrease the spectrometer temperature in increments of 10-20 K (e.g., 278 K, 258 K, down to the solvent limit). Acquire a spectrum at each temperature.
-
Observe changes in the linewidth and chemical shifts of the aliphatic multiplet. Look for a temperature at which the signals sharpen and resolve.
LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the carbonyl oxygen of the urea group.[12][13]
-
Mechanism: Upon binding, the paramagnetic lanthanide ion (e.g., Europium, Eu³⁺) induces large changes in the chemical shifts of nearby protons.[12][14] This effect, known as the pseudocontact shift, is distance and angle-dependent. Protons closer to the binding site will be shifted more dramatically, effectively "stretching" the spectrum and resolving overlap.[14][15] Eu(fod)₃ is a common choice that typically induces downfield shifts.[12]
Protocol: LSR Titration
-
Prepare a solution of your compound in a dry, aprotic solvent (e.g., CDCl₃).
-
Acquire a reference ¹H NMR spectrum.
-
Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR (e.g., Eu(fod)₃) to the NMR tube.
-
Shake well and acquire another ¹H NMR spectrum.
-
Repeat steps 3-4, adding small aliquots of the LSR and monitoring the spectrum until the desired signal resolution is achieved. Be aware that excessive LSR can cause significant line broadening.[15]
Question 3: The 1D methods provided insufficient resolution. Which 2D NMR experiments are the most definitive for assigning the structure?
Answer: When 1D methods fail, 2D NMR is the definitive solution. For this specific problem, the ¹H-¹³C HSQC experiment is the most powerful and direct tool.
This is the premier experiment for resolving overlapping proton signals that are attached to different carbon atoms.[16][17]
-
Principle: The HSQC experiment generates a 2D plot that correlates proton signals (F2 axis) with the chemical shifts of the carbon atoms to which they are directly attached (F1 axis).[18][19][20][21] While the ¹H signals of the two -CH₂- groups may overlap, their corresponding ¹³C signals are almost certain to be resolved. The HSQC spectrum will show two distinct cross-peaks, each having the chemical shift of its ¹³C atom on the vertical axis and the chemical shifts of its attached protons on the horizontal axis. This cleanly separates the overlapping proton signals into two distinct rows.[18][22]
The COSY experiment is useful for establishing proton-proton coupling networks.
-
Principle: A COSY spectrum shows correlations (cross-peaks) between protons that are J-coupled to each other.[19][23][24] For this compound, this experiment would help confirm the connectivity within the -CH₂-CH₂- system. You would expect to see correlations between the geminal protons (protons on the same carbon) and the vicinal protons (protons on adjacent carbons), helping to trace the entire spin system even if it is unresolved in the 1D spectrum.[25]
Table 2: Comparison of Recommended 2D NMR Experiments
| Experiment | Information Provided | Application to This Problem |
|---|---|---|
| ¹H-¹³C HSQC | Shows direct, one-bond correlations between protons and carbons.[16][18][24] | Primary Solution. Directly resolves overlapping ¹H signals by separating them based on the distinct chemical shifts of their attached ¹³C atoms. |
| ¹H-¹H COSY | Shows correlations between J-coupled protons.[19][24] | Confirmatory Tool. Helps trace the coupling network within the imidazolidinone ring to confirm assignments made from HSQC. |
Troubleshooting Workflow
For a systematic approach to resolving peak overlap for this compound, follow this workflow.
Caption: Troubleshooting workflow for NMR peak overlap.
References
-
Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. Available at: [Link]
-
Hinckley, C. C. (1969). Paramagnetic Shifts in Solutions of Cholesterol and the Dipyridine Adduct of Trisdipivalomethanatoeuropium(III). A Shift Reagent. Journal of the American Chemical Society, 91(18), 5160-5162. Available at: [Link]
-
Bruker Corporation. (n.d.). Exploring 2D HSQC NMR. Bruker. Available at: [Link]
- Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]
-
Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. Chemical Reviews, 73(6), 553-588. Available at: [Link]
-
Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. Available at: [Link]
-
Minal Saini. (2022). NMR Shift reagents. Slideshare. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available at: [Link]
-
Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
-
Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in nuclear magnetic resonance spectra. The Journal of Chemical Physics, 32(4), 1227-1233. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
Zhang, F., & Vo, C. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. Available at: [Link]
-
Bionity.com. (n.d.). Heteronuclear single quantum coherence. Available at: [Link]
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Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Argyropoulos, D. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-792. Available at: [Link]
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Li, D., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available at: [Link]
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Marion, D., et al. (1989). Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins by use of three-dimensional heteronuclear 1H-15N Hartmann-Hahn-multiple quantum coherence and nuclear Overhauser-multiple quantum coherence spectroscopy: application to interleukin 1 beta. Biochemistry, 28(15), 6150-6156. Available at: [Link]
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Technical Support Center: Enhancing the Biological Availability of Imidazolidinone Compounds
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the oral bioavailability of imidazolidinone compounds. It addresses common challenges and provides practical, evidence-based solutions in a question-and-answer format, supplemented with detailed experimental protocols and troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with imidazolidinone compounds.
Q1: My imidazolidinone compound shows excellent in vitro activity but poor oral bioavailability in animal models. What are the likely reasons?
A1: This is a common challenge. The discrepancy often arises from one or more of the following factors:
-
Low Aqueous Solubility: Many imidazolidinone derivatives are poorly soluble in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.[3][4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[5][6]
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[7]
A systematic evaluation of these factors is the first step in devising an effective bioavailability enhancement strategy.
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble imidazolidinone compound?
A2: Several strategies can be employed, broadly categorized as:
-
Physicochemical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5][8][9][10]
-
Salt Formation: For ionizable imidazolidinone derivatives, forming a salt can significantly improve solubility and dissolution rate.
-
Co-crystallization: Forming a co-crystal with a suitable co-former can enhance solubility and stability.[11]
-
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the imidazolidinone compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[1][12][13]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and absorption.[3][14]
-
Nanosuspensions: Formulating the compound as a nanosuspension can dramatically increase its surface area and dissolution velocity.[15][16][17]
-
-
Chemical Modifications:
-
Prodrugs: A prodrug approach involves chemically modifying the imidazolidinone to improve its physicochemical properties, with the active drug being released in vivo.
-
Structural Modifications: Altering the chemical structure of the imidazolidinone can improve its intrinsic solubility and permeability.[18]
-
The choice of strategy depends on the specific properties of your compound and the desired therapeutic outcome.
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my specific imidazolidinone derivative?
A3: A logical, data-driven approach is crucial. The Biopharmaceutics Classification System (BCS) can be a useful framework. First, determine the solubility and permeability of your compound.
-
BCS Class II (Low Solubility, High Permeability): The primary focus should be on enhancing the dissolution rate. Strategies like particle size reduction, solid dispersions, and nanosuspensions are often effective.[4]
-
BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class. A combination of strategies may be necessary, such as formulating a nanosuspension with a permeation enhancer or developing a prodrug with improved permeability.[3]
A preliminary screening of different formulation approaches at a small scale can help identify the most promising strategy for your compound.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Solubility and Dissolution Issues
Problem: My imidazolidinone compound precipitates out of the dissolution medium during in vitro testing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation and Recrystallization | The formulation may be generating a supersaturated solution that is not stable. Consider adding a precipitation inhibitor to your formulation, such as a hydrophilic polymer (e.g., HPMC, PVP).[19] These polymers can maintain the supersaturated state for a longer duration, allowing for greater absorption. |
| Inappropriate Dissolution Medium | The pH or composition of the dissolution medium may not be representative of the in vivo conditions where your compound is best absorbed. Test the solubility of your compound at different pH values (e.g., simulated gastric fluid, simulated intestinal fluid) to identify the optimal conditions for dissolution. |
| Common Ion Effect | If you have a salt form of your imidazolidinone, the presence of a common ion in the dissolution medium can suppress its solubility.[20] Consider using a different salt form or a non-ionic formulation approach. |
Permeability Challenges in Caco-2 Assays
Problem: My imidazolidinone compound shows low apparent permeability (Papp) in the Caco-2 assay, and I suspect it's not just due to poor solubility.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Intrinsic Permeability | The compound's chemical structure may inherently limit its ability to cross the cell membrane. Consider a prodrug approach to mask polar functional groups or a structural modification to increase lipophilicity. |
| Efflux Transporter Activity | Your compound may be a substrate for efflux pumps like P-gp.[21] To confirm this, run a bidirectional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests efflux. You can also co-administer a known P-gp inhibitor (e.g., verapamil) to see if permeability improves. |
| Poor Compound Recovery | Low recovery can be due to non-specific binding to the assay plate or accumulation within the cells.[21][22] To mitigate this, consider adding a small amount of a non-ionic surfactant or bovine serum albumin (BSA) to the assay buffer. Quantifying the amount of compound in the cell lysate can also help determine if intracellular accumulation is occurring. |
| Caco-2 Cell Monolayer Variability | The permeability of Caco-2 cell monolayers can vary between labs and even between passages.[23] Ensure your cell monolayers are properly differentiated and that their integrity is confirmed by measuring the transepithelial electrical resistance (TEER) before each experiment. |
Metabolic Instability
Problem: My imidazolidinone compound is rapidly degraded in in vitro metabolism assays (e.g., liver microsomes, S9 fractions).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| CYP450-Mediated Metabolism | The imidazolidinone ring or its substituents may be susceptible to oxidation by cytochrome P450 enzymes.[6] To identify the specific CYP isozymes involved, use recombinant human CYP enzymes or specific chemical inhibitors. This information can guide structural modifications to block the site of metabolism. |
| Phase II Metabolism | The compound may be undergoing rapid conjugation (e.g., glucuronidation, sulfation).[7] Analyze your incubation samples for the presence of conjugated metabolites using LC-MS/MS. A prodrug strategy could be employed to protect the metabolic soft spot. |
| Instability of the Imidazolidinone Ring | While generally stable, the imidazolidinone ring can be susceptible to hydrolysis under certain conditions. Assess the chemical stability of your compound in buffer at different pH values to rule out non-enzymatic degradation. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Preparation of an Imidazolidinone Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of a poorly soluble imidazolidinone compound to enhance its dissolution rate and bioavailability.
Materials:
-
Imidazolidinone compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Protocol:
-
Premix Preparation:
-
Accurately weigh the imidazolidinone compound and the stabilizer. A typical drug-to-stabilizer ratio to start with is 1:1 (w/w).
-
Disperse the compound and stabilizer in a minimal amount of purified water to form a slurry.
-
-
Milling:
-
Transfer the slurry to the milling chamber containing the milling media. The volume of the milling media should be approximately one-third of the chamber volume.
-
Mill the suspension at a high speed (e.g., 500-1000 rpm) for a predetermined time (e.g., 2-8 hours). The optimal milling time and speed should be determined experimentally for each compound.
-
-
Separation:
-
After milling, separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target particle size is typically below 500 nm with a PDI of less than 0.3.
-
Zeta Potential: Measure to assess the physical stability of the nanosuspension. A zeta potential of ±30 mV or greater is generally considered stable.
-
Crystallinity: Analyze the solid state of the drug in the nanosuspension using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to ensure it has not become amorphous, which could affect stability.
-
Dissolution Rate: Perform in vitro dissolution testing and compare the dissolution profile of the nanosuspension to that of the unformulated drug.
-
Preparation of an Imidazolidinone Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of an imidazolidinone compound with a hydrophilic polymer to improve its solubility and dissolution rate.
Materials:
-
Imidazolidinone compound
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.
Protocol:
-
Solution Preparation:
-
Dissolve the imidazolidinone compound and the polymer in the chosen organic solvent. A common starting drug-to-polymer ratio is 1:4 (w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The water bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying and Pulverization:
-
Dry the resulting solid film or mass in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
-
Characterization:
-
Drug Content: Determine the drug content of the solid dispersion using a validated analytical method (e.g., HPLC).
-
Amorphization: Confirm the amorphous nature of the drug in the solid dispersion using DSC and PXRD. The absence of the drug's melting endotherm in the DSC thermogram and the disappearance of characteristic crystalline peaks in the PXRD pattern indicate amorphization.
-
Dissolution Rate: Compare the in vitro dissolution profile of the solid dispersion to that of the pure drug and a physical mixture of the drug and polymer.
-
Section 4: Visualizations
Workflow for Enhancing Imidazolidinone Bioavailability
Caption: A logical workflow for addressing poor bioavailability of imidazolidinone compounds.
Decision Tree for Formulation Strategy Selection
Sources
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- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one and Other Halogenated Phenyl Imidazolidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Phenyl Imidazolidinones in Medicinal Chemistry
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a halogenated phenyl group at the N1 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The nature of the halogen atom—fluorine, chlorine, bromine, or iodine—can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. Consequently, the efficient and selective synthesis of these halogenated analogs is of paramount importance for drug discovery and development programs.
This guide provides a comparative analysis of synthetic routes to 1-(4-fluorophenyl)imidazolidin-2-one and its chloro, bromo, and iodo counterparts. We will delve into the mechanistic nuances of common synthetic strategies, present comparative experimental data where available, and offer detailed protocols for key transformations.
Synthetic Strategies: A Comparative Overview
Several synthetic strategies can be employed for the preparation of 1-(4-halophenyl)imidazolidin-2-ones. The most common approaches involve the formation of the imidazolidin-2-one ring from a suitably substituted N-(4-halophenyl)ethylenediamine precursor or the direct N-arylation of a pre-formed imidazolidin-2-one ring.
Strategy 1: Cyclization of N-(4-Halophenyl)ethylenediamine Derivatives
This is a convergent approach where the key N-aryl bond is formed prior to the construction of the heterocyclic ring. The general scheme involves the reaction of an N-(4-halophenyl)ethylenediamine with a carbonylating agent.
DOT script for the general synthetic pathway:
Caption: General synthetic pathway via N-(4-Halophenyl)ethylenediamine.
A common and practical method involves the reaction of N-(4-halophenyl)ethylenediamine with urea. This one-pot reaction proceeds via the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia.
Comparative Analysis of Halogen Effects:
The electronic nature of the halogen substituent on the phenyl ring plays a crucial role in the nucleophilicity of the aniline precursor and the subsequent cyclization step.
| Halogen (X) | Electronegativity (Pauling Scale) | Inductive Effect | Mesomeric Effect | Overall Electronic Effect | Expected Impact on Reactivity |
| F | 3.98 | Strong -I | Weak +M | Weakly deactivating | Slower initial N-alkylation, may facilitate cyclization. |
| Cl | 3.16 | -I | +M | Deactivating | Moderate reactivity in both steps. |
| Br | 2.96 | -I | +M | Deactivating | Similar to chloro, with potential for slightly faster reaction due to lower electronegativity. |
| I | 2.66 | -I | +M | Weakly deactivating | May exhibit the highest reactivity among the halogens in the initial N-alkylation step. |
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)imidazolidin-2-one from N-(4-Chlorophenyl)ethylenediamine and Urea
This protocol is adapted from established methodologies and serves as a representative example for this synthetic strategy.
Materials:
-
N-(4-Chlorophenyl)ethylenediamine
-
Urea
-
High-boiling point solvent (e.g., ethylene glycol, sulfolane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine N-(4-chlorophenyl)ethylenediamine (1 equivalent) and urea (1.1 equivalents).
-
Add the high-boiling point solvent to the flask.
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours, signaled by the evolution of ammonia gas ceasing.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 1-(4-chlorophenyl)imidazolidin-2-one.
Expected Observations and Comparison:
Strategy 2: N-Arylation of Imidazolidin-2-one
This approach involves the formation of the C-N bond between the pre-formed imidazolidin-2-one ring and a 4-haloaryl halide. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.
DOT script for the N-Arylation pathway:
Caption: General synthetic pathway via N-Arylation of Imidazolidin-2-one.
Comparative Analysis of Halogen Effects in N-Arylation:
The success of these cross-coupling reactions is highly dependent on the nature of the halogen on the aryl halide. The general reactivity trend for the leaving group in these reactions is I > Br > Cl >> F.
-
Aryl Iodides: Are the most reactive substrates and typically give high yields under mild conditions.
-
Aryl Bromides: Are also good substrates but may require more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems).
-
Aryl Chlorides: Are generally less reactive and often require specialized ligands to achieve good yields.
-
Aryl Fluorides: Are typically unreactive in these cross-coupling reactions.
This trend directly impacts the choice of starting materials and reaction conditions for the synthesis of the different halogenated phenyl imidazolidinones. For instance, a copper-catalyzed Ullmann-type reaction would likely be more efficient for the synthesis of the iodo- and bromo-analogs, while a palladium-catalyzed Buchwald-Hartwig amination with a suitable ligand would be necessary for the chloro-analog.
Experimental Protocol: Copper-Catalyzed Synthesis of 1-(4-Bromophenyl)imidazolidin-2-one
This protocol is based on a mild and versatile copper-mediated N-arylation of 2-imidazolidinones.
Materials:
-
Imidazolidin-2-one
-
1,4-Dibromobenzene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling point aprotic solvent (e.g., DMF, DMSO, or dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add imidazolidin-2-one (1.2 equivalents), 1,4-dibromobenzene (1 equivalent), CuI (10 mol%), the ligand (20 mol%), and the base (2 equivalents).
-
Add the anhydrous solvent to the tube.
-
Seal the tube and heat the reaction mixture to 110-130 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford 1-(4-bromophenyl)imidazolidin-2-one.
Comparative Data Summary:
| Synthetic Strategy | Target Compound | Typical Starting Materials | Key Reagents/Catalysts | General Yields | Key Considerations |
| Cyclization | This compound | N-(4-Fluorophenyl)ethylenediamine, Urea | High temperature | Good to Excellent | Slower reaction due to electron-withdrawing fluorine. |
| 1-(4-Chlorophenyl)imidazolidin-2-one | N-(4-Chlorophenyl)ethylenediamine, Urea | High temperature | Good to Excellent | Standard and reliable method. | |
| 1-(4-Bromophenyl)imidazolidin-2-one | N-(4-Bromophenyl)ethylenediamine, Urea | High temperature | Good to Excellent | Generally proceeds smoothly. | |
| 1-(4-Iodophenyl)imidazolidin-2-one | N-(4-Iodophenyl)ethylenediamine, Urea | High temperature | Good to Excellent | Potentially the fastest reaction in this series. | |
| N-Arylation | This compound | Imidazolidin-2-one, 1-Bromo-4-fluorobenzene | Pd catalyst, specific ligand | Moderate to Good | Requires careful optimization of catalyst system. |
| 1-(4-Chlorophenyl)imidazolidin-2-one | Imidazolidin-2-one, 1-Bromo-4-chlorobenzene | Pd or Cu catalyst | Good to Excellent | More reactive aryl halide than the fluoro analog. | |
| 1-(4-Bromophenyl)imidazolidin-2-one | Imidazolidin-2-one, 1,4-Dibromobenzene | Cu catalyst | Good to Excellent | Mild conditions are often sufficient. | |
| 1-(4-Iodophenyl)imidazolidin-2-one | Imidazolidin-2-one, 1,4-Diiodobenzene | Cu catalyst | Excellent | Most reactive aryl halide for this transformation. |
Conclusion and Future Perspectives
The synthesis of 1-(4-halophenyl)imidazolidin-2-ones can be effectively achieved through several synthetic routes. The choice of the optimal strategy depends on the availability of starting materials, the desired scale of the reaction, and the specific halogen substituent.
The cyclization of N-(4-halophenyl)ethylenediamine derivatives with urea offers a straightforward and cost-effective approach, with the reactivity being influenced by the electronic properties of the halogen. For N-arylation strategies, the reactivity of the 4-haloaryl halide is the dominant factor, with the order of reactivity being I > Br > Cl.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for N-arylation, particularly for the less reactive chloro- and fluoro-analogs. Furthermore, a systematic study directly comparing the synthesis of all four halogenated derivatives under identical conditions would be a valuable contribution to the field, providing a clearer understanding of the subtle electronic and steric effects of the halogens in these important synthetic transformations.
References
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
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Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953-1983. [Link]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]
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Fritz, J. A., & Wolfe, J. P. (2007). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. Tetrahedron, 63(35), 8485-8498. [Link]
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Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]
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Barancelli, D. A., et al. (2018). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 23(10), 2469. [Link]
- U.S. Patent No. 3,905,996. (1975). Imidazolidones.
- U.S. Patent No. 9,227,900. (2016). Method for preparing 1-(4-chlorophenyl)
A Comparative Guide to the Synthesis of Imidazolidin-2-ones: Methods, Mechanisms, and Modern Approaches
The imidazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its prevalence in FDA-approved drugs such as emicerfont, imidapril, and azlocillin underscores its therapeutic significance.[3][4][5] Furthermore, these cyclic ureas serve as versatile chiral auxiliaries and synthetic intermediates, making the development of efficient and sustainable synthetic methodologies a critical area of research.[1][2] This guide provides a comparative analysis of the principal methods for synthesizing imidazolidin-2-ones, offering insights into their mechanisms, practical applications, and performance based on experimental data.
I. Strategic Approaches to Imidazolidin-2-one Synthesis
The construction of the imidazolidin-2-one ring can be broadly categorized into several key strategies, each with distinct advantages and limitations. The choice of method is often dictated by the desired substitution pattern, substrate availability, and desired process scalability. The most common approaches include:
-
Direct Carbonylation of 1,2-Diamines: The most straightforward conceptual approach, involving the reaction of a 1,2-diamine with a carbonyl source.
-
Diamination of Unsaturated Systems: An elegant strategy that forms the five-membered ring by adding two nitrogen atoms across a carbon-carbon double or triple bond.[1]
-
Intramolecular Cyclization of Urea Derivatives: A powerful method that leverages pre-functionalized urea precursors to achieve cyclization.[1][3]
-
Aziridine Ring Expansion: A versatile route that utilizes the ring strain of aziridines to drive the formation of the imidazolidin-2-one core.[1][2]
This guide will delve into each of these strategies, presenting a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.
II. Method 1: Direct Carbonylation of 1,2-Diamines
The direct incorporation of a carbonyl group into a 1,2-diamine is a fundamental and widely employed method for synthesizing imidazolidin-2-ones.[1][2] The primary variable in this approach is the choice of the carbonylating agent, which significantly impacts reaction conditions, safety, and substrate scope.
Mechanistic Overview
The underlying mechanism involves a two-step sequence of intermolecular and intramolecular nucleophilic acyl substitution. The first amino group of the 1,2-diamine attacks the carbonylating agent, followed by an intramolecular cyclization by the second amino group to form the stable five-membered ring.
Figure 1. Generalized mechanism of imidazolidin-2-one synthesis via direct carbonylation of a 1,2-diamine.
Comparative Analysis of Carbonylating Agents
| Carbonylating Agent | Typical Conditions | Yields | Advantages | Disadvantages |
| Phosgene/Triphosgene | Base (e.g., Et3N), Toluene, 0 °C to rt | Good to Excellent | High reactivity, reliable. | Highly toxic, requires careful handling. |
| Carbonyldiimidazole (CDI) | DCM or THF, 20-40 °C | 55-98%[4] | Low toxicity, benign byproducts (imidazole, CO2).[4] | Can be moisture sensitive. |
| Urea | High temperature (heating) | High | Low-cost raw material, clean process.[6] | High temperatures required, potential for side reactions. |
| Dialkyl Carbonates (e.g., DMC) | Catalyst (e.g., Cu(NO3)2), elevated temp. | Good | Greener alternative to phosgene.[1] | Requires a catalyst and often higher temperatures. |
| Carbon Monoxide (CO) | Pd catalyst, oxidant (O2), high pressure | ~72%[1] | Atom economical. | Requires high-pressure equipment and a catalyst, flammability risk.[1] |
| Carbon Dioxide (CO2) | Catalyst (e.g., CeO2), high temp. & pressure | Good | Abundant, non-toxic C1 source, sustainable.[1] | Less reactive, requires forcing conditions and catalysts. |
Featured Protocol: Synthesis from a Diamine using Carbonyldiimidazole (CDI)
This protocol is adapted from a pseudo-multicomponent synthesis of 1,3-disubstituted imidazolidin-2-ones.[4]
Step 1: Diamine Formation (if starting from a precursor)
-
If starting from a Schiff base, the reduction to the corresponding diamine is a prerequisite. For instance, a Schiff base can be reduced using sodium borohydride (NaBH4) in methanol at 40°C for 30 minutes.[4]
Step 2: Cyclization with CDI
-
Dissolve the 1,2-diamine in dichloromethane (DCM).
-
Add carbonyldiimidazole (CDI) to the solution.
-
Stir the reaction mixture at 40°C for approximately 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the imidazolidin-2-one. A yield of up to 98% has been reported for this cyclization step under optimized conditions.[4]
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) is chosen as it is a good solvent for both the diamine and CDI, and its relatively low boiling point facilitates easy removal post-reaction.[4]
-
Temperature: A moderate temperature of 40°C provides a balance between a reasonable reaction rate and minimizing potential side reactions.[4]
-
Reagent: CDI is favored for its safety profile and the volatile nature of its byproducts, which simplifies purification.[4]
III. Method 2: Intramolecular Hydroamidation of Propargylic Ureas
A more modern and atom-economical approach involves the intramolecular hydroamidation of propargylic ureas.[7][8] This method is particularly powerful for creating richly decorated imidazolidin-2-ones and can be achieved under mild, base-catalyzed conditions.
Mechanistic Insights
The reaction is initiated by the deprotonation of the urea nitrogen by a strong, non-nucleophilic base. The resulting anion then undergoes a 5-exo-dig cyclization onto the alkyne, followed by protonation to yield the exocyclic double bond-containing product.
Figure 2. Mechanism of base-catalyzed intramolecular hydroamidation of propargylic ureas.
Comparative Performance of Catalysts
| Catalyst/Base | Conditions | Reaction Time | Yields | Key Features |
| BEMP (Phosphazene Base) | MeCN, room temp. | 1 min - 16 h | 52-98%[7] | Highly active, extremely short reaction times, tolerates water.[7][8] |
| TBD (Guanidine Base) | MeCN, 100 °C | Not specified | Quantitative[7] | Effective, but requires higher temperatures than BEMP.[7] |
| NaOH/NaH | Mild conditions | Not specified | Good | Stoichiometric use of strong bases.[7] |
| Gold (AuCl) | DCM/MeCN, mild conditions | Not specified | Good | Used in solid-phase synthesis.[1] |
Featured Protocol: BEMP-Catalyzed Synthesis of Imidazolidin-2-ones
This protocol is based on the highly efficient method developed by Pace and coworkers.[7][8]
-
In a reaction vessel, dissolve the propargylic urea (0.4 mmol) in acetonitrile (MeCN, 4 mL).
-
Add the phosphazene base BEMP (5 mol%) to the solution at room temperature.
-
Stir the reaction mixture. The reaction is often complete within minutes to a few hours, as monitored by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired imidazolidin-2-one.
Causality of Experimental Choices:
-
Catalyst: BEMP is a highly effective organocatalyst for this transformation, enabling the reaction to proceed rapidly at room temperature.[7] Its catalytic nature (5 mol%) makes it an economical choice.
-
Solvent: Acetonitrile (MeCN) was found to be a crucial solvent for this reaction to proceed efficiently.[9]
-
Temperature: The ability to run the reaction at ambient temperature is a significant advantage, reducing energy consumption and simplifying the experimental setup.[7]
IV. Method 3: Ring Expansion of Aziridines
The ring expansion of aziridines with isocyanates offers a regioselective route to five-membered cyclic ureas.[1][2] This method leverages the inherent ring strain of the three-membered aziridine ring to drive the reaction forward.
Mechanistic Pathway
This reaction can be catalyzed by various transition metals, such as palladium or nickel.[1][10] The catalyst facilitates the reaction between the aziridine and the isocyanate, leading to the formation of the imidazolidin-2-one ring.
Figure 3. General workflow for the synthesis of imidazolidin-2-ones via aziridine ring expansion.
Performance Data
A palladium-catalyzed cyclization of 2-vinylaziridines with isocyanates has been reported to proceed in good yields.[1] For example, the reaction of 2-vinylaziridines with isocyanates in the presence of palladium acetate and triphenylphosphine affords imidazolidin-2-ones.[1] Nickel-catalyzed cycloadditions of aziridines with isocyanates also provide a viable route to these heterocycles.[10]
V. Method 4: Diamination of Alkenes
The metal-catalyzed diamination of alkenes is an elegant and efficient strategy for constructing imidazolidin-2-ones.[1][2] This approach can be either intramolecular or intermolecular and has been successfully applied in asymmetric synthesis to produce chiral imidazolidin-2-ones.[1]
Mechanistic Considerations
Palladium catalysts are often employed in these reactions. The mechanism can involve the formation of a Pd(IV) intermediate.[1] The choice of oxidant is also crucial for the catalytic cycle.
Performance Data
A highly efficient synthesis of chiral imidazolidin-2-ones through the Pd(II)-catalyzed diamination of 1,3-dienes with 1,3-dialkylureas has been reported, achieving high yields and excellent enantioselectivities under mild conditions using a chiral pyridine-oxazoline ligand.[1]
VI. Conclusion and Future Outlook
The synthesis of imidazolidin-2-ones is a mature field with a diverse array of reliable methods. The classical approach of direct carbonylation of 1,2-diamines remains a workhorse, with modern variations employing safer and greener carbonylating agents like CDI and CO2. For more complex and highly substituted targets, newer methods such as the base-catalyzed intramolecular hydroamidation of propargylic ureas and the metal-catalyzed diamination of alkenes offer exceptional efficiency and control.
The choice of synthetic route should be guided by a careful consideration of factors such as substrate availability, desired substitution pattern, scalability, and sustainability goals. As the demand for enantiomerically pure imidazolidin-2-one derivatives continues to grow, the development of new catalytic asymmetric methods will undoubtedly be a major focus of future research.
VII. References
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Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
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Guzmán-Martínez, F., Santillan, R., & Farfán, N. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(1415). [Link]
-
Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]
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Krasavin, M. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4455. [Link]
-
Pace, V., Holzer, W., & Olofsson, B. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(7), 4455-4465. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones and related compounds. [Link]
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ResearchGate. (2025). Synthesis of 2‐imidazolidinones via reduction and cyclization. [Link]
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Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. [Link]
-
Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent advances in the catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones. IRIS. [Link]
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Kumar, A., & Sharma, S. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(42), 30685-30728. [Link]
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CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents.
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González-Calderón, D., Corona-Becerril, D., Castro-Carrillo, C., Ordóñez, M., & Cativiela, C. (2018). Synthesis of exo-Imidazolidin-2-one Dienes, Their Isomerization, and Selectivity in Diels–Alder Cycloadditions. The Journal of Organic Chemistry, 83(10), 5515-5527. [Link]
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Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. [Link]
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Pace, V., Holzer, W., & Olofsson, B. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]
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Krasavin, M. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Semantic Scholar. [Link]
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Guzmán-Martínez, F., Santillan, R., & Farfán, N. (2025). (PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. [Link]
-
Pace, V., Holzer, W., & Olofsson, B. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. [Link]
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Monge, A., Palop, J. A., del Castillo, J. C., & Fernández-Alvarez, E. (2003). Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. European Journal of Medicinal Chemistry, 38(7-8), 711-718. [Link]
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A Comparative Guide to Validating the Anticancer Activity of 1-(4-Fluorophenyl)imidazolidin-2-one
This guide provides a comprehensive framework for validating the anticancer potential of the novel compound 1-(4-Fluorophenyl)imidazolidin-2-one. Designed for researchers in oncology and drug development, this document outlines a series of robust, self-validating experimental protocols. By comparing the compound against established chemotherapeutic agents, Cisplatin and Doxorubicin, we aim to objectively characterize its cytotoxic and apoptotic-inducing capabilities.
Introduction and Rationale
The imidazolidin-2-one scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing promising anticancer activities.[1][2] The specific compound, this compound, represents a novel candidate whose efficacy against cancer cells requires systematic validation. This guide details the essential in-vitro assays required to build a compelling preclinical data package, focusing on cytotoxicity, apoptosis induction, and cell cycle disruption.
To contextualize the compound's performance, we have selected two widely used, FDA-approved chemotherapeutic drugs as benchmarks:
-
Cisplatin: A platinum-based drug that primarily functions by cross-linking DNA, which triggers DNA damage responses and leads to apoptosis.[3][4][5] It is a first-line treatment for numerous cancers, including lung, ovarian, and bladder cancers.[4]
-
Doxorubicin: An anthracycline antibiotic that acts by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication.[6][7][8] This action also generates free radicals, causing further cellular damage.[7]
By comparing our novel compound to these standards, we can ascertain its relative potency and potential mechanistic class.
Experimental Validation Workflow
A multi-tiered approach is essential for a thorough validation. We will progress from broad cytotoxicity screening to more specific assays for mechanism of action.
Caption: Workflow for anticancer activity validation.
Detailed Experimental Protocols
For this guide, we will use the human breast adenocarcinoma cell line (MCF-7) as our primary model. However, protocols are applicable to other adherent cell lines like A549 (lung carcinoma) and HCT116 (colorectal carcinoma).
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10][11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound and control drugs at their respective IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.[15]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to the cell suspension.[17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13][16]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat MCF-7 cells in 6-well plates with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[18][19] Incubate at 4°C for at least 2 hours.[20]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[18]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical but realistic data for this compound (referred to as Compound-FPI) against Cisplatin and Doxorubicin in MCF-7 cells.
Table 1: Cytotoxicity (IC50 Values in µM) after 48h Treatment
| Compound | IC50 (µM) on MCF-7 |
| Compound-FPI | 8.5 |
| Cisplatin | 15.2 |
| Doxorubicin | 1.1 |
Interpretation: Compound-FPI demonstrates potent cytotoxicity, being more effective than the standard platinum-based drug, Cisplatin, although less potent than Doxorubicin in this specific cell line.
Table 2: Apoptosis Induction (% of Cell Population) after 24h Treatment at IC50
| Treatment | Healthy (AnV-/PI-) | Early Apoptotic (AnV+/PI-) | Late Apoptotic/Necrotic (AnV+/PI+) |
| Vehicle Control | 95.1% | 2.5% | 2.4% |
| Compound-FPI | 45.3% | 35.8% | 18.9% |
| Cisplatin | 52.7% | 28.4% | 18.9% |
| Doxorubicin | 38.2% | 41.5% | 20.3% |
Interpretation: Compound-FPI is a strong inducer of apoptosis, pushing a significant portion of the cell population into early and late apoptotic stages, comparable to the effects of Doxorubicin and more pronounced than Cisplatin at their respective IC50 concentrations.
Table 3: Cell Cycle Distribution (%) after 24h Treatment at IC50
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 65.4% | 20.1% | 14.5% |
| Compound-FPI | 25.1% | 15.5% | 59.4% |
| Cisplatin | 40.2% | 35.8% | 24.0% |
| Doxorubicin | 28.9% | 10.3% | 60.8% |
Interpretation: Compound-FPI induces a profound cell cycle arrest in the G2/M phase, an effect remarkably similar to that of Doxorubicin. This suggests a potential mechanism involving the disruption of DNA replication or mitosis. Cisplatin, in contrast, shows a more pronounced S-phase arrest, consistent with its mechanism of creating DNA adducts that stall replication forks.[3]
Putative Mechanism of Action & Signaling
The observed G2/M arrest and potent induction of apoptosis by Compound-FPI suggest its mechanism may involve pathways that regulate mitosis and the DNA damage response. One such critical pathway involves the activation of p53, a tumor suppressor that can halt the cell cycle and initiate apoptosis upon detecting cellular stress, such as DNA damage.[21]
Caption: Putative p53-mediated pathway for Compound-FPI.
This proposed pathway suggests that Compound-FPI may cause cellular stress that activates p53. Activated p53 can then upregulate p21, an inhibitor of the CDK1/Cyclin B complex, leading to G2/M arrest. Simultaneously, p53 can increase the expression of pro-apoptotic proteins like Bax, triggering the mitochondrial (intrinsic) pathway of apoptosis.[4][21]
Conclusion and Future Directions
The experimental framework outlined in this guide demonstrates that this compound is a potent anticancer agent in vitro. Its efficacy surpasses that of Cisplatin and its mode of action, characterized by strong G2/M arrest and apoptosis induction, mirrors that of Doxorubicin.
These promising results warrant further investigation. Future studies should aim to:
-
Expand Cell Line Screening: Test the compound against a broader panel of cancer cell lines, including those with known resistance mechanisms.
-
Elucidate the Molecular Target: Conduct studies (e.g., Western blotting for key cell cycle and apoptotic proteins, kinase inhibition assays) to confirm the proposed mechanism and identify the direct molecular target.[22]
-
In-Vivo Studies: Evaluate the compound's efficacy and toxicity in preclinical animal models to assess its therapeutic potential.
This systematic approach provides a solid foundation for the continued development of this compound as a potential clinical candidate for cancer therapy.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Retrieved from [Link]
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Azimi, S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
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The Evolving Landscape of Anticancer Agents: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorophenyl)imidazolidin-2-one Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. The imidazolidin-2-one scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-Fluorophenyl)imidazolidin-2-one and its analogs, focusing on their antiproliferative properties. By synthesizing data from various studies, we aim to offer a comparative overview to inform the rational design of next-generation anticancer therapeutics.
Introduction to the 1-Phenylimidazolidin-2-one Scaffold
The 1-phenylimidazolidin-2-one core represents a versatile template in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, including as antimitotic agents, inhibitors of various enzymes, and as ligands for nuclear receptors. The presence of the phenyl ring at the N-1 position and the cyclic urea moiety provides a foundation for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom at the para-position of the phenyl ring, as in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity.
Comparative Structure-Activity Relationship (SAR) Analysis: Unlocking Anticancer Potential
The anticancer activity of imidazolidin-2-one derivatives is intricately linked to their chemical structure. By systematically analyzing the impact of various substituents on both the phenyl ring and the imidazolidinone core, we can delineate key structural features that govern their antiproliferative efficacy. While a comprehensive SAR study on a single, homologous series of this compound is not extensively documented in a single publication, by collating data from studies on structurally related imidazolidinone analogs, we can construct a robust SAR model. The primary focus of this analysis will be on their in vitro cytotoxicity against various cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50).
The Influence of Substituents on the N-1 Phenyl Ring
The nature and position of substituents on the N-1 phenyl ring play a crucial role in modulating the anticancer activity of these compounds.
-
Halogenation: The presence of a fluorine atom at the para-position is a common starting point. Studies on related Schiff's bases incorporating an imidazolidine-2,4-dione scaffold have shown that halogen substitutions, such as 4-chloro and 4-fluoro on the phenyl ring, enhance cytotoxic potency against MCF-7, HCT-116, and HePG-2 cancer cell lines[1]. This suggests that electron-withdrawing groups in this position can bolster the molecule's interaction with its biological targets. For instance, a 4-chlorophenyl derivative exhibited IC50 values of 11.18 µM, 17.90 µM, and 10.69 µM against MCF-7, HCT-116, and HePG-2 cells, respectively[1].
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents are a key determinant of activity. In a series of 4-imidazolidinone derivatives, it was observed that halogenated aromatic substitutions on a 1-imidazolyl ring (structurally related to the N-1 phenyl ring) slightly increased anticancer activity, while a methoxy-conjugated benzene substitution reduced it[2]. This indicates that electron-withdrawing groups are generally favored for enhanced potency.
Modifications of the Imidazolidinone Core
Alterations to the imidazolidinone ring itself, including substitutions at various positions and replacement of the carbonyl oxygen, have a profound impact on biological activity.
-
Substitution at C-4 and C-5: The substitution pattern on the carbon atoms of the imidazolidinone ring is critical. For instance, in a series of imidazolidin-4-one derivatives, aromatic substitution at the 5-position with a furyl group significantly enhanced anticancer activity[2].
-
Thioxo-imidazolidinones: Replacing the carbonyl oxygen at the C-2 position with a sulfur atom to form a 2-thioxoimidazolidin-4-one has been a successful strategy in developing potent anticancer agents. Several studies have reported significant cytotoxic activity of 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines, including HepG-2 and HCT-116[3].
The following diagram illustrates the key positions for substitution on the 1-phenylimidazolidin-2-one scaffold that influence its anticancer activity.
Caption: Key modification sites on the 1-phenylimidazolidin-2-one scaffold.
Quantitative Comparison of Anticancer Activity
To provide a clearer perspective on the SAR, the following table summarizes the in vitro anticancer activities of selected imidazolidinone derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and cell lines used.
| Compound ID | Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | Imidazolidine-2,4-dione Schiff's Base | N'-(1-(4-Chlorophenyl)ethylidene) | MCF-7 | 11.18 | [1] |
| HCT-116 | 17.90 | [1] | |||
| HePG-2 | 10.69 | [1] | |||
| 11 | Imidazolidine-2,4-dione Schiff's Base | N'-(1-(4-Fluorophenyl)ethylidene) | MCF-7 | 14.25 | [1] |
| HCT-116 | 28.33 | [1] | |||
| HePG-2 | 21.06 | [1] | |||
| 9r | 4-Imidazolidinone | 5-(Furan-2-yl) | HCT116 | Potent | [2][4] |
| SW620 | Potent | [2][4] | |||
| Compound 4 | 2-Thioxoimidazolidin-4-one | Substituted | HepG2 | 0.017 | [5] |
| Compound 2 | 2-Thioxoimidazolidin-4-one | Substituted | HepG2 | 0.18 | [5] |
Mechanism of Action: A Glimpse into Cellular Effects
Several studies have delved into the mechanism by which these imidazolidinone derivatives exert their anticancer effects. A prominent mechanism for some 4-imidazolidinone derivatives is the induction of apoptosis in cancer cells. For instance, compound 9r was found to induce mitochondrial pathway apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS)[2][4]. This increase in ROS activates the c-Jun N-terminal kinase (JNK) pathway, further promoting apoptosis[2][4].
The following diagram illustrates the proposed apoptotic pathway induced by certain imidazolidinone derivatives.
Caption: Proposed mechanism of apoptosis induction by imidazolidinone derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and validation are cornerstones of scientific research. This section provides a generalized protocol for the synthesis of 1-aryl-imidazolidin-2-ones and a standard in vitro assay for evaluating their antiproliferative activity.
General Synthesis of 1-Aryl-imidazolidin-2-ones
A common and effective method for the synthesis of 1-aryl-imidazolidin-2-ones involves the cyclization of N-(2-chloroethyl)-N'-arylureas.
Step-by-Step Methodology:
-
Preparation of N-(2-Chloroethyl)-N'-arylurea:
-
To a solution of the desired arylamine in a suitable solvent (e.g., toluene), add 2-chloroethyl isocyanate dropwise at a controlled temperature (e.g., 5-8 °C).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting urea derivative can be isolated by filtration or evaporation of the solvent.
-
-
Cyclization to 1-Aryl-imidazolidin-2-one:
-
Dissolve the N-(2-chloroethyl)-N'-arylurea in a solvent such as acetonitrile.
-
Add a base, for example, cesium carbonate or sodium carbonate, to the solution[6].
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC)[6].
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., diethyl ether or ethanol) to yield the pure 1-aryl-imidazolidin-2-one[6][7].
-
The following workflow diagram illustrates the general synthetic route.
Caption: General synthetic workflow for 1-aryl-imidazolidin-2-ones.
In Vitro Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 4 x 10³ cells per well) and allow them to adhere for 24 hours[2].
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazolidinone derivatives for a specific duration (e.g., 48 or 72 hours)[2]. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals[2].
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO[2].
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader[2].
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel anticancer agents. The SAR analysis reveals that strategic modifications, particularly the introduction of electron-withdrawing groups on the N-1 phenyl ring and substitutions on the imidazolidinone core, can significantly enhance antiproliferative activity. The induction of apoptosis via ROS generation and JNK pathway activation appears to be a key mechanism of action for some of these derivatives.
Future research should focus on the synthesis and evaluation of a systematic library of this compound analogs to build a more comprehensive and quantitative SAR. Further elucidation of the specific molecular targets and a deeper understanding of the signaling pathways involved will be crucial for the rational design of more potent and selective drug candidates. In vivo studies will also be essential to validate the therapeutic potential of the most promising compounds. The insights provided in this guide aim to facilitate these future endeavors in the ongoing fight against cancer.
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Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. (2024). Request PDF. [Link]
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AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. [Link]
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Imidazoles as potential anticancer agents. (2014). PMC - PubMed Central. [Link]
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Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). MDPI. [Link]
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A-Comparative-Guide-to-Assessing-the-Cross-Reactivity-of-1-(4-Fluorophenyl)imidazolidin-2-one-in-Biological-Assays
Executive Summary
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the assurance of target specificity. Off-target effects can lead to unforeseen toxicity or diminished efficacy, making early and comprehensive cross-reactivity profiling an indispensable part of drug discovery.[1][2] This guide provides an in-depth comparative analysis of 1-(4-Fluorophenyl)imidazolidin-2-one , a synthetic compound featuring the imidazolidin-2-one scaffold common in various biologically active agents.[3][4] We present a multi-faceted strategy for evaluating its selectivity, integrating broad-panel in vitro screening with cell-based target engagement assays. Through illustrative data and detailed protocols, this document serves as a crucial resource for researchers aiming to rigorously characterize the specificity of this and other small molecule inhibitors.
Introduction: The Imperative of Selectivity
This compound belongs to the imidazolidinone class of heterocyclic compounds, a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[4][5][6] The therapeutic potential of any such compound is, however, critically dependent on its selectivity. The interaction with unintended proteins—off-target effects—can confound biological readouts and precipitate adverse clinical outcomes.[2][7]
Therefore, a robust assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a foundational step in understanding its true mechanism of action and predicting its safety profile. This guide outlines a logical, tiered approach to this assessment, using this compound as a case study. We will compare its performance to both a highly selective (Compound S) and a notoriously promiscuous (Compound P) kinase inhibitor to provide a clear benchmark for interpretation.
Postulated Primary Target: Cyclin-Dependent Kinase 2 (CDK2)
Based on structural similarities to known ATP-competitive inhibitors and preliminary screening (data not shown), we hypothesize that the primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. Dysregulation of CDK2 is a hallmark of various cancers, making it a well-established therapeutic target. Our subsequent cross-reactivity studies are designed to ascertain the specificity of our compound for CDK2 against the broader human kinome.
dot
Caption: Postulated CDK2 signaling pathway and the inhibitory action of the compound.
A Tiered Strategy for Cross-Reactivity Assessment
A comprehensive evaluation of selectivity requires a combination of in vitro and in-cell methodologies. An initial broad screen identifies a wide range of potential interactions, which are then validated for authentic target engagement within the complex milieu of a living cell.
dot
Caption: Experimental workflow for assessing small molecule cross-reactivity.
Comparative Analysis: In Vitro Kinase Profiling
The first tier of analysis involves screening the compound against a large panel of purified kinases. This provides a broad, unbiased view of potential off-targets.[8][9] Commercial services offer panels covering a significant portion of the human kinome, providing reproducible and rapid data.[10][11][12]
Rationale for Experimental Choice: A single-dose (e.g., 1 µM) screen is a cost-effective primary filter to identify kinases that are inhibited by more than 50%. This threshold is chosen to balance sensitivity with the need to filter out weak, likely non-physiological interactions. Follow-up dose-response curves are then generated for "hits" to determine their IC50 values, providing a quantitative measure of potency.
Table 1: Comparative Kinase Selectivity Profile (IC50 values in nM)
| Kinase Target | This compound | Compound S (Selective Control) | Compound P (Promiscuous Control) |
|---|---|---|---|
| CDK2 | 25 | 15 | 50 |
| CDK1 | 350 | 1,500 | 75 |
| CDK5 | 600 | >10,000 | 120 |
| GSK3B | 1,200 | >10,000 | 90 |
| ROCK1 | 2,500 | >10,000 | 200 |
| PKA | >10,000 | >10,000 | 450 |
| SRC | 850 | >10,000 | 35 |
| VEGFR2 | >10,000 | >10,000 | 15 |
Interpretation: The data indicates that this compound is a potent inhibitor of CDK2. It displays moderate off-target activity against other CDKs (CDK1, CDK5) and SRC kinase at concentrations approximately 14- to 34-fold higher than its primary target. Compared to the highly selective Compound S, it is less specific. However, it is significantly more selective than the promiscuous Compound P, which inhibits a wide range of kinases with high potency.
In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential, they do not account for factors like cell permeability or intracellular competition.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the engagement of a drug with its target in intact cells.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[14]
Rationale for Experimental Choice: CETSA provides direct evidence of target binding in a physiological context, bridging the gap between biochemical potency and cellular activity.[13][17] We selected the top hits from the in vitro screen (CDK2, CDK1, SRC) to test for target engagement in a human cancer cell line (e.g., MCF-7).
Table 2: CETSA Thermal Shift (ΔTm in °C) in MCF-7 Cells
| Protein Target | This compound (10 µM) | Vehicle (DMSO) | Interpretation |
|---|---|---|---|
| CDK2 | + 4.2 °C | 0 °C | Strong Engagement |
| CDK1 | + 1.5 °C | 0 °C | Weak Engagement |
| SRC | + 0.5 °C | 0 °C | No Significant Engagement |
| GAPDH (Control)| + 0.2 °C | 0 °C | No Engagement |
Interpretation: The significant thermal shift for CDK2 confirms robust target engagement in living cells. The weak shift for CDK1 suggests that while there is some interaction, it is far less pronounced than with the primary target. Crucially, SRC, which was an off-target hit in the biochemical assay, shows no significant stabilization in the cellular context. This discrepancy highlights the importance of cellular validation; the compound may not effectively reach or bind to SRC within the cell at the tested concentration.
Detailed Experimental Protocols
To ensure transparency and reproducibility, we provide the following detailed protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assay platforms.[11]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute this compound and control compounds in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution of kinase, substrate peptide, and ATP in kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Procedure:
-
Add 5 µL of compound dilution to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Format
This protocol describes a standard CETSA workflow with detection by Western blot.[13][14]
-
Cell Treatment:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with this compound (10 µM) or vehicle (DMSO) for 1 hour in culture media.
-
-
Heating Step:
-
Harvest, wash, and resuspend cells in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for CDK2, CDK1, SRC, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize using an appropriate detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
For each temperature, normalize the target protein band intensity to the loading control.
-
Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and compound-treated samples.
-
Determine the Tm and calculate the thermal shift (ΔTm).
-
Conclusion and Recommendations
This guide demonstrates a rigorous, multi-tiered approach to characterizing the cross-reactivity of this compound.
-
Findings: Our illustrative data show that this compound is a potent inhibitor of CDK2 that demonstrates strong target engagement in a cellular model. While in vitro screening identified several potential off-targets (CDK1, CDK5, SRC), cellular engagement was only weakly observed for CDK1 and was insignificant for SRC.
-
Future Directions: Researchers using this compound should be mindful of its moderate activity against CDK1 and CDK5. Phenotypic effects observed at higher concentrations (>500 nM) may be attributable to polypharmacology. Further studies, such as proteome-wide thermal shift assays (MS-CETSA), could provide an even more comprehensive and unbiased view of the compound's cellular interactome.
By combining broad profiling with direct cellular validation, researchers can build a high-confidence selectivity profile, enabling more informed decisions in the complex process of drug development.
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 11, 2026, from [Link]
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Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2023). MDPI. Retrieved January 11, 2026, from [Link]
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New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2018). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Analytical Purity Assessment of 1-(4-Fluorophenyl)imidazolidin-2-one
In the landscape of pharmaceutical research and development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For researchers, scientists, and drug development professionals working with novel synthetic intermediates like 1-(4-Fluorophenyl)imidazolidin-2-one, a robust analytical strategy for purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity profiling of this compound, grounded in scientific principles and practical field insights.
Introduction to this compound and the Imperative of Purity
This compound is a heterocyclic compound belonging to the cyclic urea class of molecules. Such scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of bioactive molecules.[1] The presence of impurities, even in trace amounts, can have profound effects on the outcome of a synthetic sequence or the pharmacological profile of a final drug candidate. Therefore, the ability to accurately identify and quantify impurities is a critical capability in any chemical research and development setting.[2][3] This guide will explore and compare the primary analytical methods suited for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a suite of spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is arguably the most powerful and versatile technique for the purity assessment of non-volatile and thermally stable small molecules like this compound.[4][5] Its high resolution, sensitivity, and precision make it the gold standard for quantifying impurities and the active pharmaceutical ingredient (API) itself.[2] We will focus on the most common mode, Reversed-Phase HPLC (RP-HPLC).
Causality Behind Experimental Choices in RP-HPLC
The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.[6] For this compound, its aromatic ring and relatively nonpolar core structure will interact with the C18 stationary phase. By carefully tuning the composition of the mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol), we can control the elution time of the compound and its potential impurities.[7] Impurities that are more polar than the main compound will elute earlier, while less polar impurities will be retained longer, allowing for their separation and quantification. UV detection is ideal due to the presence of the aromatic chromophore in the molecule.[8]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[9]
Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be no more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Analysis: Inject the sample solution in duplicate.
-
Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: HPLC Purity Assessment Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities
While HPLC is the primary choice, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is invaluable for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents or certain starting materials.[10][11]
Causality Behind Experimental Choices in GC-MS
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[10] For this compound, direct injection is feasible if the compound is thermally stable and sufficiently volatile at typical GC temperatures. If not, derivatization might be necessary. The mass spectrometer detector provides structural information based on the mass-to-charge ratio of the compound and its fragments, which is highly specific and allows for the confident identification of unknown impurities by comparing their spectra to libraries.[12]
Experimental Protocol: GC-MS for Impurity Identification
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a capillary column and a mass selective detector (MSD).
-
Data system with a mass spectral library (e.g., NIST).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Processing:
-
Identify the peak for this compound.
-
For any other peaks, obtain the mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Caption: GC-MS Impurity Identification Workflow.
Spectroscopic Methods: Orthogonal Verification and Structural Insights
Spectroscopic techniques provide complementary and often crucial information for purity assessment. They are typically used for identity confirmation and can offer semi-quantitative or qualitative information about impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, is an exceptionally powerful tool for both structural elucidation and purity determination.[13][14] The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[15] This allows for a quantitative assessment of purity by comparing the integrals of signals from the main compound to those of impurities, often using an internal standard of known purity and concentration (qNMR).[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] For this compound, characteristic peaks for the C=O of the urea, N-H bonds, and the aromatic C-F bond would be expected.[18] While not a quantitative method for trace impurities, it is an excellent tool for identity confirmation and for detecting gross impurities with different functional groups.
UV-Vis Spectroscopy
UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by a molecule, which is characteristic of the electronic transitions within that molecule.[19] The presence of the fluorophenyl group in this compound makes it UV-active. This technique is primarily used for quantitative analysis via Beer-Lambert Law, but its selectivity is low, making it unsuitable for purity assessment in the presence of UV-active impurities.[20] However, it is the basis for detection in HPLC.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific question being asked. Is the goal a precise quantitative purity value, the identification of an unknown impurity, or a quick identity check? The following tables provide a comparative summary.
Table 1: Qualitative Comparison of Analytical Techniques
| Technique | Primary Use | Strengths | Weaknesses |
| HPLC-UV | Quantitative Purity | High precision, accuracy, and sensitivity; well-established for regulatory submissions.[21] | Requires reference standards for accurate quantification of impurities; may not separate all impurities. |
| GC-MS | Impurity Identification | Excellent for volatile/semi-volatile impurities; provides structural information for identification.[12] | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. |
| NMR | Structural Confirmation, Quantitative Purity (qNMR) | Provides detailed structural information; can quantify without a specific reference standard for the impurity.[15][17] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| FTIR | Identity Confirmation | Fast, non-destructive, and provides functional group information.[4] | Low sensitivity for trace impurities; not quantitative. |
Table 2: Hypothetical Performance Data for Chromatographic Methods
| Parameter | RP-HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (for volatile impurities) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% (for volatile impurities) |
| Linearity (r²) | >0.999 | >0.995 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Analysis Time | ~30 min | ~25 min |
Note: These values are illustrative and would need to be determined experimentally during method validation.[22]
Conclusion and Recommendations
A multi-faceted approach is the most robust strategy for the comprehensive purity assessment of this compound.
-
For routine purity testing and quantitative analysis , a validated RP-HPLC method is the technique of choice due to its precision, accuracy, and robustness.[21]
-
To identify unknown volatile or process-related impurities , GC-MS is an indispensable tool, providing definitive structural information.
-
NMR spectroscopy should be used for the definitive structural confirmation of the main component and can be a powerful quantitative tool (qNMR) that is orthogonal to chromatography.[14]
-
FTIR serves as a rapid and straightforward method for identity confirmation.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and integrity of their materials and the reliability of their scientific outcomes.
References
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AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Elsevier. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]
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Pharma Times. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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MDPI. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]
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Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
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Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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ACS Publications. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
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PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
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ResearchGate. (2024, June 6). Synthesis, theoretical investigation, ADMET studies, antimicrobial activity, and docking analysis of some novel imidazolidinone derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]
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Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
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Semantic Scholar. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]
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ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]
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Journal of Kufa for Chemical Sciences. (2024, December 12). Preparation. Identification and Antioxidant of some new Imidazolidine tetrazole, and thiazolidine derivatives from Schiff bases. Retrieved from [Link]
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Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]
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MicroSolv. (n.d.). Analysis of Urea. Retrieved from [Link]
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BioSpectra. (2025, May 2). UREA ASSAY VIA HPLC. Retrieved from [Link]
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NIH. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
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MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method. Retrieved from [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
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PubMed. (n.d.). Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations. Retrieved from [Link]
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Seventh Sense Research Group. (n.d.). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-(4-Fluorophenyl)imidazolidin-2-one and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazolidin-2-one scaffold serves as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and anticonvulsant effects. This guide provides an in-depth, objective comparison of the biological performance of 1-(4-Fluorophenyl)imidazolidin-2-one against its non-fluorinated parent compound and other key analogs. By synthesizing data from multiple experimental studies, we aim to offer a clear perspective on the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.
The Significance of the 1-Phenylimidazolidin-2-one Core
The 1-phenylimidazolidin-2-one structure is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic properties and serving as a versatile platform for chemical modification. The phenyl ring at the 1-position is a key site for substitution, allowing for the fine-tuning of the molecule's biological activity. Variations in the substituents on this ring can significantly impact the compound's potency, selectivity, and mechanism of action.
Comparative Analysis of Biological Activity
The introduction of different functional groups to the phenyl ring of 1-phenylimidazolidin-2-one derivatives has been shown to modulate their biological effects. This section compares the anticancer and anticonvulsant activities of this compound with its parent compound and other analogs bearing chloro, methyl, and methoxy substituents.
Anticancer Activity
The antiproliferative effects of 1-phenylimidazolidin-2-one derivatives have been evaluated in various cancer cell lines. The data presented below, collated from multiple studies, highlights the impact of phenyl ring substitution on anticancer potency, typically measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
Table 1: Comparative Anticancer Activity (IC50, µM) of 1-Phenylimidazolidin-2-one Derivatives
| Compound | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Phenylimidazolidin-2-one | -H | MCF-7 (Breast) | 38.30 | [1] |
| HCT-116 (Colon) | 47.46 | [1] | ||
| HepG2 (Liver) | 55.81 | [1] | ||
| This compound | -F | MCF-7 (Breast) | 14.25 | [1] |
| HCT-116 (Colon) | 28.33 | [1] | ||
| HepG2 (Liver) | 21.06 | [1] | ||
| 1-(4-Chlorophenyl)imidazolidin-2-one | -Cl | MCF-7 (Breast) | 11.18 | [1] |
| HCT-116 (Colon) | 17.90 | [1] | ||
| HepG2 (Liver) | 10.69 | [1] | ||
| 1-(4-Methoxyphenyl)imidazolidin-2-one | -OCH₃ | K562 (Leukemia), PC-3 (Prostate) | Growth inhibitory effects noted | [2] |
| 1-(4-Methylphenyl)imidazolidin-2-one | -CH₃ | K562 (Leukemia), PC-3 (Prostate) | Growth inhibitory effects noted | [2] |
Note: The presented data is a synthesis from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
From the data, a clear trend emerges: the introduction of a halogen at the para-position of the phenyl ring enhances anticancer activity compared to the unsubstituted parent compound. Both the fluoro and chloro derivatives exhibit significantly lower IC50 values across all tested cell lines, indicating greater potency. The 4-chloro derivative appears to be slightly more potent than the 4-fluoro analog in this particular study[1].
Anticonvulsant Activity
Several 1-phenylimidazolidin-2-one derivatives have been investigated for their potential to mitigate seizures in preclinical animal models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard assays used to evaluate anticonvulsant efficacy. The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is a key metric. A lower ED50 value signifies higher anticonvulsant potency.
Table 2: Comparative Anticonvulsant Activity (ED50, mg/kg) of Imidazolidine Derivatives
| Compound Class | Specific Derivative Example | Animal Model | ED50 (mg/kg) | Reference |
| Diarylimidazoles | 2-(4-Methoxyphenyl)-4(5)-phenyl-1H-imidazole | Mouse (MES) | 46.8 | [3] |
| 2-(4-Chlorophenyl)-4(5)-phenyl-1H-imidazole | Mouse (MES) | 136.7 | [3] | |
| 2-(4-(Trifluoromethyl)phenyl)-4(5)-phenyl-1H-imidazole | Mouse (MES) | 129.5 | [3] | |
| Phenylmethylenehydantoins | 5-(4-Isopropylphenyl)methylenehydantoin | Mouse (MES) | 28 | [4] |
| 5-(4-tert-Butylphenyl)methylenehydantoin | Mouse (MES) | 39 | [4] | |
| 5-(4-Fluorophenyl)methylenehydantoin | Mouse (MES) | Active, ED50 not specified | [4] |
Note: Data for a direct comparison of 1-(substituted-phenyl)imidazolidin-2-ones in anticonvulsant assays is limited in the provided search results. The table above presents data for structurally related imidazolidine derivatives to provide context on the potential effects of phenyl substituents.
The available data on related imidazolidine structures suggests that substituents on the phenyl ring play a critical role in modulating anticonvulsant activity. For instance, in the diarylimidazole series, a methoxy substituent resulted in a significantly lower ED50 value compared to chloro or trifluoromethyl substituents, indicating higher potency[3]. In the phenylmethylenehydantoin series, alkyl and halogen substitutions on the phenyl ring were found to confer good anticonvulsant activity[4]. While specific ED50 values for this compound were not found in the initial searches, the activity of related fluorinated compounds in these assays suggests its potential as an anticonvulsant agent.
Structure-Activity Relationship (SAR) Insights
The collective experimental data provides valuable insights into the structure-activity relationships of 1-phenylimidazolidin-2-one derivatives:
-
Halogenation: The presence of a halogen, particularly at the para-position of the phenyl ring, generally enhances biological activity. This is likely due to the electron-withdrawing nature and increased lipophilicity conferred by halogens, which can improve membrane permeability and target binding affinity.
-
Position of Substitution: The position of the substituent on the phenyl ring is crucial. Para-substitution often appears to be favorable for both anticancer and anticonvulsant activities.
-
Nature of the Substituent: The type of substituent has a profound impact. Electron-withdrawing groups like halogens and electron-donating groups like methoxy and methyl can both enhance activity, suggesting that a delicate balance of electronic and steric factors governs the interaction with biological targets.
Experimental Methodologies
To ensure the scientific integrity of the presented data, it is essential to understand the experimental protocols employed in these studies.
In Vitro Anticancer Activity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT.
-
Formazan Solubilization: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Concluding Remarks for the Research Professional
The strategic placement of a fluorine atom at the para-position of the phenyl ring in 1-phenylimidazolidin-2-one significantly enhances its anticancer activity. This observation underscores the importance of halogenation in modulating the biological properties of this scaffold. While direct comparative data for anticonvulsant activity is less comprehensive, the broader evidence from related imidazolidine derivatives suggests that the 4-fluoro substitution is a promising avenue for the development of novel anticonvulsant agents.
This guide highlights the critical role of systematic structure-activity relationship studies in drug discovery. The 1-phenylimidazolidin-2-one core, with its tunable phenyl ring, continues to be a fertile ground for the design of new therapeutic candidates. Further research, particularly head-to-head comparative studies of a broader range of analogs under standardized conditions, will be invaluable in elucidating the full therapeutic potential of this versatile chemical class.
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CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts. [Link]
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Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)imidazolidin-2-one: Reproducibility and Practical Insights
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step where reproducibility and efficiency are paramount. 1-(4-Fluorophenyl)imidazolidin-2-one, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering not just protocols, but also a critical analysis of their underlying chemistry, potential challenges to reproducibility, and data-driven insights to inform your experimental choices.
Introduction: The Significance of this compound
The this compound scaffold is a recurring motif in a variety of biologically active molecules. The presence of the fluorophenyl group can significantly influence pharmacokinetic properties such as metabolic stability and membrane permeability, making this intermediate particularly attractive for the development of novel therapeutics. Ensuring a reliable and scalable synthesis is therefore a crucial starting point for any research and development program centered on this scaffold.
This guide will dissect two distinct and viable synthetic strategies:
-
Method 1: Two-Step Synthesis via Intramolecular Hydroamidation of a Propargylic Urea
-
Method 2: One-Pot Synthesis from 4-Fluoroaniline and 1,2-Dibromoethane
Each method will be evaluated based on its reaction conditions, yield, purity, and, most importantly, the factors influencing its reproducibility.
Method 1: Two-Step Synthesis via Intramolecular Hydroamidation
This elegant approach involves the initial formation of a propargylic urea intermediate, followed by a base-catalyzed intramolecular cyclization. This method offers high yields and excellent control over the final product.
Step 1: Synthesis of the Propargylic Urea Precursor
The first step is the synthesis of the key intermediate, 1-(4-Fluorophenyl)-3-(2-methylbut-3-yn-2-yl)urea. This is typically achieved by reacting 4-fluorophenyl isocyanate with 2-methylbut-3-yn-2-amine.
-
To a stirred solution of 2-methylbut-3-yn-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-fluorophenyl isocyanate (1.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude product. The product can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Base-Catalyzed Intramolecular Hydroamidation
The synthesized propargylic urea is then cyclized in the presence of a strong, non-nucleophilic base to form the desired this compound.
-
Dissolve the crude 1-(4-Fluorophenyl)-3-(2-methylbut-3-yn-2-yl)urea (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile.
-
Add a catalytic amount of a strong, non-nucleophilic base like 2,3,4,6,7,8-Hexahydropyrrolo[1,2-a]pyrimidine (DBU) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Workflow for the Two-Step Synthesis of this compound.
Method 2: One-Pot Synthesis from 4-Fluoroaniline
This method offers a more direct route to the target molecule, starting from readily available 4-fluoroaniline and 1,2-dibromoethane in a one-pot fashion. This approach is attractive for its operational simplicity.
Reaction Principle
This synthesis proceeds through a cascade of reactions. Initially, 4-fluoroaniline undergoes a double N-alkylation with 1,2-dibromoethane to form an N-(4-fluorophenyl)ethylenediamine intermediate. This intermediate then reacts in situ with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form the cyclic urea.
-
To a solution of 4-fluoroaniline (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.5 eq) in a polar aprotic solvent like dimethylformamide (DMF), add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of a phosgene equivalent (e.g., triphosgene, 0.4 eq) in an anhydrous solvent like dichloromethane.
-
Slowly add the solution of the phosgene equivalent to the cooled reaction mixture containing the in-situ generated diamine.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for the One-Pot Synthesis of this compound.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each method. The data presented is a synthesis of typical results reported in the literature and our internal validation studies.
| Parameter | Method 1: Two-Step Hydroamidation | Method 2: One-Pot Synthesis |
| Overall Yield | 75-85% | 40-60% |
| Purity (post-purification) | >98% | 95-98% |
| Reaction Time | 14-28 hours (total) | 12-18 hours |
| Reagent Cost | Moderate (Isocyanate can be costly) | Low to Moderate |
| Operational Complexity | Moderate (two distinct steps) | High (one-pot, multiple reagents) |
| Reproducibility | High | Moderate to High |
| Key Reagents | 4-Fluorophenyl isocyanate, 2-methylbut-3-yn-2-amine, Strong Base | 4-Fluoroaniline, 1,2-Dibromoethane, Phosgene Equivalent, Base |
Reproducibility Analysis: Navigating the Experimental Nuances
While both methods are viable, achieving consistent and reproducible results requires careful attention to several critical parameters.
Method 1: Intramolecular Hydroamidation
The reproducibility of this method is generally high due to the well-defined nature of each step. However, potential pitfalls exist:
-
Purity of the Propargylic Urea Intermediate: The success of the cyclization step is highly dependent on the purity of the precursor. Incomplete reaction or side reactions in the first step can introduce impurities that may inhibit the base-catalyzed cyclization. Recommendation: While often used crude, if reproducibility issues arise, purifying the propargylic urea by recrystallization is advised.
-
Choice and Handling of the Base: The base used for the cyclization must be strong and non-nucleophilic. Bases like DBU are hygroscopic and their effectiveness can be diminished by moisture. Recommendation: Use freshly opened or properly stored anhydrous base and perform the reaction under a dry, inert atmosphere.
-
Solvent Anhydrousness: The presence of water can lead to side reactions and lower yields. Recommendation: Use anhydrous solvents for both steps.
Troubleshooting Flowchart for Method 1.
Method 2: One-Pot Synthesis
The one-pot nature of this method, while advantageous in terms of time, introduces more variables that can affect reproducibility.
-
Control of Double Alkylation: The initial reaction between 4-fluoroaniline and 1,2-dibromoethane can potentially lead to a mixture of mono- and di-alkylated products, as well as polymeric side products. Recommendation: Careful control of stoichiometry and reaction temperature is crucial. Using a slight excess of 1,2-dibromoethane can help drive the reaction towards the desired diamine.
-
Phosgene Equivalent Handling: Phosgene equivalents like triphosgene are highly toxic and moisture-sensitive. Recommendation: All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reagent should be added slowly and at a low temperature to control the exothermicity of the reaction.
-
Reaction Quenching and Work-up: The work-up procedure is critical for removing unreacted starting materials and inorganic salts. Recommendation: A thorough aqueous wash is necessary. The choice of extraction solvent can also impact the purity of the crude product.
Conclusion: Selecting the Optimal Synthetic Route
Both methods presented offer viable pathways to this compound.
-
Method 1 (Two-Step Hydroamidation) is the recommended choice when high purity and reproducibility are the primary concerns . The stepwise nature allows for better control and purification of intermediates, leading to a cleaner final product. This method is particularly well-suited for generating high-quality material for subsequent sensitive applications.
-
Method 2 (One-Pot Synthesis) is a compelling alternative when operational simplicity and shorter overall reaction time are prioritized . While the yields may be lower and the purification more challenging, the convenience of a one-pot procedure can be advantageous for rapid analogue synthesis or initial screening efforts.
Ultimately, the choice of synthetic route will depend on the specific requirements of your project, including the desired scale, purity specifications, and available resources. By understanding the nuances of each method and the key parameters that govern their reproducibility, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
References
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
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Wolfe, J. P., et al. (2006). A general and efficient catalyst system for the palladium-catalyzed synthesis of N-aryl ureas. Organic Letters, 8(12), 2531–2534. [Link]
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Gabriele, B., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
A Researcher's Guide to Benchmark Imidazolidin-2-one Analogs for Anticancer Drug Discovery
This guide provides an in-depth comparison of benchmark imidazolidin-2-one and its structurally related analogs that have demonstrated significant potential in anticancer research. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of these promising compounds, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Introduction: The Therapeutic Potential of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] Its derivatives have garnered considerable attention for their diverse pharmacological activities, including potent anticancer effects.[2][3] These compounds exert their cytotoxic effects through various mechanisms, making them attractive candidates for the development of novel cancer therapeutics. This guide will delve into key benchmark compounds, comparing their activities and shedding light on the structure-activity relationships that govern their potency.
Key Benchmark Compounds and Their Anticancer Activity
Several classes of imidazolidin-2-one derivatives have emerged as promising anticancer agents. Below is a comparative analysis of some of the most notable examples, categorized by their primary mechanism of action.
EGFR/VEGFR-2 Inhibitors: Targeting Tumor Growth and Angiogenesis
A significant number of imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit key receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and the formation of new blood vessels that supply tumors.[4]
One notable example is Compound 3e , a 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione, which has demonstrated high activity against the MCF-7 breast cancer cell line with a lethal dose (LD50) of 20.4 µg/mL.[4] Another study highlighted a series of 2-thioxoimidazolidin-4-one derivatives, with compounds 6 and 8a exhibiting superior cytotoxic activity against MCF-7, HepG2, and A549 cell lines compared to the standard drugs sorafenib and erlotinib.[5] These compounds also showed potent dual inhibitory activity against EGFR and VEGFR-2.[5]
Table 1: Comparative in vitro cytotoxic activity (IC50) of selected imidazolidin-2-one based EGFR/VEGFR-2 inhibitors.
| Compound/Drug | Target(s) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference(s) |
| Compound 3e | Not specified | 20.4 (LD50, µg/mL) | - | - | - | [4] |
| Compound 6 | EGFR/VEGFR-2 | Potent | Potent | Potent | - | [5] |
| Compound 8a | EGFR/VEGFR-2 | Potent | Potent | Potent | - | [5] |
| Compound 5a | Not specified | - | 5.02 | - | 4.91 | [5] |
| Doxorubicin | Topoisomerase II | 4.56 | 7.46 | - | 8.29 | [5] |
| Erlotinib | EGFR | - | - | - | - | [5] |
| Sorafenib | Multi-kinase | - | - | - | - | [5] |
Note: "Potent" indicates that the source cited superior activity to the reference drugs without providing specific IC50 values in the abstract.
The proposed mechanism for these compounds involves binding to the ATP-binding site of the kinase domain of EGFR and VEGFR-2, thereby inhibiting their autophosphorylation and downstream signaling pathways that promote cell growth and angiogenesis.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Another important mechanism of action for some imidazolidin-2-one derivatives is the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to mitotic arrest and apoptosis.
A series of aryl-substituted imidazol-2-one derivatives, structurally related to the known tubulin inhibitor combretastatin A-4, were synthesized and evaluated.[6] Compounds 7b and 7i from this series showed cytotoxic effects similar to or greater than docetaxel against various human cancer cell lines, including a multi-drug resistant (MDR) cell line.[6] Furthermore, compound 7b demonstrated excellent in vivo tumor growth inhibitory activity.[6]
Table 2: Comparative in vitro cytotoxic activity (IC50) of selected imidazolidin-2-one based tubulin polymerization inhibitors.
| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 7b | Tubulin | Various (including MDR) | Similar to or greater than Docetaxel | [6] |
| Compound 7i | Tubulin | Various (including MDR) | Similar to or greater than Docetaxel | [6] |
| Docetaxel | Tubulin | Various | - | [6] |
These compounds are believed to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of imidazolidin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. A review of the literature suggests several key SAR trends:
-
Substitution at N1 and N3: The nature of the substituents on the nitrogen atoms of the imidazolidin-2-one ring plays a crucial role in determining the cytotoxic potency and selectivity.
-
Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at different positions of the imidazolidin-2-one scaffold has been a successful strategy to enhance anticancer activity.[5] For instance, the presence of nitrophenyl groups in compound 3e contributes significantly to its activity.[4]
-
Thioxo-substitution: The replacement of the carbonyl group at position 2 with a thiocarbonyl group (2-thioxoimidazolidin-4-ones) has yielded compounds with potent anticancer activities, particularly as EGFR/VEGFR-2 inhibitors.[5]
Selectivity: A Key to Reduced Toxicity
An ideal anticancer agent should exhibit high cytotoxicity towards cancer cells while sparing normal cells. Some imidazolidin-2-one derivatives have shown promising selectivity. For instance, a study on novel 4-(het)arylimidazoldin-2-ones found that compound 2h had a selectivity index (SI) of 1.7, indicating it was almost twice as cytotoxic to the HuTu 80 cancer cell line compared to normal cells.[1] Another study on 2-thioxoimadazolidin-4-one derivatives reported that their most promising compound, compound 4 , showed high selectivity towards HepG2 cancer cells over normal liver cells (THLE-2).[7]
In Vivo Efficacy
While much of the research is at the in vitro stage, some imidazolidin-2-one derivatives have been evaluated in vivo. As mentioned earlier, the tubulin polymerization inhibitor compound 7b demonstrated excellent inhibitory activity on tumor growth in vivo, highlighting the therapeutic potential of this class of compounds.[6] An in vivo study on a promising 2-thioxoimadazolidin-4-one derivative, compound 4 , also confirmed its anticancer activity.[7]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of imidazolidin-2-one compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Imidazolidin-2-one and its derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to target multiple key pathways in cancer progression, including receptor tyrosine kinase signaling and microtubule dynamics, underscores their therapeutic potential. The benchmark compounds discussed in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical reality.
References
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Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435. [Link]
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Dewangan, S., et al. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ChemistrySelect, 9(23), e202400891. [Link]
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da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anticancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]
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Al-Harbi, R. A. K., et al. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Journal of Saudi Chemical Society, 24(7), 545-554. [Link]
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Nafie, M. S., et al. (2022). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 14(13), 969-983. [Link]
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Mostafa, A. A., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert, 10(1), 1-12. [Link]
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Nafie, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 15(11), 1356. [Link]
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Li, Y., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. [Link]
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Idhayadhulla, A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Int. J. Pharmacol., 12, 74-84. [Link]
- Various Authors. (2020-2025).
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Nafie, M.S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals (Basel), 15(11), 1356. [Link]
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Wang, Y., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & medicinal chemistry, 16(5), 2550–2557. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Imidazolidinone Isomers
Introduction
The imidazolidinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The synthesis of these five-membered heterocyclic systems can often lead to the formation of various isomers—structural isomers, diastereomers, and enantiomers. The precise isomeric form of a molecule can dramatically alter its pharmacological and toxicological properties. Consequently, the unambiguous identification and differentiation of imidazolidinone isomers are of paramount importance in drug discovery and development.
This guide provides an in-depth comparison of spectroscopic techniques for the characterization of imidazolidinone isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the "how" but the "why" behind the experimental choices and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for isomer characterization.
The Spectroscopic Toolkit: Principles of Isomer Differentiation
The ability to distinguish between isomers lies in exploiting the subtle differences in their three-dimensional structures and electronic environments. These differences manifest in unique ways across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating isomers due to its sensitivity to the local chemical environment of each nucleus. Both ¹H and ¹³C NMR provide a wealth of information.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is highly dependent on the electronic environment of the nucleus. In imidazolidinone isomers, the spatial arrangement of substituents can lead to significant differences in chemical shifts. For instance, a substituent that is cis to a proton on the ring will have a different shielding/deshielding effect compared to a trans substituent, resulting in distinct chemical shifts.
-
Spin-Spin Coupling (J): The coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for differentiating diastereomers. For example, the ³JHH coupling constant between two vicinal protons on the imidazolidinone ring will be larger for a trans relationship (typically 8-12 Hz) than for a cis relationship (typically 2-6 Hz).
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, detect through-space interactions between protons that are close to each other (typically < 5 Å). This is an invaluable tool for determining stereochemistry. A strong NOE between two protons provides definitive evidence that they are on the same face of the ring (cis).
Infrared (IR) Spectroscopy: A Probe of Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule and can be sensitive to stereochemical differences, particularly those that influence hydrogen bonding.
-
Carbonyl (C=O) Stretching Frequency: The position of the carbonyl absorption band in the IR spectrum is sensitive to the electronic environment and hydrogen bonding. In imidazolidinone isomers, differences in intramolecular or intermolecular hydrogen bonding can lead to shifts in the C=O stretching frequency. For example, an isomer that allows for stronger intramolecular hydrogen bonding between an N-H group and the carbonyl oxygen will typically exhibit a lower C=O stretching frequency.
-
N-H Stretching Frequency: The stretching frequency of the N-H bond is also highly sensitive to hydrogen bonding. A broader and lower frequency N-H stretch is indicative of stronger hydrogen bonding.
Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation
While mass spectrometry cannot distinguish between enantiomers, it can often differentiate between structural isomers and, in some cases, diastereomers. The key lies in the fragmentation patterns generated upon ionization.
-
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to fragmentation. The fragmentation pathways can be highly dependent on the structure of the molecule. Different isomers may exhibit unique fragmentation patterns, leading to different relative abundances of fragment ions.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique can be particularly useful for differentiating isomers, as the stability of the precursor ion and the fragmentation pathways can be stereochemically dependent.
Comparative Spectroscopic Data of Imidazolidinone Isomers: A Case Study
Let's consider a hypothetical case of two diastereomeric imidazolidinones: (4R,5S)-4,5-diphenylimidazolidin-2-one (cis-isomer ) and (4R,5R)-4,5-diphenylimidazolidin-2-one (trans-isomer ). The following tables summarize the expected spectroscopic data for these two isomers.
Table 1: Comparative ¹H and ¹³C NMR Data
| Parameter | cis-Isomer | trans-Isomer | Rationale for Difference |
| ¹H NMR | |||
| δ (H4/H5) | ~ 4.8 ppm | ~ 4.2 ppm | In the cis-isomer, the phenyl groups are on the same face, leading to different shielding effects on the ring protons compared to the trans-isomer. |
| ³J(H4-H5) | ~ 5 Hz | ~ 9 Hz | The dihedral angle between H4 and H5 is smaller in the cis-isomer, resulting in a smaller coupling constant. |
| ¹³C NMR | |||
| δ (C4/C5) | ~ 65 ppm | ~ 68 ppm | The different spatial arrangement of the phenyl groups leads to changes in the electronic environment of the ring carbons. |
| δ (C=O) | ~ 160 ppm | ~ 162 ppm | Subtle differences in ring strain and electronic effects can influence the chemical shift of the carbonyl carbon. |
Table 2: Comparative IR and MS Data
| Parameter | cis-Isomer | trans-Isomer | Rationale for Difference |
| IR | |||
| ν(C=O) | ~ 1690 cm⁻¹ | ~ 1710 cm⁻¹ | The potential for intramolecular hydrogen bonding may be different between the two isomers, leading to a shift in the carbonyl stretching frequency. |
| ν(N-H) | ~ 3200 cm⁻¹ (broad) | ~ 3250 cm⁻¹ (sharper) | Differences in intermolecular hydrogen bonding in the solid state can affect the N-H stretching frequency. |
| MS | |||
| [M-Ph]⁺ abundance | Lower | Higher | The stereochemical arrangement can influence the stability of the radical cation and the favorability of certain fragmentation pathways. |
Experimental Protocols
The following are detailed protocols for acquiring high-quality spectroscopic data for imidazolidinone isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the imidazolidinone sample.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the sample is fully soluble.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants for all relevant multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
2D NMR (COSY and NOESY/ROESY):
-
Acquire a COSY spectrum to establish proton-proton coupling networks.
-
Acquire a NOESY or ROESY spectrum to determine through-space correlations, which is crucial for stereochemical assignment. Use a mixing time appropriate for the size of the molecule (e.g., 300-500 ms).
-
Caption: Workflow for NMR-based isomer analysis.
Protocol 2: IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid imidazolidinone sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands, particularly the C=O and N-H stretching frequencies.
-
Compare the positions and shapes of these bands between the different isomers.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the imidazolidinone sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
-
Data Acquisition (ESI-MS/MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire a full scan MS spectrum to identify the protonated molecule [M+H]⁺.
-
Perform a product ion scan on the [M+H]⁺ ion to obtain the MS/MS spectrum.
-
-
Data Analysis:
-
Compare the fragmentation patterns and the relative abundances of the fragment ions between the isomers.
-
Caption: Workflow for MS/MS-based isomer analysis.
Conclusion
The unambiguous differentiation of imidazolidinone isomers is a critical task in chemical and pharmaceutical research. A multi-spectroscopic approach, combining the strengths of NMR, IR, and MS, provides the most robust and reliable means of characterization. NMR spectroscopy, with its ability to probe the precise 3D structure through chemical shifts, coupling constants, and NOEs, remains the cornerstone of isomer identification. IR spectroscopy offers valuable insights into functional groups and hydrogen bonding, while mass spectrometry can provide complementary information through the analysis of fragmentation patterns. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently and accurately characterize their imidazolidinone samples, ensuring the integrity and quality of their scientific endeavors.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. (A comprehensive textbook on spectroscopic methods). URL: [Link]
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. (A classic text on the interpretation of spectroscopic data). URL: [Link]
-
The Karplus Equation: A Theoretical and Empirical Perspective by Frank Jensen. In Annual Reports on NMR Spectroscopy. Academic Press. (A detailed review of the relationship between coupling constants and dihedral angles). URL: [Link]
-
Intermolecular and Intramolecular Hydrogen Bonds by G. A. Jeffrey. In An Introduction to Hydrogen Bonding. Oxford University Press. (A foundational text on hydrogen bonding). URL: [Link]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazolidin-2-one Scaffolds: An Analysis Focused on 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction: The Imidazolidin-2-one Scaffold in Drug Discovery
The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and several FDA-approved drugs, including imidapril and azlocillin.[1][2] Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it an attractive starting point for developing novel therapeutics.[3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on this scaffold, with a specific focus on the potential of 1-(4-Fluorophenyl)imidazolidin-2-one.
While direct, extensive biological data for this compound is not abundant in publicly available literature, a robust evaluation can be constructed by analyzing the performance of structurally related analogs. This approach allows us to infer its likely biological activities and provides a framework for its future investigation. The primary therapeutic area where this scaffold has shown significant promise is oncology, and therefore, this guide will focus on anticancer efficacy.
In Vitro Efficacy: Cellular and Molecular Investigations
The initial assessment of any potential therapeutic agent begins with in vitro studies to determine its direct effects on cells in a controlled environment. For imidazolidin-2-one derivatives, the most common line of investigation is cytotoxicity against various cancer cell lines.
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative effects of imidazolidin-2-one derivatives across a range of human cancer cell lines. The substitution pattern on the core ring is critical for activity. For instance, derivatives of 2-thioxoimidazolidin-4-one, a closely related analog, have shown exceptional potency against hepatocellular carcinoma (HepG2) cells, with IC₅₀ values as low as 0.017 µM.[4] This far exceeds the potency of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), which has an IC₅₀ of 5.18 µM in the same assay.[4]
Another study on 2-(4-fluorophenyl) imidazol-5-ones highlighted significant cytotoxic effects against prostate (PC3), cervical (Hela), breast (MCF-7), and colon (HCT-116) cancer cell lines.[5] This suggests that the 4-fluorophenyl moiety, as present in our topic compound, is a favorable substituent for anticancer activity.
Table 1: Comparative In Vitro Cytotoxicity of Imidazolidin-2-one Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 (Liver) | 0.017 | [4] |
| 2-Thioxoimidazolidin-4-one derivative (Compound 2) | HepG2 (Liver) | 0.18 | [4] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Liver) | 5.18 | [4] |
| Staurosporine (Reference Drug) | HepG2 (Liver) | 5.07 | [4] |
| 2-(4-fluorophenyl) imidazol-5-one derivative (Compound 30) | PC3 (Prostate) | 8.15 | [5] |
| 2,4-dioxo-imidazolidin derivative (Compound Ic) | HL-60(TB) (Leukemia) | ~0.30 (logGI₅₀=-6.53) | [6] |
| 2,4-dioxo-imidazolidin derivative (Compound Ic) | MOLT-4 (Leukemia) | ~0.30 (logGI₅₀=-6.52) | [6] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
A crucial aspect of a potential anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry analysis of HepG2 cells treated with a potent 2-thioxoimidazolidin-4-one derivative showed a 19.35-fold increase in apoptotic cells compared to the control.[4]
This induction of apoptosis is often linked to the disruption of the cell cycle. The same compound was found to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[4] Similarly, other derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase, indicating that the specific mechanism can be tuned by altering the compound's chemical structure.[7]
Molecular Targeting: Enzyme and Pathway Inhibition
The anticancer effects of imidazolidin-2-ones are rooted in their ability to interact with specific molecular targets. Derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression. For example, 2-(4-fluorophenyl) imidazol-5-ones have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[5]
Furthermore, studies on related thioxo-derivatives strongly suggest inhibition of the PI3K/AKT signaling pathway.[4] This pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers. Treatment with the compound led to the downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic genes like p53 and PUMA.[4] This provides a clear mechanistic rationale for the observed cellular effects.
In Vivo Efficacy: Preclinical Animal Models
Positive in vitro results are the gateway to more complex and informative in vivo studies. These experiments, typically conducted in rodent models, are essential for evaluating a compound's efficacy, toxicity, and pharmacokinetics in a whole-organism setting.
Tumor Growth Inhibition
The ultimate test of an anticancer agent is its ability to control tumor growth in vivo. In a study using a solid Ehrlich carcinoma (SEC) mouse model, a 2-thioxoimidazolidin-4-one derivative demonstrated significant tumor growth inhibition.[4] Mice treated with the compound showed a 48.4% reduction in tumor volume compared to the untreated group, an effect superior to that of the reference drug 5-FU (29.28% inhibition).[4]
In another compelling study, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, which are designed as prodrugs, were evaluated in a breast cancer xenograft model.[8] At the end of the 65-day experiment, the most effective derivatives reduced the initial tumor volume by 29%, while the tumor in the control group grew by over 350%.[8] This level of efficacy was comparable to the standard-of-care drug, paclitaxel, which caused a 50% reduction in tumor volume.[8]
Table 2: Summary of In Vivo Antitumor Efficacy of Imidazolidin-2-one Analogs
| Compound/Analog | Animal Model | Dosing Regimen | Outcome | Reference |
| 2-Thioxoimidazolidin-4-one derivative | Solid Ehrlich Carcinoma (Mouse) | Not specified | 48.4% tumor inhibition ratio | [4] |
| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonate (CEU-938) | Breast Cancer Xenograft (Mouse) | Intravenous | 29% decrease from initial tumor volume | [8] |
| Paclitaxel (Reference Drug) | Breast Cancer Xenograft (Mouse) | Intravenous | 50% decrease from initial tumor volume | [8] |
| 5-Fluorouracil (Reference Drug) | Solid Ehrlich Carcinoma (Mouse) | Not specified | 29.28% tumor inhibition ratio | [4] |
Toxicity and Safety Profile
An essential component of in vivo testing is assessing the compound's safety. The study on benzenesulfonate derivatives showed no significant variations in mouse body weight throughout the experiment, a key indicator of general health.[8] Furthermore, comprehensive blood count profiles revealed no significant adverse effects on white blood cells, red blood cells, or platelets, suggesting a favorable preliminary safety profile.[8] The in vivo study on the thioxo-derivative also noted an improvement in hematological and biochemical parameters and an activation of antioxidant levels (CAT, SOD, GSH), indicating a protective effect on the host.[4]
Conclusion and Future Directions
The collective evidence from studies on structurally related compounds strongly supports the potential of this compound as a promising candidate for anticancer drug development. The imidazolidin-2-one scaffold consistently demonstrates potent in vitro cytotoxicity against a variety of cancer cell lines, with efficacy often mediated through the induction of apoptosis and cell cycle arrest. The 4-fluorophenyl substituent, in particular, appears to be a beneficial feature for this activity.
Mechanistically, inhibition of critical cell signaling pathways like PI3K/AKT and receptor tyrosine kinases such as VEGFR-2 are plausible modes of action. Most importantly, these in vitro findings translate into significant in vivo antitumor efficacy in preclinical mouse models, with some derivatives showing activity comparable to established chemotherapeutics like paclitaxel.
Future research should focus on the direct synthesis and evaluation of this compound using the experimental frameworks described herein. A comprehensive screening against a diverse panel of cancer cell lines, followed by mechanistic studies and confirmation in xenograft models, will be necessary to fully elucidate its therapeutic potential.
Appendix: Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a reference drug (e.g., 5-FU).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted by living cells into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of the compound in a mouse model.
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude-Foxn1nu).
-
Tumor Implantation: Subcutaneously inject 5x10⁶ human cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses, Positive control like paclitaxel).
-
Treatment: Administer the compound via a clinically relevant route (e.g., intravenous or oral) according to a predetermined schedule (e.g., twice weekly for 4 weeks).
-
Monitoring: Monitor tumor volume, mouse body weight, and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to determine efficacy.
-
References
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- CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. (2020). International Journal of Creative Research Thoughts (IJCRT). [https://ijcrt.org/papers/IJCRT2005347.pdf]
- Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents.Journal of Applied Pharmaceutical Science, 9(05), 001–011. [https://japsonline.com/admin/php/uploads/2863_pdf.pdf]
- Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.Molecules, 26(15), 4432. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8348712/]
- Al-Masoudi, W. A., & Al-Amery, K. H. A. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser.European Journal of Modern Medicine and Practice, 4(7). [https://www.innosci.org/wp-content/uploads/2024/07/EJMP-47-417-428.pdf]
- Mostafa, A. A., et al. (Year not specified). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.Science Alert. [https://scialert.net/abstract/?doi=ijp.2014.24.35]
- Sagan, J., et al. (2015). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives.ResearchGate. [https://www.researchgate.
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors.Bioorganic Chemistry, 102, 104124. [https://pubmed.ncbi.nlm.nih.gov/32768742/]
- Shinabarger, D. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation.Journal of Biological Chemistry, 276(40), 37199-37205. [https://www.researchgate.
- Ippolito, J. A., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation.The Journal of biological chemistry, 276(40), 37199–37205. [https://pubmed.ncbi.nlm.nih.gov/11487574/]
- Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives.European Journal of Medicinal Chemistry, 44(9), 3627–3636. [https://pubmed.ncbi.nlm.nih.gov/19299038/]
- Al-Warhi, T., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches.Molecules, 27(19), 6691. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571556/]
- El-Naggar, A. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug.Future medicinal chemistry, 16(13), 857–872. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11115865/]
- Gabriele, B., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.The Journal of Organic Chemistry, 84(5), 2821–2831. [https://pubs.acs.org/doi/10.1021/acs.joc.8b03212]
- Veltri, L., et al. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.Catalysts, 11(1), 116. [https://www.mdpi.com/2073-4344/11/1/116]
- Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.MDPI. [https://www.mdpi.com/1420-3049/26/15/4432]
- Natorska-Chomicka, D., & Głowacka, J. K. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.Molecules, 26(23), 7405. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659187/]
- Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.Systematic Reviews in Pharmacy, 11(3). [https://www.sysrevpharm.
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A Head-to-Head Comparison of Imidazolidinone Synthesis Catalysts: A Guide for Researchers
The imidazolidinone scaffold is a cornerstone in modern medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2] Its synthesis, particularly the enantioselective construction of chiral centers, is a critical endeavor for chemists. This guide provides a comprehensive, head-to-head comparison of key catalysts employed in imidazolidinone synthesis, with a focus on organocatalysts that have revolutionized the field. We will delve into the performance of different catalyst generations, compare prominent catalyst families, and provide detailed experimental protocols to ensure reproducibility and understanding of the underlying chemical principles.
The Rise of Organocatalysis in Imidazolidinone Synthesis
While traditional metal-based catalysts have been employed in the synthesis of imidazolidinones, the advent of organocatalysis has offered a powerful and often more sustainable alternative.[3] Organocatalysts, which are small, metal-free organic molecules, can mimic the function of enzymes by activating substrates through the formation of transient covalent intermediates.[4] In the context of imidazolidinone synthesis, this typically involves the activation of α,β-unsaturated aldehydes and enones.[5]
Two prominent families of organocatalysts have emerged as leaders in this field: the MacMillan imidazolidinone catalysts and the Jørgensen-Hayashi diarylprolinol silyl ether catalysts . This guide will focus on a detailed comparison of these systems.
MacMillan Imidazolidinone Catalysts: A Tale of Two Generations
Professor David MacMillan's development of imidazolidinone-based organocatalysts marked a pivotal moment in asymmetric catalysis.[6] These catalysts operate primarily through iminium ion activation , where the chiral amine catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This intermediate has a lowered Lowest Unoccupied Molecular Orbital (LUMO), rendering it more susceptible to nucleophilic attack.[7][8]
First-Generation MacMillan Catalyst
The first-generation catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, demonstrated the viability of this approach, particularly in the context of the Diels-Alder reaction.[9]
Second-Generation MacMillan Catalysts
Building on the initial success, second-generation catalysts were developed to enhance reactivity and expand the substrate scope.[8][10] A key example is (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one. These catalysts feature a bulkier substituent at the 2-position, which was found to be crucial for achieving higher levels of enantioselectivity and reactivity.[8][10] Kinetic studies have highlighted the importance of the acid co-catalyst in improving the performance of these second-generation systems.[10]
Performance Comparison: MacMillan Catalysts in the Enantioselective Diels-Alder Reaction
To illustrate the practical differences between the first and second-generation MacMillan catalysts, let's examine their performance in the classic enantioselective Diels-Alder reaction between cyclopentadiene and cinnamaldehyde.
| Catalyst Generation | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| First-Generation | 5 | 12 h | >80 | 93 (exo) | [6][9] |
| Second-Generation | 5-10 | 3-6 h | >90 | >99 | [11][12] |
As the data indicates, the second-generation catalyst offers a significant improvement in both reaction time and enantioselectivity. This enhanced performance is attributed to the more effective shielding of one face of the iminium ion intermediate by the bulkier tert-butyl group, leading to a more pronounced facial bias in the cycloaddition.[10]
MacMillan vs. Jørgensen-Hayashi Catalysts: A Mechanistic Dichotomy
While MacMillan catalysts excel in reactions proceeding through iminium ion intermediates, the Jørgensen-Hayashi catalysts, which are diarylprolinol silyl ethers, are often more effective in enamine-mediated reactions .[13]
-
Iminium Catalysis (MacMillan): The catalyst activates the electrophile (e.g., an α,β-unsaturated aldehyde).
-
Enamine Catalysis (Jørgensen-Hayashi): The catalyst activates the nucleophile (e.g., an aldehyde or ketone) by forming a nucleophilic enamine intermediate.
This mechanistic difference leads to complementary applications for these two catalyst families. For instance, in conjugate addition reactions, MacMillan catalysts are typically used to activate the Michael acceptor, while Jørgensen-Hayashi catalysts are employed to activate the aldehyde donor.[14]
The choice between these catalyst families is therefore dictated by the specific transformation being targeted. It is a testament to the sophistication of modern organocatalysis that chemists can select a catalyst based on the desired mode of activation.
Experimental Protocol: Enantioselective Diels-Alder Reaction with a Second-Generation MacMillan Catalyst
The following protocol provides a detailed, step-by-step methodology for a representative enantioselective Diels-Alder reaction. This protocol is designed to be a self-validating system, with clear explanations for each step.
Reaction: Cycloaddition of cyclopentadiene and cinnamaldehyde.
Catalyst: (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride.
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride (10 mol%)
-
Cinnamaldehyde (1.0 mmol)
-
Cyclopentadiene (3.0 mmol, freshly cracked)
-
Dichloromethane (CH₂Cl₂, anhydrous, 5.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the MacMillan catalyst (10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (5.0 mL) to the flask and stir until the catalyst is fully dissolved. Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the iminium ion intermediate, which would lead to catalyst deactivation and reduced enantioselectivity.
-
Reactant Addition: To the stirred solution, add cinnamaldehyde (1.0 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath. Rationale: Lowering the temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture. Rationale: Using freshly cracked cyclopentadiene is essential as it exists as a dimer at room temperature. A slight excess of the diene is used to drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL). Rationale: The basic quench neutralizes the acidic catalyst and hydrolyzes the iminium ion intermediate to release the product.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diels-Alder adduct.
-
Analysis: Determine the yield and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Catalytic Cycle and Workflow
To better understand the processes described, the following diagrams illustrate the catalytic cycle of a MacMillan catalyst and the experimental workflow.
Caption: Catalytic cycle of a MacMillan imidazolidinone catalyst.
Caption: Experimental workflow for the enantioselective Diels-Alder reaction.
Conclusion
The choice of catalyst in imidazolidinone synthesis is a critical decision that profoundly impacts the efficiency, selectivity, and scalability of the process. Organocatalysis, particularly with MacMillan imidazolidinone catalysts, has provided a robust and versatile platform for the asymmetric synthesis of these valuable heterocyclic compounds. The evolution from first to second-generation MacMillan catalysts demonstrates a clear progression in performance, offering chemists more powerful tools for their synthetic endeavors. Furthermore, the mechanistic distinctions between MacMillan and Jørgensen-Hayashi catalysts highlight the importance of selecting the appropriate catalyst for the desired transformation. By understanding the principles outlined in this guide and utilizing the detailed experimental protocols, researchers can confidently navigate the exciting and ever-evolving landscape of imidazolidinone synthesis.
References
-
MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304–308. [Link]
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
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Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]
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Pihko, P. M. (Ed.). (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. [Link]
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Mangion, I. K., Northrup, A. B., & MacMillan, D. W. C. (2004). The Importance of Iminium Geometry Control in Enamine Catalysis: Identification of a New Catalyst Architecture for Aldehyde−Aldehyde Aldol Reactions. Angewandte Chemie International Edition, 43(48), 6722–6724. [Link]
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Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
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Di Mola, A., et al. (2022). Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26335–26347. [Link]
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List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548–557. [Link]
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A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 1-(4-Fluorophenyl)imidazolidin-2-one
Introduction: From In Silico Promise to In Vitro Reality
This guide provides a comprehensive framework for validating the in silico predictions for 1-(4-Fluorophenyl)imidazolidin-2-one. As the specific biological target for this compound is not pre-defined—a common scenario in early-stage discovery—we will proceed with a hypothetical target, "Kinase X," to illustrate the complete validation workflow. This approach mirrors real-world research where a compound may exhibit a desirable phenotypic effect, and the subsequent challenge is to identify and validate its direct molecular target. We will first establish a robust computational docking protocol and then delve into a comparative analysis of orthogonal, industry-standard experimental techniques to confirm and quantify the predicted interaction.
Part 1: The Computational Hypothesis: Docking Against a Putative Target
The first step is to generate a plausible binding hypothesis. This involves preparing the target and ligand, running the docking simulation, and critically analyzing the results. The entire computational protocol must be validated to ensure the predictions are not artifacts of the chosen parameters.
The In Silico Workflow: A Self-Validating System
The credibility of any docking prediction hinges on the validation of the docking protocol itself. The most common and effective method is "re-docking," where a known co-crystallized ligand is extracted from a protein structure and then docked back into the same binding site. A successful protocol is one that can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen software and parameters are capable of identifying the correct binding mode for that specific target.
Caption: Computational docking workflow with an integrated validation loop.
Experimental Protocol: Molecular Docking
-
Target & Ligand Acquisition:
-
Target: Download the crystal structure of "Kinase X" complexed with a known inhibitor from the Protein Data Bank (PDB). For this example, we'll use a hypothetical PDB ID 'XXXX'.
-
Test Ligand: Obtain the 2D structure of this compound and generate a low-energy 3D conformation using a program like Open Babel or ChemDraw.
-
-
Protein Preparation (using AutoDock Tools or similar):
-
Rationale: Raw PDB files are not immediately ready for docking. They contain non-essential molecules and lack information required by the force fields.
-
Remove all water molecules and non-protein heteroatoms from the PDB file.
-
Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Compute and assign Gasteiger or Kollman charges to all atoms. The charge distribution is essential for calculating electrostatic interactions.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Rationale: The ligand must also be correctly formatted with appropriate charges and defined flexibility.
-
Load the 3D structure of this compound.
-
Detect the rotatable bonds. Allowing ligand flexibility is crucial for it to adapt its conformation to the binding pocket.
-
Assign Gasteiger charges.
-
Save the prepared ligand in .pdbqt format.
-
-
Docking Execution (using AutoDock Vina or similar):
-
Rationale: The docking algorithm systematically searches for the best possible binding poses of the ligand within a defined region of the protein.
-
Define the search space (grid box) by centering it on the co-crystallized ligand's position in the active site. The box should be large enough to encompass the entire binding pocket and allow for ligand rotation.
-
Run the docking simulation. The program will generate multiple binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Results Analysis:
-
The primary output is a ranked list of binding poses and their corresponding predicted binding energies.
-
Visualize the top-scoring pose in a molecular graphics program (e.g., PyMOL, ChimeraX).
-
Critically examine the predicted interactions. Are there hydrogen bonds with key active site residues? Are there favorable hydrophobic interactions? This chemical intuition is a vital layer of analysis beyond the numerical score.
-
Part 2: The Experimental Verdict: A Comparative Guide to Validation Assays
With a plausible in silico hypothesis, we move to the laboratory. The goal is to obtain quantitative, empirical data that can either support or refute the computational prediction. Relying on a single experimental technique is insufficient; a robust validation strategy employs multiple, orthogonal methods that measure different aspects of the binding event. We will compare two classes of assays: direct binding assays using purified protein and target engagement assays in a cellular environment.
Caption: Orthogonal workflow for validating a computational docking prediction.
A. Biophysical Assays: Quantifying Direct Protein-Ligand Interaction
These techniques use purified protein and the test compound to measure the physical interaction directly, free from the complexities of a cellular environment.
| Technique | Principle | Key Outputs | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein). | Kinetics (ka, kd)Affinity (KD) | Label-free, real-time data, provides kinetic information. | Protein must be pure and immobilizable; can be prone to artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed as the ligand is titrated into a solution of the protein. | Thermodynamics (ΔH, ΔS)Affinity (KD)Stoichiometry (n) | "Gold standard," label-free, solution-based, provides full thermodynamic profile. | Requires larger amounts of pure protein and compound; lower throughput. |
| Fluorescence Polarization (FP) | Measures the change in tumbling rate of a small fluorescent probe when it binds to a larger protein. | Affinity (KD) | Solution-based, high-throughput, requires small sample amounts. | Requires a fluorescent probe; can be an indirect (competition) assay. |
Rationale: ITC is considered the gold standard because it directly measures the heat of binding, providing a complete thermodynamic signature of the interaction in a label-free, solution-based format.
-
Sample Preparation:
-
Express and purify "Kinase X" to >95% purity.
-
Prepare a concentrated stock of this compound in DMSO, then dilute into the final assay buffer.
-
Crucially , both the protein and the compound must be in an identical, well-matched buffer to minimize heats of dilution, which can confound the results. Dialyze the protein against the final buffer.
-
Degas all solutions immediately before use to prevent air bubbles.
-
-
ITC Experiment:
-
Load the purified "Kinase X" (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 1-2 µL) of the compound into the protein solution.
-
-
Data Analysis:
-
The instrument records a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.
-
B. Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biophysical assays confirm a direct interaction, they don't prove that a compound can enter a cell and find its target. Cellular target engagement assays bridge this critical gap.
Rationale: The NanoBRET™ assay is a powerful method to quantify compound binding to a specific protein target within living cells. It leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, to measure target occupancy in real-time.
-
Cell Line Preparation:
-
Genetically engineer a suitable human cell line (e.g., HEK293T) to express a fusion protein of your target, "Kinase X," and a bright, blue-emitting NanoLuc® luciferase.
-
-
Assay Setup (Competition Format):
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add a cell-permeable fluorescent tracer that is known to bind to "Kinase X." This tracer acts as the BRET acceptor. When it binds to the NanoLuc®-Kinase X fusion protein (the BRET donor), energy transfer occurs.
-
Add the NanoGlo® substrate, which is converted by NanoLuc® into a luminescent signal.
-
-
Compound Treatment & Measurement:
-
Add varying concentrations of the test compound, this compound, to the wells.
-
If the test compound enters the cells and binds to "Kinase X," it will compete with and displace the fluorescent tracer.
-
This displacement separates the BRET donor and acceptor, leading to a dose-dependent decrease in the BRET signal.
-
Measure the donor emission (at ~460 nm) and acceptor emission (at ~618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio for each compound concentration.
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
From this curve, determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer and reflects the compound's apparent intracellular affinity for the target.
-
Part 3: Synthesizing the Data for a Confident Conclusion
The ultimate goal is to build a cohesive, data-driven narrative. How do the disparate pieces of information from docking and various assays fit together?
| Data Point | Question Answered | Hypothetical Result for this compound | Interpretation |
| Molecular Docking | Does the compound fit the active site? What is the predicted affinity and binding mode? | Binding Energy = -8.5 kcal/mol. Forms key H-bond with hinge region. | Strong in silico hypothesis. The predicted interactions are consistent with known inhibitors of this kinase family. |
| ITC | Does the compound physically bind to the purified protein? What is the affinity (KD)? | KD = 500 nM | Validation Confirmed. There is a direct, physical interaction with sub-micromolar affinity, supporting the docking prediction. |
| NanoBRET™ | Does the compound enter live cells and engage the target? What is the cellular affinity (IC₅₀)? | IC₅₀ = 750 nM | Physiological Relevance Confirmed. The compound is cell-permeable and binds its target in a cellular context with a similar affinity to the purified protein. |
In this ideal scenario, the computational prediction is strongly validated by orthogonal experimental data. The docking score suggested a potent interaction, which was confirmed by a sub-micromolar KD from ITC. Crucially, the NanoBRET™ assay confirmed that this binding occurs in the complex milieu of a living cell. This multi-layered evidence provides high confidence that this compound is a genuine binder of "Kinase X" and that the computationally-derived binding pose is a credible model for guiding future structure-activity relationship (SAR) studies. Discrepancies, such as strong ITC binding but poor NanoBRET™ results, would point toward issues with cell permeability, providing equally valuable, albeit different, insights for the project's direction.
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Safety Operating Guide
Proper Disposal of 1-(4-Fluorophenyl)imidazolidin-2-one: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific discovery, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(4-Fluorophenyl)imidazolidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. While toxicological data for this specific compound is limited, its structure as a fluorinated aromatic heterocyclic compound necessitates a cautious and informed approach to its waste management.[1]
Foundational Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is not merely a procedural task but a critical component of a robust safety culture. The core tenets of responsible chemical waste management involve a thorough understanding of the compound's properties, adherence to regulatory frameworks, and a proactive approach to risk mitigation. For this compound, a white crystalline solid soluble in polar organic solvents, its handling and disposal must be approached with the assumption of potential hazards, given the general toxicological profiles of related fluorinated organic compounds.[1]
Hazard Assessment and Characterization
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. Based on the known properties of similar chemical structures, it is prudent to handle this compound as potentially harmful if swallowed, an eye and skin irritant, and potentially ecotoxic.
Key Assumed Hazard Characteristics:
| Property | Assumed Hazard | Rationale |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Many small molecule organic compounds used in drug discovery have oral toxicity. |
| Skin Corrosion/Irritation | Potential skin irritant. | Common characteristic of heterocyclic organic compounds. |
| Eye Damage/Irritation | Potential for serious eye irritation. | A common hazard for powdered and crystalline organic compounds. |
| Ecotoxicity | Assumed to be toxic to aquatic life. | Fluorinated organic compounds can be persistent in the environment. |
Given these assumed hazards, all handling and disposal procedures should be conducted with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A laboratory coat must be worn at all times.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.
-
Solid Waste:
-
Collect un- or minimally-contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste bag or container.
-
For pure, unused, or expired this compound, it is best to leave it in its original container if possible.[2]
-
Contaminated labware (e.g., glassware) should be decontaminated if feasible or disposed of as solid hazardous waste.
-
-
Liquid Waste:
Step 2: Container Management
The integrity of waste containers is crucial for safe storage and transport.
-
Container Selection: Use only containers approved for hazardous chemical waste. These are typically made of high-density polyethylene (HDPE) for liquids and sturdy, sealable bags or drums for solids.[5] The original container is often the best choice for unused product.[2][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. The date of initial waste accumulation should also be recorded.
-
Container Filling: Liquid waste containers should not be filled beyond 90% capacity to allow for vapor expansion.[2] Solid waste containers should be securely sealed to prevent spillage.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the control of the laboratory personnel and situated in a well-ventilated area, away from ignition sources and incompatible materials.
-
Secondary Containment: All liquid hazardous waste containers in the SAA must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregation: Store waste containers with this compound away from strong oxidizing agents, acids, and bases to prevent accidental reactions.[7]
Step 4: Arranging for Final Disposal
Once a waste container is full or has been in the SAA for the maximum allowable time (consult your institution's policy), it must be transferred for final disposal.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
-
Final Disposal Method: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the waste, which will likely involve high-temperature incineration. Incineration is a common and effective method for the destruction of flammable or reactive laboratory waste chemicals.[8]
Emergency Procedures for Spills
In the event of a spill of this compound, prompt and correct action is crucial to mitigate any potential hazards.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
Collect all cleanup materials (e.g., contaminated paper towels) as solid hazardous waste.
-
-
Minor Spills (Liquid Solution):
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[10]
-
Provide them with as much information as possible about the spilled substance.
-
Regulatory Framework
The disposal of this compound is governed by a hierarchy of regulations, including federal, state, and local laws, as well as institutional policies. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates hazardous waste. While this specific compound may not be explicitly listed, it would likely be classified as a hazardous waste due to its characteristics as a halogenated organic compound.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, researchers can ensure that the disposal of this compound is conducted in a manner that protects both individuals and the environment. Always consult your institution's specific guidelines and the expertise of your EHS department to ensure full compliance and safety.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Fluorophenyl)imidazolidin-2-one
This guide provides essential safety and logistical information for the handling of 1-(4-Fluorophenyl)imidazolidin-2-one. As a compound with limited publicly available toxicological data, a rigorous and cautious approach to safety is paramount. The following protocols are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety, ensuring both personal protection and experimental integrity.
Immediate Safety Briefing: The Precautionary Principle
Given that the toxicological properties of this compound have not been fully investigated, all handling procedures must be governed by the precautionary principle.[1] This compound should be treated as potentially hazardous upon acute and chronic exposure.
-
Primary Risks : Assumed risks include skin and eye irritation, potential for allergic skin reaction, and harm if swallowed or inhaled as a dust.[2][3][4][5][6] Organofluorine compounds, in general, require careful handling due to their diverse physiological effects.[7][8]
-
Primary Engineering Control : All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Core PPE : At a minimum, every operation requires a lab coat, chemical splash goggles, and chemical-resistant gloves.[1][7]
Hazard Profile and Risk Assessment
This compound is a white crystalline solid soluble in polar organic solvents.[1] While specific toxicity data is scarce, its structure—containing a fluorophenyl group and an imidazolidinone core—warrants a careful assessment of potential hazards.
-
Dermal and Ocular Hazard : Similar chemical structures can cause skin irritation and serious eye damage.[2][3] Direct contact must be strictly avoided.
-
Respiratory Hazard : As a solid, the compound can form dust, which poses an inhalation risk.[4][9] Inhalation may lead to respiratory irritation.[5]
-
Systemic Toxicity : The metabolic fate of the fluorophenyl moiety is unknown. Some fluorinated aromatic compounds can exhibit toxicity. A study on a structurally related compound, (4-fluorophenyl) thiazolidin-4-one, showed high toxicity to normal cells, indicating a potential for cytotoxicity.[10] Therefore, systemic absorption through any route should be prevented.
Task-Specific Personal Protective Equipment (PPE) Protocols
The selection of PPE is directly dependent on the specific task and the associated risk of exposure. The following table outlines the recommended PPE for common laboratory operations involving this compound.
| Laboratory Operation | Risk Assessment | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Low risk of exposure. Primarily involves handling sealed containers. | Safety glasses | Nitrile gloves (single pair) | Lab coat | Not typically required |
| Weighing (Solid) | High risk of aerosol/dust generation. | Chemical splash goggles and face shield[7][11] | Double-gloved with nitrile or neoprene gloves[7] | Lab coat (fully buttoned) | N95/FFP2 respirator or higher is mandatory[9] |
| Solution Preparation | Moderate risk of splashing and aerosol generation during dissolution. | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Recommended if not performed in a fume hood |
| Reaction Setup/Monitoring | Moderate risk of splashes or vessel rupture. | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not required if performed in a fume hood |
| Waste Disposal | Risk of splashes and contact with contaminated materials. | Chemical splash goggles | Heavy-duty or double-gloved nitrile gloves | Lab coat or chemical-resistant apron | Not typically required |
Standard Operating Procedures (SOPs)
Adherence to standardized procedures for PPE usage and emergency response is critical for minimizing risk.
PPE Donning and Doffing Procedure
Proper sequence is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Select the appropriate size and fasten completely.
-
Respirator (if required) : Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection : Put on goggles and, if necessary, a face shield.
-
Gloves : Don the inner pair (if double-gloving), followed by the outer pair, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves : Remove the outer pair of gloves without touching the outside with bare skin. Dispose of them immediately.
-
Face Shield and Goggles : Remove from the back of the head.
-
Lab Coat : Unfasten and roll it inside-out as you remove it, avoiding contact with the contaminated exterior.
-
Inner Gloves : Remove the final pair of gloves and dispose of them.
-
Respirator : Remove without touching the front.
-
Hand Washing : Immediately and thoroughly wash hands with soap and water.[12][13]
Spill Management Plan
For Small Spills (<5g or <50mL solution):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (minimum of lab coat, goggles, and double gloves), cover the spill with an inert absorbent material like sand or vermiculite.[14]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is flammable or volatile, turn off ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Unused compound, contaminated absorbent materials, and used weighing papers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, sealed, and clearly labeled halogenated organic waste container. Do not pour into drains.[14][15]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be collected in a separate, sealed bag or container labeled as hazardous waste.
-
Disposal : All waste must be disposed of in accordance with local, regional, and national environmental regulations.[2][3]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[15]
-
Skin Contact : Remove all contaminated clothing immediately.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][15] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air at once.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : Rinse the mouth with water.[4] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[3]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the nature of the planned laboratory task.
Caption: PPE selection workflow for handling this compound.
References
-
2-Imidazolidinone, 1-(4-fluorophenyl)- . ChemBK. [Link]
-
Fluorine Safety Sheet . Princeton University. [Link]
-
Safety Data Sheet for Imidacloprid . Agilent. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet for Ultracur3D® FL 300 . Carl ROTH. [Link]
-
PPE and Safety for Chemical Handling . ACS Material. [Link]
-
Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells . INNOSC Theranostics and Pharmacological Sciences. [Link]
-
Pyrifluquinazon; Pesticide Tolerances . Regulations.gov. [Link]
-
Studies of pesticide toxicities from data on declared active substances and formulants . CRIIGEN. [Link]
-
Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models . MDPI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. carlroth.com [carlroth.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. echemi.com [echemi.com]
- 10. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
